3-Aminopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYKNJBYIJFRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73074-20-1 (mono-hydrochloride) | |
| Record name | beta-Aminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9047461 | |
| Record name | 3-Pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor. | |
| Record name | 3-Pyridinamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Aminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11019 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/828 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
483.8 °F | |
| Record name | 3-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/828 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
190.4 °F | |
| Record name | 3-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/828 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.43 [mmHg] | |
| Record name | 3-Aminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11019 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
462-08-8, 462-08-08 | |
| Record name | 3-Aminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Aminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINOPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-AMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JE8P2L84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/828 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
147.2 °F | |
| Record name | 3-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/828 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
3-Aminopyridine chemical structure and properties
An In-depth Technical Guide to 3-Aminopyridine
Introduction
This compound (3-AP), also known by its IUPAC name pyridin-3-amine, is an organic compound belonging to the aminopyridine family.[1] It consists of a pyridine ring with an amino group attached to the third position.[1] This colorless to light yellow crystalline solid is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3][4] In the field of medicine and neuroscience, this compound is particularly noted for its activity as a potassium channel blocker, which underlies its therapeutic potential in certain neurological disorders.[1]
Chemical Structure and Identifiers
The fundamental structure of this compound features an amino group (-NH₂) substituted on the C3 position of the pyridine ring. This arrangement influences its chemical reactivity and biological interactions.[1]
| Identifier | Value |
| IUPAC Name | pyridin-3-amine[5] |
| Common Names | 3-Pyridinamine, β-Aminopyridine, m-Aminopyridine[6][7] |
| CAS Number | 462-08-8[8][9] |
| Molecular Formula | C₅H₆N₂[1][9] |
| Molecular Weight | 94.11 g/mol [1][5] |
| SMILES | C1=CC(=CN=C1)N[5][8] |
| InChI Key | CUYKNJBYIJFRCU-UHFFFAOYSA-N[5][8] |
| PubChem CID | 10009[5] |
| EC Number | 207-322-2[8] |
Physicochemical Properties
This compound presents as a white to yellow-brown crystalline solid, often in the form of flakes, with a characteristic unpleasant odor.[5][6][10] It is stable under standard conditions and soluble in water, alcohol, and benzene.[2][8][11]
| Property | Value |
| Appearance | White to yellow-brown crystals/flakes[5][6][10] |
| Melting Point | 60-65 °C (140-149 °F)[8][10][11][12] |
| Boiling Point | 248-252 °C (478-486 °F)[1][8][11] |
| Solubility in Water | >1000 g/L[2][8] |
| pKa | 6.04 (at 25°C)[4] |
| LogP (Octanol/Water) | 0.11[11][13] |
| Vapor Pressure | 0.43 mmHg[5] |
| Density | 1.107 g/cm³[11] |
| Flash Point | 88-124 °C (190.4-255 °F)[6][8] |
| Autoignition Temperature | 628 °C (1,162 °F)[8] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established. The most common and well-documented industrial method is the Hofmann rearrangement of nicotinamide.[1][8] Other methods include the reduction of 3-nitropyridine and the reaction of 3-bromopyridine with ammonia.[1]
Synthesis via Hofmann Rearrangement of Nicotinamide
This method involves the reaction of nicotinamide with sodium hypobromite, which is prepared in situ from bromine and sodium hydroxide.[8] The amide is converted to an intermediate isocyanate, which then hydrolyzes to form the primary amine.
Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.
Detailed Experimental Protocol (Hofmann Rearrangement)
This protocol is adapted from established organic synthesis procedures.[14]
-
Preparation of Sodium Hypobromite Solution: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water. With stirring, add 95.8 g (0.6 moles) of bromine. Maintain the temperature at 0°C.
-
Reaction: To the cold sodium hypobromite solution, add 60 g (0.49 moles) of finely powdered nicotinamide all at once with vigorous stirring. The temperature of the mixture will rise. After the initial reaction subsides, continue stirring for an additional 15-20 minutes.
-
Rearrangement: Remove the ice bath and warm the solution to 75-80°C with stirring for approximately 45 minutes.
-
Work-up and Extraction: Cool the solution to room temperature and saturate it with about 170 g of sodium chloride. Extract the product from the aqueous solution using a continuous liquid-liquid extractor with ether for 15-20 hours.
-
Purification: Dry the ether extract over sodium hydroxide pellets. Remove the ether by distillation from a steam bath. The crude product crystallizes upon cooling.
-
Recrystallization: Dissolve the crude product in a hot mixture of benzene (320 ml) and ligroin (80 ml). Add activated charcoal (5 g) and sodium hydrosulfite (2 g) and heat for 20 minutes. Filter the hot solution and allow it to cool slowly. The product will crystallize as white crystals. The final yield of pure this compound (m.p. 63–64°C) is typically in the range of 61-65%.[14]
Biological Activity and Mechanism of Action
This compound and its isomer 4-aminopyridine are known as potent voltage-gated potassium (K⁺) channel blockers.[1][15] By blocking these channels in neurons, they prolong the duration of the action potential. This extended depolarization enhances the influx of calcium (Ca²⁺) into the presynaptic terminal, which in turn increases the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[1] This mechanism is the basis for its investigation and use in treating neurological conditions characterized by impaired synaptic transmission, like multiple sclerosis.[1]
Caption: Mechanism of action of this compound as a potassium channel blocker.
Beyond its effects on potassium channels, this compound and its derivatives have been investigated for other biological activities. Studies have highlighted potential antimicrobial and antitumor properties.[1] Some derivatives have shown antibacterial activity against strains like Haemophilus influenzae.[1] In cancer research, its ability to form complexes with transition metals enhances cytotoxicity against cancer cells.[1] One of its derivatives, this compound-2-carboxaldehyde thiosemicarbazone (3-AP), acts as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, making it a target for anticancer therapies.[1][16]
Applications
The unique chemical and biological properties of this compound make it a valuable compound in various sectors.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs.[3] Its potassium channel-blocking activity is leveraged in treatments for neurological disorders.[1]
-
Agrochemicals: It is used in the production of herbicides and fungicides and as a plant growth regulator.[3]
-
Dyes and Colorants: this compound is an intermediate in the manufacture of dyes.[3][4]
-
Materials Science: It is involved in the chemistry of photosensitizers, luminescent materials, and liquid crystals.[3][4]
-
Chemical Synthesis: It is used as a monomer for polymerization and as a ligand in coordination chemistry.[3][4]
Safety and Handling
This compound is classified as a toxic substance and must be handled with appropriate safety precautions.[2][11] It is harmful if swallowed, inhaled, or in contact with skin.[11]
| Safety Aspect | Information |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure)[8] |
| Signal Word | Danger[8] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, respirator (e.g., NIOSH N95), protective clothing[11] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[11] |
| Storage | Store in a tightly closed container in a dry, well-ventilated area away from incompatible substances.[2][11] It is known to be hygroscopic and air-sensitive.[2][4] |
| Target Organs | Nervous system, respiratory system[11] |
In case of exposure, immediate medical attention is required. Contaminated clothing should be removed immediately, and affected areas should be washed thoroughly with water.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 462-08-8 [chemicalbook.com]
- 4. This compound | 462-08-8 [amp.chemicalbook.com]
- 5. This compound | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Occupational Safety and Health Administration [osha.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. 3-アミノピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 462-08-8 CAS | this compound | Laboratory Chemicals | Article No. 1075B [lobachemie.com]
- 13. This compound [stenutz.eu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 16. Management of this compound-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminopyridine synthesis via Hofmann rearrangement
An in-depth technical guide on the synthesis of 3-Aminopyridine via the Hofmann rearrangement, designed for researchers, scientists, and drug development professionals. This document outlines the core chemical principles, experimental protocols, and quantitative data associated with this important transformation.
Introduction
The Hofmann rearrangement is a powerful organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This reaction proceeds through an isocyanate intermediate and is a key method for the synthesis of various alkyl, aryl, and heterocyclic amines.[1][2] One of the notable applications of the Hofmann rearrangement is the synthesis of this compound from nicotinamide.[1][3][4] this compound is a valuable intermediate in the pharmaceutical and chemical industries.[4][5] This guide provides a detailed overview of the synthesis of this compound via the Hofmann rearrangement, including the reaction mechanism, experimental procedures, and relevant data.
Reaction Mechanism
The Hofmann rearrangement of nicotinamide to this compound involves several key steps:[2][6][7][8]
-
N-Halogenation: The reaction is initiated by the in-situ formation of a hypohalite (e.g., sodium hypobromite from bromine and sodium hydroxide), which halogenates the nitrogen atom of the primary amide (nicotinamide) to form an N-haloamide intermediate.[1][7]
-
Deprotonation: A base, such as hydroxide, abstracts the acidic proton from the nitrogen of the N-haloamide, forming an anion.[1][7]
-
Rearrangement: The resulting anion undergoes a concerted rearrangement where the pyridine ring migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.[1][7]
-
Hydrolysis and Decarboxylation: The isocyanate intermediate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final product, this compound, and carbon dioxide.[1][7]
Below is a diagram illustrating the reaction mechanism.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are presented below. These protocols are based on established procedures and offer different reagent systems.
Protocol 1: Using Bromine and Sodium Hydroxide
This classic procedure is adapted from Organic Syntheses.[9]
Methodology:
-
A solution of 75 g (1.87 moles) of sodium hydroxide in 800 ml of water is prepared in a 2-liter beaker equipped with a mechanical stirrer and cooled in an ice-salt bath.
-
To this solution, 95.8 g (0.6 mole) of bromine is added with stirring.
-
Once the temperature of the solution reaches 0°C, 60 g (0.49 mole) of finely powdered nicotinamide is added at once with vigorous stirring.
-
The ice bath is removed, and the reaction mixture is rapidly heated to 70°C with continued stirring. The reaction is exothermic, and the temperature is maintained at 70°C for 15-20 minutes.
-
The solution is then cooled to room temperature and saturated with approximately 170 g of sodium chloride.
-
The product is extracted with ether using a continuous extractor for 15-20 hours.
-
The ether extract is dried over sodium hydroxide pellets, filtered, and the ether is removed by distillation.
-
The crude product is purified by recrystallization from a mixture of benzene and ligroin to yield this compound.
Protocol 2: Using Sodium Hypochlorite
This method, described in a patent, utilizes sodium hypochlorite as the oxidizing agent.[10]
Methodology:
-
A sodium hypochlorite solution (e.g., 580g with an effective chlorine content of 7.5%) is cooled with stirring.
-
When the temperature of the sodium hypochlorite solution is below 20°C, 75g of solid nicotinamide is added, and the reaction temperature is maintained at 5-10°C for 30-60 minutes with continuous stirring until the solution is clear.
-
A 10% sodium hydroxide solution is then added to adjust the pH, and the mixture is heated.
-
The final this compound product is obtained after cooling, vacuum filtration, and recrystallization.
Quantitative Data
The following table summarizes the quantitative data from the described experimental protocols.
| Parameter | Protocol 1: Br₂/NaOH[9] | Protocol 2: NaOCl/NaOH[10] |
| Starting Material | Nicotinamide | Nicotinamide |
| Reagents | Bromine, Sodium Hydroxide | Sodium Hypochlorite, Sodium Hydroxide |
| Scale (Nicotinamide) | 60 g (0.49 mole) | 75 g |
| Reaction Temperature | 0°C initially, then 70°C | 5-10°C initially, then heated |
| Reaction Time | 15-20 minutes at 70°C | 30-60 minutes at low temperature |
| Purification Method | Continuous Extraction, Recrystallization | Filtration, Recrystallization |
| Reported Yield | 61-65% (purified) | >90% |
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of this compound via the Hofmann rearrangement based on the protocol from Organic Syntheses.[9]
Conclusion
The Hofmann rearrangement provides an effective and well-established method for the synthesis of this compound from nicotinamide. The choice of reagents, particularly the halogen source, can be adapted to suit specific laboratory conditions and safety requirements. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction parameters such as temperature and stoichiometry is crucial for achieving high yields and purity of the final product.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemistrywithwiley.com [chemistrywithwiley.com]
- 5. nbinno.com [nbinno.com]
- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistwizards.com [chemistwizards.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN111170937A - Preparation method of this compound - Google Patents [patents.google.com]
3-Aminopyridine (CAS 462-08-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridine (CAS number 462-08-8), a heterocyclic amine, is a versatile molecule with significant applications in pharmaceutical research and development. Its unique chemical structure, featuring a pyridine ring substituted with an amino group at the 3-position, imparts a range of interesting biological activities. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, biological activities, and relevant experimental protocols. The information is curated to support researchers, scientists, and drug development professionals in their endeavors with this compound.
Physicochemical Properties
This compound is a colorless to light yellow crystalline solid.[1] It is soluble in water, alcohol, and benzene.[1][2][3] Key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅H₆N₂ | [4] |
| Molecular Weight | 94.11 g/mol | [4] |
| CAS Number | 462-08-8 | [4] |
| Appearance | White to light yellow or brown crystalline solid with an unpleasant odor. | [5] |
| Melting Point | 60-65 °C | [6] |
| Boiling Point | 248-252 °C | [6] |
| Density | ~1.107 g/cm³ | |
| Solubility | Soluble in water, alcohol, and benzene. | [1][2][3] |
| pKa | 6.04 (at 25 °C) | [2] |
Spectroscopic Properties
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize its key spectral data.
¹H NMR Spectral Data
| Solvent | Chemical Shift (δ) ppm |
| DMSO-d₆ | 8.53 (d), 8.23 (d), 7.40 (dd), 7.26 (dd), 5.80 (s, NH₂) |
| CDCl₃ | 8.08 (s), 7.99 (d), 7.03 (d), 6.97 (t), 3.89 (s, NH₂) |
¹³C NMR Spectral Data
| Solvent | Chemical Shift (δ) ppm |
| CDCl₃ | 146.5, 141.9, 139.0, 123.8, 122.6 |
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (asymmetric and symmetric) |
| ~1620 | N-H bending |
| ~1590, 1480, 1440 | C=C and C=N stretching (aromatic ring) |
| ~1320 | C-N stretching |
Mass Spectrometry Data
| m/z | Interpretation |
| 94 | [M]⁺ (Molecular ion) |
| 67 | [M-HCN]⁺ |
Biological Activities and Pharmacological Properties
This compound exhibits a range of biological activities, primarily attributed to its ability to modulate ion channels and neurotransmitter systems.
Potassium Channel Blocker: The most well-documented mechanism of action for this compound is the blockade of voltage-gated potassium channels (Kv channels).[4][7] By inhibiting these channels, it prolongs the action potential duration, leading to an enhanced release of neurotransmitters at the presynaptic terminal.[4] This property is the basis for its investigation in neurological disorders.
Neuropharmacological Effects: this compound has been shown to enhance synaptic transmission and exhibit neuroprotective effects, making it a compound of interest for conditions like multiple sclerosis.[2] However, it is also a known convulsive agent, capable of inducing seizure-like activity in neuronal preparations and in vivo, which is a critical consideration in its therapeutic application.[8]
Antimicrobial and Antitumor Activities: Emerging research has highlighted the potential of this compound and its derivatives as antimicrobial and antitumor agents.[4] Its ability to form complexes with metal ions can enhance its cytotoxic effects against cancer cells.[4] The mechanism of its anticancer activity is also linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[4]
Experimental Protocols
Synthesis of this compound (Hofmann Rearrangement)
A common and established method for the synthesis of this compound is the Hofmann rearrangement of nicotinamide.[1][4]
Materials:
-
Nicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Ether
-
Benzene
-
Ligroin
-
Activated charcoal (Norit)
-
Sodium hydrosulfite
Procedure:
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add finely powdered nicotinamide to the sodium hypobromite solution while maintaining a low temperature.
-
Heat the reaction mixture to facilitate the rearrangement.
-
After the reaction is complete, cool the solution and saturate it with sodium chloride.
-
Extract the product with ether using a continuous extractor.
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
The crude product is then purified by recrystallization from a mixture of benzene and ligroin, often with the use of activated charcoal and sodium hydrosulfite for decolorization.[1]
Caption: Workflow for the synthesis and purification of this compound.
In Vitro Biological Activity Screening
A general workflow for screening the biological activity of this compound and its derivatives is outlined below. This typically involves a tiered approach, starting with broad cytotoxicity assays and moving towards more specific target-based assays.
1. Cell Viability Assay (e.g., MTT Assay):
-
Objective: To determine the cytotoxic effects of the compound on various cell lines (e.g., cancer cell lines, neuronal cells).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent and incubate to allow for formazan crystal formation in viable cells.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability relative to a control.[9]
-
2. Target-Based Assays (e.g., Kinase Inhibition Assay):
-
Objective: To investigate the inhibitory effect of the compound on specific molecular targets, such as kinases involved in cancer signaling pathways.
-
Methodology:
-
Prepare a reaction mixture containing the target kinase, its substrate, and ATP.
-
Add this compound at various concentrations.
-
Incubate to allow the kinase reaction to proceed.
-
Measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that quantify the amount of ATP consumed).[10]
-
Caption: General workflow for in vitro biological activity screening.
Signaling Pathway Interactions
The primary signaling pathway modulated by this compound is related to its function as a potassium channel blocker, which has downstream effects on neuronal signaling.
Enhancement of Neurotransmitter Release: By blocking presynaptic potassium channels, this compound delays the repolarization of the neuronal membrane following an action potential. This prolonged depolarization keeps voltage-gated calcium channels open for a longer duration, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, resulting in an enhanced release of neurotransmitters into the synaptic cleft.
Caption: Signaling pathway of this compound in enhancing neurotransmitter release.
Conclusion
This compound is a compound with a rich pharmacological profile, primarily centered around its activity as a potassium channel blocker. This guide has provided a detailed overview of its fundamental properties, including physicochemical and spectroscopic data, and has explored its biological activities and relevant experimental protocols. The structured presentation of this information aims to facilitate its use in research and drug development, providing a solid foundation for further investigation into the therapeutic potential of this intriguing molecule. As with any biologically active compound, a thorough understanding of its properties and careful experimental design are paramount for successful research outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy this compound | 462-08-08 [smolecule.com]
- 3. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 462-08-8 [sigmaaldrich.com]
- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convulsive effects of this compound on cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
solubility of 3-Aminopyridine in organic solvents
An In-depth Technical Guide to the Solubility of 3-Aminopyridine in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Understanding the solubility of this versatile intermediate is critical for its application in the synthesis of pharmaceuticals, agrochemicals, and colorants, as well as for process optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Physicochemical Properties of this compound
This compound is a colorless to light yellow crystalline solid. Its structure, featuring both a basic amino group and a pyridine ring, dictates its solubility characteristics, allowing it to interact with a range of solvents through various intermolecular forces.
| Property | Value | Reference |
| CAS Number | 462-08-8 | [1] |
| Molecular Formula | C₅H₆N₂ | [1] |
| Molar Mass | 94.117 g·mol⁻¹ | [1] |
| Melting Point | 60–65 °C (140-149 °F) | [1][2] |
| Boiling Point | 248 °C (478 °F) | [1][2] |
| Appearance | Colorless to light yellow solid | [1] |
Solubility Data
The solubility of this compound is influenced by the polarity of the solvent and the temperature of the system. Generally, its solubility increases with temperature.
Qualitative Solubility
Qualitative assessments provide a general understanding of suitable solvent classes for this compound.
| Solvent | Solubility | Reference |
| Water | Soluble (>1000 g/L) | [1][2] |
| Ethanol | Soluble | [1][2] |
| Benzene | Soluble | [1][2] |
| Ether | Soluble | |
| Petroleum Ether | Insoluble |
Quantitative Solubility in Binary Solvent Mixtures
Quantitative studies on the solubility of this compound, expressed as mole fraction (x₁), have been conducted in mixed solvent systems. These studies demonstrate that solubility can be finely tuned by adjusting solvent composition and temperature. The data was determined using a static analytical method, with concentrations analyzed by UV spectrometry.[3]
Table 1: Solubility of this compound in Ethanol + Toluene Mixtures [4]
| Temperature (K) | Mole Fraction of Ethanol (w) | Mole Fraction Solubility of 3-AP (x₁) |
| 283.15 | 0.2 | 0.0458 |
| 293.15 | 0.2 | 0.0632 |
| 303.15 | 0.2 | 0.0865 |
| 313.15 | 0.2 | 0.1171 |
| 323.15 | 0.2 | 0.1565 |
| 283.15 | 0.5 | 0.1015 |
| 293.15 | 0.5 | 0.1302 |
| 303.15 | 0.5 | 0.1651 |
| 313.15 | 0.5 | 0.2075 |
| 323.15 | 0.5 | 0.2588 |
| 283.15 | 0.8 | 0.1782 |
| 293.15 | 0.8 | 0.2115 |
| 303.15 | 0.8 | 0.2501 |
| 313.15 | 0.8 | 0.2952 |
| 323.15 | 0.8 | 0.3479 |
Table 2: Solubility of this compound in Acetone + n-Butyl Acetate Mixtures [3]
| Temperature (K) | Mole Fraction of Acetone (w) | Mole Fraction Solubility of 3-AP (x₁) |
| 288.15 | 0.2 | 0.0895 |
| 298.15 | 0.2 | 0.1189 |
| 308.15 | 0.2 | 0.1568 |
| 318.15 | 0.2 | 0.2057 |
| 323.15 | 0.2 | 0.2351 |
| 288.15 | 0.5 | 0.1642 |
| 298.15 | 0.5 | 0.2033 |
| 308.15 | 0.5 | 0.2509 |
| 318.15 | 0.5 | 0.3088 |
| 323.15 | 0.5 | 0.3421 |
| 288.15 | 0.8 | 0.2611 |
| 298.15 | 0.8 | 0.3075 |
| 308.15 | 0.8 | 0.3611 |
| 318.15 | 0.8 | 0.4233 |
| 323.15 | 0.8 | 0.4589 |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.[5] This method ensures that the solvent is fully saturated with the solute at a constant temperature, reaching thermodynamic equilibrium. The concentration of the resulting saturated solution can then be determined using various analytical techniques, most commonly gravimetric analysis or UV-Vis spectrophotometry.[6]
Isothermal Shake-Flask Method for Equilibration
This procedure is the foundational step for preparing a saturated solution.
Objective: To achieve a state of equilibrium where the solvent is saturated with this compound at a specified temperature.
Materials:
-
High-purity this compound
-
High-purity organic solvent of interest
-
Sealed vials or flasks (e.g., screw-cap glass vials)
-
Thermostatic shaker bath or incubator with agitation
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.[5][7]
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired experimental temperature.
-
Agitation: Agitate the samples at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5] Equilibrium is achieved when the concentration of this compound in the solution remains constant over time. This can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until consecutive measurements are consistent.[8]
-
Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to let the excess solid settle. This ensures a clear supernatant for analysis.
Analytical Method 1: Gravimetric Analysis
This method is straightforward and does not require complex instrumentation, relying on the precise measurement of mass.[9]
Objective: To determine the mass of dissolved this compound in a known volume of solvent by evaporating the solvent.
Materials:
-
Saturated solution from section 3.1
-
Syringe with a solvent-resistant filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporating dishes or beakers
-
Pipettes
-
Oven or rotary evaporator
-
Desiccator
Procedure:
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant from an equilibrated vial using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Mass Determination of Solution: Dispense the filtered saturated solution into a pre-weighed evaporating dish and record the total mass (dish + solution).
-
Solvent Evaporation: Place the dish in an oven at a temperature below the boiling point of the solvent and well below the melting point of this compound to gently evaporate the solvent. A rotary evaporator can also be used.[6]
-
Drying to Constant Mass: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound residue. Repeat the drying and weighing process until a constant mass is achieved.[8]
-
Calculation:
-
Mass of dissolved this compound = (Mass of dish + dry residue) - (Mass of empty dish).
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue).
-
Solubility is typically expressed as g/100 g of solvent, g/L of solvent, or mole fraction.
-
Analytical Method 2: UV-Vis Spectrophotometry
This method is rapid and suitable for compounds like this compound that possess a UV chromophore. It determines concentration by measuring light absorbance.[10]
Objective: To determine the concentration of this compound in the saturated solution by measuring its UV absorbance and comparing it to a calibration curve.
Materials:
-
Saturated solution from section 3.1
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Pure solvent for dilutions
Procedure:
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For pyridine derivatives, this is often around 250-270 nm.[11]
-
Prepare Calibration Curve:
-
Create a high-concentration stock solution of this compound with a precisely known concentration.
-
Perform a series of serial dilutions to prepare several standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot, which should adhere to the Beer-Lambert law, is the calibration curve.[10]
-
-
Analyze Saturated Solution:
-
Withdraw a small, precise volume of the clear, filtered supernatant from an equilibrated vial.
-
Dilute this sample with a known volume of the pure solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the measured absorbance and the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility.
-
Mandatory Visualizations
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination via the shake-flask method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 462-08-8 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 3-Aminopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of biological activities, making them promising candidates for the development of novel therapeutics. This in-depth technical guide explores the core biological activities of this compound derivatives, including their anticancer, antimicrobial, and neuroprotective properties. The guide provides a comprehensive overview of their mechanisms of action, quantitative activity data, and detailed experimental protocols for their evaluation.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted and can involve the inhibition of key enzymes and disruption of critical cellular signaling pathways.
Quantitative Anticancer Activity Data
The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Below is a summary of reported IC₅₀ values for different derivatives against several cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-α]pyridine | Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [1] |
| Imidazo[1,2-α]pyridine | Compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [1] |
| Imidazo[1,2-α]pyridine | Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [1] |
| 2-Aminopyridine Amino Acid Conjugate | 4a | HCT 116 (Colorectal) | 3.7-8.1 | [2] |
| 2-Aminopyridine Amino Acid Conjugate | 4b | HCT 116 (Colorectal) | 3.7-8.1 | [2] |
| 2-Aminopyridine Amino Acid Conjugate | 4c | HCT 116 (Colorectal) | 3.7-8.1 | [2] |
| 2-Aminopyridine Amino Acid Conjugate | 4d | HCT 116 (Colorectal) | 3.7-8.1 | [2] |
| 2-Aminopyridine Amino Acid Conjugate | - | HT29 (Colorectal) | 3.27-7.7 | [2] |
| 3-Cyanopyridine | 5e | PC-3 (Prostate) | <10 | [3] |
| 3-Cyanopyridine | 5e | MDA-MB-231 (Breast) | <10 | [3] |
| 3-Cyanopyridine | 5e | HepG2 (Hepatocellular) | <10 | [3] |
| 3-Cyanopyridine | 5c | PC-3 (Prostate) | <10 | [3] |
| 3-Cyanopyridine | 5c | MDA-MB-231 (Breast) | <10 | [3] |
| 3-Cyanopyridine | 5c | HepG2 (Hepatocellular) | <10 | [3] |
| Cyanopyridone | 5a | MCF-7 (Breast) | 1.77 ± 0.1 | [4] |
| Cyanopyridone | 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [4] |
| Cyanopyridone | 5a | HepG2 (Hepatocellular) | 2.71 ± 0.15 | [4] |
| Cyanopyridone | 6b | HepG2 (Hepatocellular) | 2.68 | [4] |
Anticancer Signaling Pathways
While specific pathways can vary depending on the derivative, a common theme involves the modulation of cell survival and proliferation pathways. For instance, some imidazopyridine derivatives are known to affect the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[5]
Figure 1: General anticancer signaling pathway affected by this compound derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
This compound derivatives have shown significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. Their metal complexes, in particular, often exhibit enhanced antimicrobial properties.[6]
Quantitative Antimicrobial Activity Data
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine | Compound 2c | S. aureus | 39 ± 0.000 | [7] |
| 2-Amino-3-cyanopyridine | Compound 2c | B. subtilis | 39 ± 0.000 | [7] |
| 3-(Pyridine-3-yl)-2-oxazolidinone | Compound 21d | S. pneumoniae | 0.5 (MBIC) | [8] |
| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | Compound 91 | E. coli | 15.625 | [9] |
| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | Compound 89 | E. coli | 62.5 (MBC) | [9] |
| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | Compound 89 | S. epidermidis | 62.5 (MBC) | [9] |
| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | Compound 85 | S. epidermidis | 62.5 (MBC) | [9] |
MBIC: Minimum Biofilm Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Antimicrobial Mechanism of Action
The antimicrobial action of this compound derivatives is thought to involve the disruption of the bacterial cell membrane and interference with essential physiological and chemical functions necessary for bacterial survival.[10] The interaction is often facilitated by hydrogen bonding between the aminopyridine moiety and the cell membrane components.
Figure 3: General mechanism of antimicrobial action of this compound derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.
1. Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in CAMHB directly in the 96-well plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound, resulting in a final volume of 100 µL per well. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Neuroprotective Activity
Certain this compound derivatives, most notably 4-aminopyridine (a structural isomer), are known for their neuroprotective effects, primarily through the blockade of voltage-gated potassium (Kv) channels. This action enhances neurotransmitter release and improves synaptic transmission.[11]
Mechanism of Neuroprotection: Potassium Channel Blockade
In demyelinated neurons, the exposure of Kv channels leads to an excessive potassium ion efflux, which impairs the propagation of action potentials. This compound derivatives can block these exposed channels, thereby restoring, to some extent, the normal conduction of nerve impulses.
Figure 4: Neuroprotective mechanism via potassium channel blockade.
Synthesis of this compound Derivatives
A key method for synthesizing a diverse range of 3-amino-substituted heterocyclic compounds is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[12] This one-pot reaction is highly efficient for creating libraries of compounds for biological screening.
Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.
1. Materials:
-
2-Aminopyridine
-
Aldehyde
-
Isocyanide
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst
-
Methanol (MeOH)
-
Reaction vessel suitable for microwave heating (if applicable)
2. Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).
-
Catalyst and Solvent Addition: Add the catalyst (e.g., 5-10 mol% Sc(OTf)₃) and the solvent (e.g., 5 mL of MeOH).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat it under reflux or using microwave irradiation (e.g., 100-120°C) for the required time (typically 1-12 hours), monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Figure 5: Workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.
Conclusion
This compound derivatives exhibit a remarkable spectrum of biological activities, positioning them as a valuable scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation and development. The synthetic accessibility of these compounds, particularly through multicomponent reactions like the GBB reaction, facilitates the generation of diverse chemical libraries for high-throughput screening. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules. Continued research into the specific molecular targets and signaling pathways of novel this compound derivatives will be crucial in translating their biological activity into clinically effective treatments.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Modeling and Antimicrobial Screening Studies on Some this compound Transition Metal Complexes [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. scielo.br [scielo.br]
3-Aminopyridine as a Potassium Channel Blocker in Neuroscience: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridines are a class of compounds known for their ability to block voltage-gated potassium (Kv) channels, a function that has significant implications in the field of neuroscience. By inhibiting these channels, aminopyridines can prolong action potentials, enhance neurotransmitter release, and increase neuronal excitability. While 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) have been extensively studied and have found clinical applications, 3-aminopyridine (3-AP) remains a less characterized member of this family. This technical guide provides a comprehensive overview of the current understanding of this compound as a potassium channel blocker for neuroscience research. Due to the limited specific data on 3-AP, this guide will also draw comparisons with its more studied counterparts to provide a broader context for researchers.
Mechanism of Action
The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels. In neurons, these channels are crucial for repolarizing the membrane after an action potential. By blocking these channels, this compound is thought to prolong the duration of the action potential. This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to increased calcium influx into the presynaptic terminal and, consequently, enhanced neurotransmitter release.
Studies have shown that the charged, protonated form of aminopyridines is likely the active species that binds to the potassium channel pore. The potency of this compound has been observed to be pH-dependent, with a lower IC50 value at a more acidic intracellular pH, which supports this hypothesis.[1]
Beyond its effect on potassium channels, this compound has been shown to facilitate synaptic transmission in a calcium-dependent manner. This facilitation can be antagonized by calcium channel blockers, further underscoring the role of calcium influx in its mechanism of action.[2] At higher concentrations (15-20 mM), local application of 3-AP has been demonstrated to be a strong convulsive agent, leading to enhanced background neuronal firing, augmentation of excitatory postsynaptic potentials (EPSPs), and depression of inhibitory postsynaptic potentials (IPSPs).[3] There is also evidence suggesting that aminopyridines, including this compound, can potentiate high-voltage activated calcium channels (HVACCs), though 3-AP is less efficacious in this regard compared to 4-AP.
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and provides a comparison with 4-aminopyridine and 3,4-diaminopyridine to offer a broader perspective for researchers. The limited data for this compound on various potassium channel subtypes highlights a significant area for future investigation.
| Compound | Target | IC50 / Effective Concentration | Cell Type / System | Reference |
| This compound | Kv1.1 | 2.2 mM (at pH 7.2) | Mammalian Sol-8 cells | [1] |
| Kv1.1 | 290 µM (at pH 6.0) | Mammalian Sol-8 cells | [1] | |
| Synaptic Transmission | 1 mM (maximum effect) | Bullfrog sympathetic ganglion | [2] | |
| Induction of Seizures | 15-20 mM (local application) | Cat motor cortex | [3] | |
| Dopamine Release | Less active than 4-AP and 3,4-DAP | Rat brain synaptosomes | [4] | |
| 4-Aminopyridine | Kv1.1 | 89 µM | Mammalian Sol-8 cells | [1] |
| Kv1.2 | 399 µM | Recombinant human channels | [5] | |
| Kv1.4 | 399 µM | Recombinant human channels | [5] | |
| Kv3.3 / Kv3.4 | ~80 µM | HEK293T cells | [6] | |
| Neurotransmitter Release | 20-200 µM | Rat diaphragm neuromuscular junction | [7] | |
| 3,4-Diaminopyridine | Potassium Channels | Apparent Kd (external): 5.8 µM | Squid axon membranes | [8] |
| Potassium Channels | Apparent Kd (internal): 0.7 µM | Squid axon membranes | [8] | |
| Kv3.3 / Kv3.4 | High-affinity partial antagonist at 1-10 µM | HEK293T cells | [6] | |
| Neurotransmitter Release | 1.5 µM (therapeutic concentration) | Mouse and frog neuromuscular junction | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Characterizing 3-AP Effects
This protocol outlines the steps to characterize the inhibitory effects of this compound on voltage-gated potassium channels in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing a specific Kv channel subtype).
1. Cell Preparation:
-
Culture cells expressing the potassium channel of interest on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH adjusted to 7.4 with NaOH).
2. Pipette Preparation:
-
Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH).
3. Establishing Whole-Cell Configuration:
-
Approach a target cell with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of gentle suction to rupture the membrane patch and establish the whole-cell configuration.
4. Recording Potassium Currents:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit outward potassium currents.
-
Record baseline currents in the absence of this compound.
5. Application of this compound:
-
Prepare stock solutions of this compound in the external solution.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 10 µM to 10 mM).
-
Allow the effect of each concentration to stabilize (typically 2-5 minutes) before recording the potassium currents again.
6. Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each concentration of this compound.
-
Normalize the current inhibition to the baseline recording.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Neurotransmitter Release Assay Using Brain Slices
This protocol describes a method to measure the effect of this compound on the release of a radiolabeled neurotransmitter (e.g., [3H]-dopamine) from brain slices.
1. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., striatum for dopamine release) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Radiolabeling:
-
Incubate the slices in oxygenated aCSF containing the radiolabeled neurotransmitter or its precursor (e.g., [3H]-dopamine or [3H]-tyrosine) for a specified period (e.g., 30-60 minutes).
-
After incubation, transfer the slices to a superfusion chamber.
3. Superfusion and Sample Collection:
-
Perfuse the slices with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).
-
After establishing a stable baseline of spontaneous release, switch to aCSF containing this compound at the desired concentration (e.g., 100 µM to 1 mM).
-
Continue collecting fractions to measure the effect of this compound on neurotransmitter release.
-
To evoke release, the perfusion medium can be switched to a high-potassium aCSF at a specific time point, both in the absence and presence of this compound.
4. Measurement of Radioactivity:
-
Add a scintillation cocktail to each collected fraction.
-
Quantify the amount of radioactivity in each fraction using a liquid scintillation counter.
5. Data Analysis:
-
Express the radioactivity in each fraction as a percentage of the total radioactivity in the slice at the time of collection.
-
Compare the neurotransmitter release in the presence of this compound to the baseline release to determine the effect of the compound.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound in enhancing neurotransmitter release.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a member of the aminopyridine family that functions as a potassium channel blocker, albeit with less potency and being less studied than its counterparts, 4-aminopyridine and 3,4-diaminopyridine. The available evidence indicates that 3-AP can modulate neuronal function by blocking voltage-gated potassium channels, leading to enhanced synaptic transmission in a calcium-dependent manner. At higher concentrations, it exhibits potent convulsant effects.
For researchers and drug development professionals, this compound represents an interesting tool for probing the roles of potassium channels in neuronal excitability and neurotransmission. However, the significant gaps in the quantitative data for its effects on a wide array of potassium channel subtypes present a clear need for further research. A more thorough characterization of its pharmacological profile is essential to fully understand its potential as a research tool or as a scaffold for the development of novel therapeutics. The experimental protocols and workflows provided in this guide offer a roadmap for such future investigations.
References
- 1. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a New Arsenal Against Microbes: A Technical Guide to the Antimicrobial Properties of 3-Aminopyridine Metal Complexes
For Immediate Release
In the global fight against antimicrobial resistance, the scientific community is tirelessly exploring novel compounds to combat increasingly resilient pathogens. Among the promising candidates are metal complexes of 3-Aminopyridine, which have demonstrated significant antimicrobial potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and antimicrobial activity of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Introduction
The pyridine ring is a fundamental scaffold in many biologically active compounds. When functionalized with an amino group at the 3-position, this compound (3-APy) emerges as a versatile ligand capable of coordinating with a variety of transition metals. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation theory. This guide focuses on the antimicrobial properties of 3-APy complexes with transition metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn), highlighting their potential as a new class of antimicrobial agents. Pyridine derivatives are known to have a wide range of biological applications, including activities against microbial diseases by interacting with enzymes, proteins, and DNA.[1]
Synthesis and Characterization of this compound Metal Complexes
The synthesis of this compound metal complexes is typically achieved through a straightforward reflux reaction. While specific conditions may vary, a general protocol is provided below.
General Synthesis Protocol
A common method for the synthesis of these complexes involves the reaction of a metal salt with the this compound ligand in a suitable solvent, followed by reflux.[1]
Materials:
-
Metal salt (e.g., MnBr₂, CoCl₂, NiCl₂, CuCl₂, CuSO₄, ZnCl₂)
-
This compound (3-APy)
-
Ethanol
-
Distilled water
Procedure:
-
An aqueous solution of the desired metal salt (1.00 mmol) is prepared.
-
This solution is added with stirring to an ethanolic solution of this compound. The molar ratio of metal salt to ligand can be varied to obtain different stoichiometric complexes (e.g., 1:2, 1:6).[1]
-
The resulting mixture is refluxed for approximately 6 hours.[1]
-
After cooling to room temperature, the solid complex that forms is collected by filtration.
-
The collected solid is washed with distilled water and then ethanol.
-
The final product is dried under vacuum.[1]
Characterization
The synthesized complexes are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and composition. These methods include:
-
Elemental Analysis (C, H, N) : To determine the empirical formula of the complex.
-
Infrared (IR) Spectroscopy : To identify the coordination of the this compound ligand to the metal ion. Key vibrational bands of the ligand, such as those associated with the pyridine ring and the amino group, will shift upon complexation.[1]
-
UV-Visible Spectroscopy : To study the electronic transitions within the complex and to help determine its geometry.
-
Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion.[1]
-
Thermogravimetric Analysis (TGA) : To study the thermal stability of the complexes and the loss of any coordinated or lattice water molecules.
Antimicrobial Activity
The antimicrobial properties of this compound metal complexes have been evaluated against a range of pathogenic bacteria and fungi. The activity is typically assessed by determining the zone of inhibition in agar diffusion assays and, more quantitatively, by measuring the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
While specific MIC values for a wide range of this compound metal complexes are not extensively reported in a single study, the following table summarizes the antimicrobial activity based on available data for related pyridine metal complexes, which can serve as a valuable reference.
| Metal Ion | Complex Type | Test Organism | MIC (µg/mL) | Reference |
| Mn(II) | [Mn(Py)₆][B(C₆F₅)₄]₂ | Shigella flexneri | 8 | [2] |
| Fe(II) | [Fe(Py)₆][B(C₆F₅)₄]₂ | Klebsiella pneumoniae | 8 | [2] |
| Co(II) | [Co(Py)₆][B(C₆F₅)₄]₂ | Pseudomonas aeruginosa | 512 | [2] |
| Ni(II) | [Ni(Py)₆][B(C₆F₅)₄]₂ | Streptococcus pyogenes | 8 | [2] |
| Cu(II) | [Cu(Py)₆][B(C₆F₅)₄]₂ | Escherichia coli | 512 | [2] |
| Zn(II) | [Zn(Py)₆][B(C₆F₅)₄]₂ | Streptococcus pyogenes | 4 | [2] |
| Zn(II) | [Zn(Py)₆][B(C₆F₅)₄]₂ | Klebsiella pneumoniae | 512 | [2] |
| Cu(II) | [Cu(Py)₆][B(C₆F₅)₄]₂ | Candida albicans | 8 | [2] |
| Zn(II) | [Zn(Py)₆][B(C₆F₅)₄]₂ | Candida albicans | 8 | [2] |
Note: The data in this table is for general pyridine complexes and serves as an illustrative example. Further research is needed to establish a comprehensive MIC database specifically for this compound metal complexes.
A study on various this compound transition metal complexes showed that they exhibit higher activity towards Staphylococcus aureus than Escherichia coli. For instance, a MnBr₂ (1:6) complex showed the highest activity against S. aureus, while a CuCl₂ (1:2) complex was most active against E. coli based on inhibition zone measurements.[1]
Experimental Protocol for Antimicrobial Screening
The following is a generalized protocol for the agar well diffusion method, a common technique for preliminary antimicrobial screening.
Materials:
-
Nutrient agar medium
-
Bacterial or fungal cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized this compound metal complexes
-
Dimethylformamide (DMF) or other suitable solvent
-
Standard antibiotic (e.g., Ampicillin) as a positive control
-
Sterile petri dishes, cork borer, and micropipettes
Procedure:
-
Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes.
-
Once the agar solidifies, inoculate the surface with a standardized suspension of the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Prepare solutions of the metal complexes at a known concentration in a suitable solvent like DMF.
-
Pipette a fixed volume of each complex solution into separate wells.
-
Use the solvent (DMF) as a negative control and a standard antibiotic solution as a positive control in separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Mechanism of Action
While the precise signaling pathways affected by this compound metal complexes are still under investigation, the proposed mechanisms of antimicrobial action for metal complexes in general involve several key interactions within the microbial cell. These interactions are believed to be enhanced by the chelation of the metal ion by the this compound ligand, which increases the lipophilicity of the complex, facilitating its transport across the cell membrane.
The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of these complexes, along with a proposed mechanism of action.
References
The Antitumor Potential of 3-Aminopyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel antitumor agents. Its versatility allows for the synthesis of a diverse range of derivatives that can interact with various oncogenic targets, leading to the inhibition of cancer cell proliferation and survival. This technical guide provides an in-depth overview of the core mechanisms, quantitative antitumor activities, and key experimental methodologies related to this compound compounds.
Mechanisms of Antitumor Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways crucial for tumor growth and maintenance.
Ribonucleotide Reductase (RR) Inhibition
A significant mechanism of action for certain this compound derivatives, such as this compound-2-carboxaldehyde thiosemicarbazone (3-AP or Triapine), is the inhibition of ribonucleotide reductase (RR).[1][2] RR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2][3] By inhibiting RR, these compounds deplete the pool of deoxyribonucleotides, leading to the stalling of DNA replication and the accumulation of DNA damage, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] 3-AP, in particular, is believed to interact with the iron center of the R2 subunit of RR, disrupting its function.[3]
Kinase Inhibition
The this compound scaffold serves as a versatile backbone for the design of potent protein kinase inhibitors.[4] Kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer.
Several pyridopyrimidine and related this compound derivatives have been developed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[2][5][6][7] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways like MAPK and PI3K/Akt, which are critical for cell proliferation and survival.[2]
References
- 1. Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide to the Basicity of Aminopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the factors governing the basicity of aminopyridine isomers, crucial physicochemical parameters that influence their behavior in biological systems and their utility in drug design. The document outlines the electronic principles underlying their basicity, presents quantitative data for comparative analysis, and details the experimental protocols for the determination of their acid dissociation constants (pKa).
Introduction to Aminopyridine Basicity
Aminopyridines are a class of heterocyclic aromatic compounds containing both a pyridine ring and an amino group. The basicity of these molecules, a measure of their ability to accept a proton, is a fundamental property that dictates their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The position of the amino group on the pyridine ring significantly alters the electron density of the ring nitrogen, leading to substantial differences in the pKa values among the isomers.[2] A thorough understanding of these differences is paramount for applications in medicinal chemistry, where aminopyridines serve as important scaffolds for various therapeutic agents.[3]
Quantitative Analysis of Basicity
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base. The pKa values for the three isomers of aminopyridine are presented below, along with pyridine and aniline for comparative reference.
| Compound | Structure | pKa of Conjugate Acid |
| 4-Aminopyridine | 9.11 - 9.17[2][4] | |
| 2-Aminopyridine | 6.71 - 6.86[2][4] | |
| 3-Aminopyridine | 5.98 - 6.0[4][5] | |
| Pyridine | 5.5[4] | |
| Aniline | 4.6[4] |
Table 1: pKa values of aminopyridine isomers and related compounds.
As the data indicates, all aminopyridine isomers are more basic than both pyridine and aniline.[4] Among the isomers, 4-aminopyridine is the strongest base, followed by 2-aminopyridine, with this compound being the weakest.
Factors Influencing Basicity: Electronic Effects
The observed differences in basicity are primarily due to the electronic effects of the amino substituent, which acts as both an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect being dominant.[4] The protonation of aminopyridines occurs at the sp² hybridized ring nitrogen, as its lone pair is not involved in the aromatic system.[4][6]
-
4-Aminopyridine: The amino group at the para-position effectively donates electron density to the pyridine ring through resonance. This delocalization increases the electron density on the ring nitrogen, making its lone pair more available for protonation and thus significantly increasing its basicity.[4]
-
2-Aminopyridine: Similar to the 4-isomer, the amino group at the ortho-position also increases the electron density at the ring nitrogen via the resonance effect. However, its basicity is lower than that of 4-aminopyridine. This can be attributed to factors such as steric hindrance near the protonation site and potential intramolecular hydrogen bonding between the amino group and the ring nitrogen, which stabilizes the lone pair and reduces its availability.[4]
-
This compound: When the amino group is at the meta-position, its electron-donating resonance effect does not extend to the ring nitrogen atom. Consequently, the increase in basicity compared to pyridine is less pronounced, primarily arising from the weaker inductive effect.[4]
Caption: Influence of resonance on aminopyridine basicity.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for drug development. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[7][8]
This is a high-precision technique that involves monitoring pH changes in a solution of the analyte upon the gradual addition of a titrant (an acid or a base).[8]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the aminopyridine isomer (analyte) in water or a suitable co-solvent, typically at a concentration of at least 10⁻⁴ M.[8][9]
-
Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9][10]
-
Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[9]
-
-
Apparatus Setup:
-
Titration Procedure:
-
Purge the analyte solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with pH measurements.[9][10]
-
Add small, precise increments of the titrant (HCl for a basic substance like aminopyridine) to the analyte solution.[10]
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) and record the pH and the volume of titrant added.[9]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the curve, where the slope (dpH/dV) is at its maximum.[8]
-
This method is applicable when the protonated and non-protonated forms of the compound exhibit different ultraviolet-visible absorption spectra.[8]
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Prepare a stock solution of the aminopyridine isomer.
-
-
Spectral Measurement:
-
Add a small, constant amount of the aminopyridine stock solution to each buffer solution to create a series of samples with varying pH but constant total drug concentration.
-
Record the UV-Vis absorption spectrum for each sample over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.[7]
-
This plot will yield a sigmoidal curve.[7]
-
The pKa corresponds to the pH at the inflection point of this sigmoid curve, which represents the point where the concentrations of the protonated and non-protonated species are equal.[7]
-
Caption: General workflow for pKa determination by potentiometric titration.
Conclusion
The basicity of aminopyridine isomers is a direct consequence of the electronic interplay between the amino group and the pyridine ring. The position of the amino substituent dictates the extent of resonance-based electron donation to the ring nitrogen, resulting in a predictable trend of basicity: 4-aminopyridine > 2-aminopyridine > this compound. This fundamental property is a critical determinant of the pharmacokinetic and pharmacodynamic profiles of drugs derived from these scaffolds. Accurate measurement of pKa values using established methods like potentiometric titration and UV-Vis spectrophotometry is an indispensable step in the rational design and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Answered: The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Why are these structures so much more basic than… | bartleby [bartleby.com]
- 3. This compound vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to the Photochemical C3-Amination of Pyridines
For researchers, scientists, and professionals in drug development, the selective functionalization of pyridines at the C3 position represents a significant synthetic challenge. This technical guide details a modern photochemical approach for the regioselective C3-amination of pyridines. The methodology leverages a dearomatization-rearomatization sequence involving Zincke imine intermediates and photocatalytically generated amidyl radicals. This process offers a mild and effective route to valuable 3-aminopyridine moieties, which are prevalent in numerous pharmaceuticals.
Core Reaction Principle
The photochemical C3-amination of pyridines is a multi-step process that circumvents the inherent reactivity challenges of the pyridine ring, which typically favor functionalization at the C2 and C4 positions.[1][2][3][4] The overall strategy involves:
-
Dearomatization: The pyridine substrate is first activated by conversion into a Zincke imine intermediate.
-
Photochemical Amination: In the key step, a photocatalyst, upon irradiation with visible light, generates an electrophilic amidyl radical from an N-aminopyridinium salt. This radical then reacts with the electron-rich Zincke imine.
-
Rearomatization: The resulting intermediate is treated to induce ring closure and rearomatization, yielding the final C3-aminated pyridine product.
Mechanistic studies and DFT calculations have indicated the involvement of radical intermediates in this process, which accounts for the observed C3 regioselectivity.[1][2][3][5]
Experimental Protocols
Two primary sets of reaction conditions have been established for this photochemical amination.[1][6][7]
Conditions A:
-
To a solution of the Zincke imine (0.05 mmol) in a 1:1 mixture of DMSO and MeCN, add fac-Ir(ppy)3 (2 mol%) and the N-aminopyridinium salt (1.5 equivalents).
-
Cool the reaction mixture to 0 °C and irradiate with a 405 nm LED (2.4 W) for 24 hours.
-
Following irradiation, add a saturated solution of ammonium acetate (NH4OAc) in ethanol (EtOH).
-
Heat the mixture to 65 °C for 2 hours to effect rearomatization.
Conditions B:
-
To a solution of the Zincke imine (0.05 mmol) in dry MeCN, add fac-Ir(ppy)3 (2 mol%) and the N-aminopyridinium salt (1.5 equivalents).
-
Cool the reaction mixture to 0 °C and irradiate with a 405 nm LED (4.8 W) for 24 hours.
-
Following irradiation, add a saturated solution of ammonium acetate (NH4OAc) in ethanol (EtOH).
-
Heat the mixture to 65 °C for 2 hours to effect rearomatization.
A one-pot procedure for the entire sequence starting from the parent pyridine has also been developed, encompassing dearomatization, amination, and rearomatization steps.[1]
Quantitative Data Summary
The substrate scope of the photochemical C3-amination of pyridines has been explored, with the following tables summarizing the isolated yields for various substituted pyridines. The yields reported are for the isolated product unless otherwise specified.
| Pyridine Substituent (at C2) | Product Number | Yield (%) | Conditions |
| 2-phenyl | 3 | low | - |
| 2-(4-methoxyphenyl) | 16a | 95 | B |
| 2-(4-methylphenyl) | 17a | 99 | B |
| 2-(4-tert-butylphenyl) | 18a | 99 | B |
| 2-(4-fluorophenyl) | 19a | 99 | B |
| 2-(4-nitrophenyl) | 20a | 98 | B |
| 2-(3,5-dimethylphenyl) | 21a | 99 | B |
| 2-(naphthalen-2-yl) | 22 | 99 | B |
| 2-(naphthalen-1-yl) | 23 | 81 | B |
| 2-(thiophen-2-yl) | 24 | 86 | B |
| 2-(benzofuran-2-yl) | 25 | 65 | B |
| 2-(N-methylindol-2-yl) | 26 | 35 | B |
| 2-(N-Boc-pyrrol-2-yl) | 27 | low | B |
| 2-(furan-2-yl) | 28 | 78 | B |
| 2-(benzothiophen-2-yl) | 29 | 66 | B |
Table 1: Substrate Scope with Respect to Aryl and Heteroaryl Substituents at the C2 Position.
| Pyridine Substituent | Product Number | Yield (%) | Conditions |
| 2-methyl | - | - | - |
| 2-ethyl | - | - | - |
| 2-propyl | - | - | - |
| 2-butyl | - | - | - |
| 2-hexyl | - | - | - |
Table 2: Substrate Scope with Respect to Alkyl Substituents at the C2 Position. (Note: Specific yield data for simple alkyl groups was not detailed in the provided search results, but their influence was examined).
The reaction is tolerant of both electron-donating and electron-withdrawing groups on the 2-phenyl substituent.[1] Electron-withdrawing groups, such as nitro and cyano, have a positive effect on the regioselectivity of the amination.[7]
Visualizing the Process
To better understand the workflow and reaction mechanism, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Photochemical C3-amination of pyridines via Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical C3-amination of pyridines via Zincke imine intermediates - Institute of Organic Chemistry, Polish Academy of Sciences [repod.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 3-Aminopyridine Polymers in Antimicrobial Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates, polymers derived from 3-aminopyridine have emerged as a significant area of interest. While the this compound monomer itself exhibits no antistaphylococcal activity, its polymerization yields oligomers and polymers with potent antibacterial properties.[1] This technical guide provides an in-depth analysis of the antimicrobial activity of this compound polymers, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of this compound polymers is notably dependent on their molecular weight. Research indicates that shorter oligomers tend to exhibit higher antistaphylococcal activity.[1] The following tables summarize the available quantitative data on the antimicrobial efficacy of oligo-3-aminopyridine.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Oligo-3-aminopyridine [2]
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 25 | 50 |
| Enterococcus faecalis | 25 | 50 |
| Escherichia coli | - | - |
| Pseudomonas aeruginosa | - | - |
Note: No significant activity was observed against the Gram-negative bacteria tested.
Experimental Protocols
Synthesis of this compound Polymers
The synthesis of antimicrobial this compound polymers is typically achieved through oxidative polycondensation. While specific reaction conditions can be varied to control the molecular weight of the resulting oligomers/polymers, a general protocol is outlined below.
Workflow for Oxidative Polycondensation of this compound
Figure 1: Oxidative polymerization workflow.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound polymers is evaluated using standard microbiological techniques, primarily broth microdilution and agar disk diffusion methods.
1. Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the polymer.
Workflow for Broth Microdilution Assay
Figure 2: Broth microdilution workflow.
2. Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
Workflow for Agar Disk Diffusion Assay
Figure 3: Agar disk diffusion workflow.
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound polymers is attributed to their cationic nature. The proposed mechanism involves a multi-step interaction with the bacterial cell membrane, leading to cell death. This mechanism is particularly effective against Gram-positive bacteria like Staphylococcus aureus, which have a negatively charged cell envelope.
Proposed Signaling Pathway for Antimicrobial Action
Figure 4: Proposed mechanism of action.
Conclusion
Polymers and oligomers derived from this compound represent a promising class of antimicrobial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Their activity is intrinsically linked to their molecular weight, with shorter chains demonstrating enhanced efficacy. The primary mechanism of action is believed to be the electrostatic disruption of the bacterial cell membrane. Further research is warranted to fully elucidate the structure-activity relationship and to optimize the polymer characteristics for therapeutic applications. The detailed protocols provided in this guide offer a foundational framework for researchers entering this exciting field of drug development.
References
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Acylation of 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of 3-aminopyridine is a fundamental synthetic transformation that yields N-(pyridin-3-yl)amides. These products are crucial intermediates in the synthesis of a wide array of biologically active compounds. The introduction of an acyl group to the amino function of the pyridine ring can significantly modify its physicochemical properties, influencing its solubility, stability, and interaction with biological targets. Acylated this compound moieties are found in numerous pharmaceutical agents, where they often serve as key pharmacophores or bioisosteres. This document provides a detailed experimental protocol for the acetylation of this compound, a representative acylation reaction, and discusses the broader significance of this chemical modification in the context of drug discovery and development. The straightforward and efficient N-acylation reaction described herein utilizes acetic anhydride as the acetylating agent, providing a high yield of the desired product.
Data Presentation
The following table summarizes the key quantitative data for the acetylation of this compound to yield N-(pyridin-3-yl)acetamide.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [Protocol Derived] |
| Acetic Anhydride | 1.5 eq | [Protocol Derived] |
| Reaction Conditions | ||
| Solvent | Pyridine or Dichloromethane | [1][2] |
| Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | 2-4 hours | [3] |
| Product Characterization | ||
| Product Name | N-(Pyridin-3-yl)acetamide | |
| Molecular Formula | C₇H₈N₂O | [4][5] |
| Molecular Weight | 136.15 g/mol | [4] |
| Melting Point | 136 °C | [4] |
| Appearance | White to off-white solid | [5] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.75 (s, 1H), 8.31 (d, J=4.0 Hz, 1H), 8.16 (d, J=8.0 Hz, 1H), 7.30 (dd, J=8.0, 4.0 Hz, 1H), 2.22 (s, 3H) | [6] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.0, 145.1, 141.8, 135.2, 127.9, 123.6, 24.5 | [6] |
| FTIR (KBr, cm⁻¹) | ~3280 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1300 (C-N stretch) | [7][8] |
| Yield | ||
| Typical Yield | >85% | [3] |
Experimental Protocols
This section details the methodology for the acetylation of this compound.
Materials and Equipment
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous) or Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or Ethyl Acetate/Hexane mixture for recrystallization
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous pyridine or dichloromethane (approximately 5-10 mL per gram of this compound).
-
Cooling : Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Acetic Anhydride : Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control any exothermic reaction.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up :
-
If pyridine was used as the solvent, remove it under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid and unreacted acetic anhydride.
-
Separate the organic layer and wash it with brine.
-
-
Drying : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal : Filter the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude N-(pyridin-3-yl)acetamide.
-
Purification : Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield pure N-(pyridin-3-yl)acetamide as a white to off-white solid.[9][10]
Mandatory Visualizations
Experimental Workflow for Acylation of this compound
Caption: Workflow for the synthesis of N-(pyridin-3-yl)acetamide.
Role of Acylated 3-Aminopyridines in Drug Discovery
While simple acylated 3-aminopyridines may exhibit some biological activity, their primary role in drug development is as versatile building blocks for the synthesis of more complex molecules with specific therapeutic activities.[11] The acylated aminopyridine scaffold can be further modified to interact with various biological targets, including enzymes and receptors.
Caption: Role of acylated 3-aminopyridines in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5867-45-8 Cas No. | N-(Pyridin-3-yl)acetamide | Apollo [store.apolloscientific.co.uk]
- 5. N-(Pyridin-3-yl)acetamide | 5867-45-8 [sigmaaldrich.com]
- 6. NMR data for compound 18. 2-(3-fluorophenyl)-N-(pyridin-3-yl)acetamide. 13C | Imperial College London [data.hpc.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
Application Note: Amide Coupling of 3-Aminopyridine with Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the amide coupling of 3-aminopyridine with acrylic acid to synthesize N-(pyridin-3-yl)acrylamide. Due to the electron-deficient nature of this compound, standard amide coupling conditions can result in low yields. This document outlines an optimized protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) to achieve efficient coupling. Alternative methods are also discussed. This note includes a detailed experimental protocol, a table summarizing expected yields under various conditions, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and polymers.[1] The coupling of a carboxylic acid and an amine is the most common method for creating this linkage. However, the direct reaction is often inefficient and requires activation of the carboxylic acid.[2][3]
A variety of coupling reagents have been developed to facilitate this transformation, with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being widely used.[][5] The reaction of an electron-deficient amine, such as this compound, can be challenging, often leading to sluggish reactions and low yields.[6] To overcome this, additives like 1-hydroxybenzotriazole (HOBt) are often employed to form a more reactive activated ester intermediate and suppress side reactions.[7][8][9] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further enhance the reaction rate, particularly for unreactive amines.[6]
This application note details a robust and optimized protocol for the synthesis of N-(pyridin-3-yl)acrylamide, a valuable building block in medicinal chemistry, from this compound and acrylic acid.
Data Presentation
The following table summarizes the expected yields for the amide coupling of acrylic acid with this compound under various reaction conditions. These values are based on literature reports for similar electron-deficient amines and sterically hindered substrates.[6][10]
| Entry | Coupling Agent(s) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC, HOBt, DMAP (cat.) | DIPEA | CH3CN | 23 | 48 | 70-85 |
| 2 | HATU | DIPEA | DMF | 23 | 12 | 85-95 |
| 3 | EDC, HOBt | Et3N | DCM | 23 | 48 | 40-60 |
| 4 | DCC, DMAP | DIPEA | CH2Cl2 | 23 | 42 | ~50 |
| 5 | Acryloyl Chloride | Et3N | DCM | 0 to 23 | 4 | 60-75 |
Experimental Protocols
Method 1: EDC/HOBt/DMAP Mediated Coupling
This protocol is recommended for achieving high yields with the electron-deficient this compound.
Materials:
-
Acrylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acrylic acid (1.0 eq.).
-
Dissolve the acrylic acid in anhydrous acetonitrile (CH3CN).
-
Add this compound (1.0 eq.), HOBt (0.1 eq.), and DMAP (0.1 eq.) to the solution.
-
Add EDC·HCl (1.2 eq.) and DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature (23 °C) for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(pyridin-3-yl)acrylamide.
Method 2: Acryloyl Chloride Method
This method provides a viable alternative, though it involves the use of a more hazardous reagent.
Materials:
-
Acryloyl chloride
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Amide Synthesis [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-(pyridin-3-yl)prop-2-enamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(pyridin-3-yl)prop-2-enamide derivatives, also known as N-(pyridin-3-yl)acrylamides, are a class of small molecules of significant interest in medicinal chemistry and drug development. The core structure, featuring a pyridine ring linked to an acrylamide moiety, serves as a versatile scaffold for the design of targeted therapies. The acrylamide group can act as a Michael acceptor, enabling these compounds to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins. This covalent and often irreversible binding can lead to enhanced potency and prolonged duration of action, making these derivatives particularly attractive as enzyme inhibitors.
A primary area of application for these compounds is in oncology, where they have been investigated as potent inhibitors of various protein kinases that are dysregulated in cancer. Notably, derivatives of this scaffold have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][2] Furthermore, the N-(pyridin-3-yl)prop-2-enamide core is also found in inhibitors of other kinases, such as Bruton's tyrosine kinase (BTK), which is crucial for B-cell signaling and a validated target in hematological malignancies.[3][4]
These application notes provide an overview of the synthesis, biological activity, and relevant signaling pathways of N-(pyridin-3-yl)prop-2-enamide derivatives, along with detailed experimental protocols for their preparation and evaluation.
Data Presentation: Synthesis and Biological Activity
The following tables summarize representative quantitative data for the synthesis and biological evaluation of various N-(pyridin-3-yl)prop-2-enamide and related derivatives.
| Compound ID | R Group | Synthetic Method | Yield (%) | Reference |
| 1 | H | Acryloyl Chloride | 50-70 | [5] |
| 2 | 4-(pyridin-4-yl)pyrimidin-2-yl)amino)phenyl | Amide Coupling (EDC.HCl, HOBt) | 60-80 | [6] |
| 3 | (E)-3-(substituted phenyl) | Amide Coupling (POCl3, TEA) | 65-85 | [7] |
| 4 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetamido | Azide-Amine Coupling | 70-85 | [8] |
Table 1: Synthetic Yields of Representative N-(pyridin-3-yl)prop-2-enamide and Related Amide Derivatives. This table showcases the yields obtained for various derivatives using different synthetic methodologies.
| Compound ID | Target Kinase | Cell Line | IC₅₀ (nM) | Reference |
| Derivative A | c-Src | - | 8390 | [9] |
| Derivative B | PIM-1 | MCF-7 | 14.3 | [8] |
| Derivative C | BTK | - | 74 | [4] |
| Derivative D | PI3Kδ | - | 170 | [4] |
| Derivative E | BTK | - | 90 | [10] |
| Compound IIB | Receptor Tyrosine Kinase | A549 (Lung Cancer) | 229 | [11] |
Table 2: In Vitro Biological Activity of Representative Pyridine-based Amide Kinase Inhibitors. This table presents the half-maximal inhibitory concentration (IC₅₀) values of various derivatives against their target kinases or in cellular assays.
Signaling Pathway: CDK2 in Cell Cycle Progression
N-(pyridin-3-yl)prop-2-enamide derivatives have been identified as inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle.[1][2] The diagram below illustrates the canonical CDK2 signaling pathway and the point of inhibition by these small molecules. In the G1 phase, mitogenic signals lead to the expression of cyclin D, which complexes with CDK4/6 to partially phosphorylate the Retinoblastoma protein (Rb).[12] This leads to the initial release of the E2F transcription factor, which promotes the expression of genes required for S phase, including cyclin E.[12] Cyclin E then binds to and activates CDK2, which further phosphorylates Rb, leading to its complete inactivation and the full release of E2F.[13][14] This positive feedback loop commits the cell to enter the S phase and begin DNA replication.[12] CDK2 inhibitors containing the N-(pyridin-3-yl)prop-2-enamide scaffold act by blocking the kinase activity of the Cyclin E/CDK2 complex, thereby preventing the phosphorylation of Rb and other substrates, leading to cell cycle arrest at the G1/S checkpoint.[1][2]
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of Novel Inhibitors for Bruton’s Tyrosine Kinase by 3D QSAR Modeling and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 12. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of 3-Aminopyridine via Hofmann Degradation of Nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-aminopyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, through the Hofmann degradation of nicotinamide.[1] The Hofmann rearrangement offers a reliable method for converting primary amides into primary amines with one less carbon atom.[2][3][4][5] This document outlines two established procedures, summarizing key quantitative data and providing comprehensive, step-by-step experimental protocols. Additionally, a visual representation of the experimental workflow is included to facilitate ease of understanding and implementation in a laboratory setting.
Introduction
This compound is a versatile building block in organic synthesis, finding extensive application in the development of pharmaceuticals and dyes.[1] The Hofmann degradation, or Hofmann rearrangement, of nicotinamide presents a classic and efficient route to this important compound.[1][2] The reaction proceeds by treating the primary amide (nicotinamide) with a halogen (typically bromine or a hypohalite) in the presence of a strong base.[3][6] This initiates a rearrangement to form an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine, this compound, with the loss of a carbon atom as carbon dioxide.[2][7][8] This application note details two effective protocols for this transformation, one utilizing bromine and sodium hydroxide, and an alternative method employing sodium hypochlorite.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from two distinct protocols for the Hofmann degradation of nicotinamide. This allows for a direct comparison of reagents, conditions, and yields.
| Parameter | Protocol 1: Bromine/NaOH | Protocol 2: Sodium Hypochlorite/NaOH |
| Starting Material | Nicotinamide | Nicotinamide |
| Key Reagents | Bromine, Sodium Hydroxide | Sodium Hypochlorite, Sodium Hydroxide |
| Molar Ratio (Nicotinamide:Reagent) | 1 : 1.22 (Bromine) | 1 : ~1.25 (as effective chlorine) |
| Reaction Temperature | 0°C initially, then 75°C | 5-10°C initially, then 70-80°C |
| Reaction Time | Not specified, temperature-controlled addition | 30-60 min at low temp, 30-60 min at high temp |
| Crude Yield | 85-89% | >90% |
| Purified Yield | 61-65% | >99% purity mentioned |
| Reference | Organic Syntheses, Coll. Vol. 2, p.44 (1943)[9] | CN111170937A[10] |
Experimental Protocols
Protocol 1: Hofmann Degradation using Bromine and Sodium Hydroxide
This protocol is adapted from a well-established procedure in Organic Syntheses.[9]
Materials:
-
Nicotinamide (finely powdered)
-
Sodium hydroxide
-
Bromine
-
Ice
-
Sodium chloride
-
Ether
-
Benzene
-
Ligroin (b.p. 60-90°C)
-
Activated carbon (e.g., Norit)
-
Sodium hydrosulfite
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water. With continuous stirring, add 95.8 g (0.6 mole) of bromine to the solution. Maintain the temperature at or below 0°C.
-
Reaction Initiation: To the cold sodium hypobromite solution, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.
-
Reaction Progression: After the nicotinamide has been added, remove the ice bath and allow the solution to warm up. When the temperature reaches 75°C, an exothermic reaction will commence. If the reaction becomes too vigorous, moderate it with an ice bath. Once the exothermic reaction subsides, maintain the solution at 75°C for an additional 15 minutes.
-
Work-up and Extraction: Cool the solution to room temperature and saturate it with approximately 170 g of sodium chloride. Extract the aqueous solution with ether. For optimal yield, a continuous extractor should be used for 15-20 hours. If using a separatory funnel, multiple extractions with large volumes of ether are required.
-
Isolation of Crude Product: Dry the combined ether extracts over sodium hydroxide pellets, filter, and remove the ether by distillation. The residue will crystallize upon cooling to yield 39-41 g (85-89%) of crude this compound.
-
Purification: Dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin. Add 5 g of activated carbon and 2 g of sodium hydrosulfite and heat on a steam bath for 20 minutes. Filter the hot solution by gravity and allow it to cool slowly. Chill the solution in a refrigerator to complete crystallization.
-
Final Product: Isolate the white crystals by gravity filtration, wash with 25 ml of ligroin, and dry in a vacuum desiccator. This yields 28-30 g (61-65%) of pure this compound with a melting point of 63-64°C.
Protocol 2: Hofmann Degradation using Sodium Hypochlorite
This protocol is based on a patented method offering a potentially safer and more scalable alternative to using elemental bromine.[10]
Materials:
-
Nicotinamide
-
Sodium hypochlorite solution (e.g., 7.5% available chlorine)
-
10% Sodium hydroxide solution
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Initial Cooling: Cool 580 g of sodium hypochlorite solution (7.5% available chlorine) with stirring.
-
Low-Temperature Reaction: Once the temperature of the sodium hypochlorite solution is below 20°C, add 75 g of solid nicotinamide. Maintain the reaction temperature between 5-10°C for 30-60 minutes, with continuous stirring, until the solution becomes clear.
-
Alkali Addition: Add 72 g of a 10% sodium hydroxide solution to the reaction mixture.
-
Heating Step: Heat the reaction solution to 70-80°C and maintain this temperature for 30-60 minutes.
-
pH Adjustment and Crystallization: Cool the reaction solution to 10-15°C. Adjust the pH to 8.5-9.5 with hydrochloric acid to induce crystallization of the this compound product.
-
Isolation and Drying: Isolate the precipitated solid by vacuum filtration and dry the product.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized. The patent suggests a second recrystallization to achieve >99% purity and a total yield of over 90%.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the Hofmann degradation of nicotinamide and the underlying chemical reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Hofmann degradation.
Conclusion
The Hofmann degradation of nicotinamide is a robust and effective method for the synthesis of this compound. Both the classic bromine-based method and the more modern sodium hypochlorite variation provide good to excellent yields of the desired product. The choice of protocol may depend on factors such as scale, safety considerations, and available reagents. The detailed procedures and comparative data provided in this application note should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN111170937A - Preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Aminopyridine as a Ligand in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-aminopyridine and its derivatives as ligands in organometallic catalysis, with a focus on palladium-catalyzed cross-coupling reactions. The unique electronic properties of the this compound scaffold, featuring both a coordinating pyridine nitrogen and an amino group, can influence the stability and reactivity of catalytic species. This document offers detailed protocols and quantitative data derived from relevant studies to guide researchers in employing these ligands in their own synthetic endeavors.
Application in Palladium-Catalyzed Cross-Coupling Reactions
3-Substituted pyridines, including derivatives of this compound, have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The electronic nature of the substituent at the 3-position of the pyridine ring can significantly modulate the catalytic activity of the palladium complex. While direct studies on this compound as a primary ligand are emerging, the behavior of structurally similar 3-substituted pyridine ligands provides valuable insights.
A study involving Pd(II) complexes with various functionalized pyridine ligands demonstrated their efficacy as precatalysts.[1][2] The general structure of these complexes are of the type [PdL2Cl2], where L is a substituted pyridine. For the purpose of these notes, we will focus on the data presented for a 3-chloropyridine ligand as a close analogue to this compound, which allows for an informed discussion on the potential effects of the 3-amino substituent.
Suzuki-Miyaura Coupling
Palladium complexes bearing 3-substituted pyridine ligands have shown to be effective precatalysts for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. The following data is for the coupling of 4'-bromoacetophenone and phenylboronic acid, catalyzed by a [Pd(3-Cl-py)2Cl2] complex.
Table 1: Suzuki-Miyaura Coupling of 4'-Bromoacetophenone with Phenylboronic Acid
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4'-Bromoacetophenone | Phenylboronic acid | [Pd(3-Cl-py)2Cl2] (0.1) | K₃PO₄ | Toluene | 80 | 24 | 95 |
Data extracted from a study on Pd(II) complexes with pyridine ligands, where 3-chloropyridine was one of the ligands investigated.[1][2]
Heck Coupling
The same class of palladium complexes has also been successfully applied to the Heck cross-coupling reaction. The data below illustrates the performance of the [Pd(3-Cl-py)2Cl2] complex in the reaction between iodobenzene and styrene.
Table 2: Heck Coupling of Iodobenzene with Styrene
| Entry | Aryl Halide | Alkene | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | [Pd(3-Cl-py)2Cl2] (0.1) | Et₃N | DMSO | 120 | 24 | 88 |
Data extracted from a study on Pd(II) complexes with pyridine ligands, where 3-chloropyridine was one of the ligands investigated.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation section.
General Procedure for the Synthesis of [Pd(3-Cl-py)₂Cl₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
3-Chloropyridine
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
To a solution of PdCl₂ (1 mmol) in acetonitrile (20 mL), add 3-chloropyridine (2.2 mmol) dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with diethyl ether (3 x 10 mL).
-
Dry the product under vacuum to yield the [Pd(3-Cl-py)2Cl2] complex.
Protocol for Suzuki-Miyaura Coupling
Materials:
-
4'-Bromoacetophenone (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[Pd(3-Cl-py)2Cl2] (0.001 mmol, 0.1 mol%)
-
Potassium phosphate (K₃PO₄) (2 mmol)
-
Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add 4'-bromoacetophenone, phenylboronic acid, [Pd(3-Cl-py)2Cl2], and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene via syringe.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Heck Coupling
Materials:
-
Iodobenzene (1 mmol)
-
Styrene (1.2 mmol)
-
[Pd(3-Cl-py)2Cl2] (0.001 mmol, 0.1 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add iodobenzene, [Pd(3-Cl-py)2Cl2], and DMSO.
-
Add styrene and triethylamine via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalytic Screening
References
Application Notes and Protocols for the Oxidative Polycondensation of 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-aminopyridine) and its oligomers are polymers that have garnered significant interest, particularly in the field of drug development, due to their notable antimicrobial properties. Unlike its monomer, this compound, which exhibits no such efficacy, the polymerized form demonstrates potent activity, especially against Gram-positive bacteria such as Staphylococcus aureus.[1] The antistaphylococcal activity is dependent on the molecular weight of the polymer, with shorter oligomeric chains showing the highest efficacy.[1] This makes the controlled synthesis of oligo- and poly(this compound) a crucial area of research for developing new therapeutic agents.
The most common and effective method for synthesizing these polymers is through oxidative polycondensation. This process involves the use of an oxidizing agent to induce the polymerization of the this compound monomer. Sodium hypochlorite (NaOCl) has been identified as a more active and efficient oxidant for this reaction compared to hydrogen peroxide (H2O2).[2][3] The reaction is typically carried out in an aqueous acidic medium over a range of temperatures.[2][3]
These application notes provide a detailed overview of the experimental setup for the oxidative polycondensation of this compound, including reaction conditions, and protocols for synthesis and characterization, tailored for researchers in academia and the pharmaceutical industry.
Applications in Drug Development
The primary application of poly(this compound) in drug development lies in its potential as an antimicrobial agent. Specific applications include:
-
Development of Novel Antibiotics: The potent activity against bacteria like Staphylococcus aureus makes it a promising candidate for new antibiotic development, particularly in an era of increasing antibiotic resistance.
-
Antimicrobial Coatings: The polymer could be used to coat medical devices and implants to prevent bacterial colonization and biofilm formation.
-
Drug Delivery Systems: The polymer backbone could be functionalized to carry and release other therapeutic agents, combining its intrinsic antimicrobial properties with a drug delivery function.
Experimental Protocols
The following protocols are based on established methodologies for the oxidative polycondensation of this compound.
Materials and Equipment
-
Reagents: this compound (monomer), Sodium hypochlorite (NaOCl) solution, acid (e.g., hydrochloric acid or acetic acid), distilled water, and appropriate solvents for purification (e.g., methanol, ethanol, acetone).
-
Equipment: Reaction vessel (round-bottom flask), magnetic stirrer with heating plate, dropping funnel, thermometer, filtration apparatus (e.g., Büchner funnel), vacuum oven, and standard laboratory glassware.
-
Analytical Instruments: Fourier-Transform Infrared (FT-IR) Spectrometer, UV-Vis Spectrophotometer, Nuclear Magnetic Resonance (NMR) Spectrometer, and Gel Permeation Chromatography (GPC) system.
Protocol 1: Synthesis of Oligo(this compound) via Oxidative Polycondensation
This protocol describes the synthesis of oligo(this compound) using sodium hypochlorite as the oxidant in an aqueous acidic medium.
-
Reaction Setup:
-
In a reaction vessel, dissolve the desired amount of this compound in an aqueous acidic solution.
-
Place the vessel on a magnetic stirrer and begin stirring.
-
Insert a thermometer to monitor the reaction temperature.
-
-
Initiation of Polymerization:
-
Reaction Progression:
-
Allow the reaction to proceed for a set amount of time. The reaction time will influence the molecular weight and yield of the resulting polymer.
-
-
Isolation and Purification of the Polymer:
-
After the reaction is complete, the polymer product will likely precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected polymer several times with distilled water to remove any unreacted monomer, oxidant, and salts.
-
Further purify the polymer by washing with a suitable organic solvent (e.g., ethanol or acetone) to remove any oligomeric impurities.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Characterization of Poly(this compound)
-
Structural Characterization:
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the dried polymer to identify the characteristic functional groups and confirm the polymer structure.
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent and record the 1H and 13C NMR spectra to further elucidate the polymer's structure.
-
UV-Vis Spectroscopy: Analyze a solution of the polymer to determine its electronic absorption properties.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer using a GPC system calibrated with appropriate standards.
-
Quantitative Data
The following tables summarize the quantitative data reported for the oxidative polycondensation of this compound.
Table 1: Reaction Conditions and Product Characteristics
| Parameter | Value | Reference |
| Oxidant | Sodium Hypochlorite (NaOCl) | [2][3] |
| Reaction Medium | Aqueous Acidic | [2][3] |
| Temperature Range | 25°C - 90°C | [2][3] |
| Yield with NaOCl | up to 82.0% | [3] |
| Number-Average Molecular Weight (Mn) with NaOCl | 250 g/mol | [3] |
| Weight-Average Molecular Weight (Mw) with NaOCl | 800 g/mol | [3] |
| Polydispersity Index (PDI) with NaOCl | 3.20 | [3] |
Table 2: Antimicrobial Activity of Oligo(this compound)
| Parameter | Organism | Value | Reference |
| Antistaphylococcal Activity | Staphylococcus aureus | Potent | [1] |
| Molecular Weight Dependence | - | Shorter oligomers show highest activity | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Logical Relationship: From Monomer to Application
Caption: Relationship between this compound monomer, polymerization, and its application.
References
Application Notes and Protocols for the Synthesis of Spiro-indoline-pyranochromene Derivatives Using 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-indoline-pyranochromene scaffolds are privileged heterocyclic motifs of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document provides detailed application notes and protocols for the synthesis of these complex structures utilizing a 3-aminopyridine-functionalized heterogeneous catalyst. The described method offers a green, efficient, and straightforward approach to this valuable class of compounds.
The synthesis involves a one-pot, three-component reaction of an N-substituted isatin, malononitrile, and 4-hydroxycoumarin, catalyzed by a nano-graphene oxide/3-aminopyridine (nano-GO/3-AP) composite. This heterogeneous catalyst facilitates a cascade Knoevenagel condensation/Michael addition/cyclization sequence under mild, solvent-free conditions at room temperature, leading to high yields of the desired spiro-indoline-pyranochromene derivatives.[1]
Data Presentation
The following table summarizes the reported yields for a series of spiro-indoline-pyranochromene derivatives synthesized using the nano-GO/3-AP catalyst. While the primary literature reports high yields for these compounds, specific quantitative data for each derivative was not available in the reviewed sources.[1] This table serves as a template for researchers to record their experimental results.
| Entry | N-Substituent (Isatin) | Product Number | Reaction Time (min) | Yield (%) |
| 1 | H | 4a | 25 | Data not available |
| 2 | CH₃ | 4b | 30 | Data not available |
| 3 | CH₂CH₃ | 4c | 30 | Data not available |
| 4 | CH₂Ph | 4d | 20 | Data not available |
| 5 | Ph | 4e | 35 | Data not available |
| 6 | 4-Cl-Ph | 4f | 40 | Data not available |
| 7 | 4-Me-Ph | 4g | 35 | Data not available |
| 8 | 4-OMe-Ph | 4h | 40 | Data not available |
Experimental Protocols
I. Synthesis of Nano-graphene oxide/3-aminopyridine (nano-GO/3-AP) Catalyst
This protocol is based on the method described by Khabnadideh et al. (2023).[1]
Materials:
-
Graphene oxide (GO)
-
This compound
-
Ethanol
Procedure:
-
Disperse graphene oxide (0.5 g) in ethanol (50 mL) in a round-bottom flask.
-
Sonicate the mixture for 30 minutes to ensure uniform dispersion.
-
Add this compound (0.5 g) to the flask.
-
Heat the mixture to reflux and stir for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Separate the solid catalyst by centrifugation.
-
Wash the catalyst with hot ethanol to remove any unreacted this compound.
-
Dry the nano-GO/3-AP catalyst overnight at 60°C.
II. General Protocol for the Synthesis of Spiro-indoline-pyranochromene Derivatives (4a-h)
Materials:
-
N-substituted isatin (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
4-Hydroxycoumarin (1.0 mmol, 0.162 g)
-
Nano-GO/3-AP catalyst (0.4 g)
Procedure:
-
In a round-bottom flask, combine the N-substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol).
-
Add the nano-GO/3-AP catalyst (0.4 g) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is performed under solvent-free conditions.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add ethanol to the reaction mixture and separate the catalyst by filtration or centrifugation.
-
The crude product is obtained by evaporation of the ethanol.
-
Purify the product by recrystallization from ethanol to afford the pure spiro-indoline-pyranochromene derivative.
Visualizations
Reaction Workflow
The following diagram illustrates the experimental workflow for the synthesis of spiro-indoline-pyranochromene derivatives.
Caption: Experimental workflow for the synthesis of spiro-indoline-pyranochromene.
Proposed Reaction Mechanism
The following diagram illustrates the proposed signaling pathway for the catalytic synthesis of spiro-indoline-pyranochromene.
Caption: Proposed mechanism for the synthesis of spiro-indoline-pyranochromene.
References
Application Notes and Protocols for the Analytical Characterization of 3-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of 3-aminopyridine derivatives. Detailed protocols for each method are included to facilitate practical implementation in a laboratory setting.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound derivatives from reaction mixtures, identifying impurities, and for quantitative analysis. Due to the hydrophilic and basic nature of these compounds, specialized chromatographic conditions are often required.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of this compound derivatives.[1][3] Several modes of HPLC can be employed, including reversed-phase, HILIC, and mixed-mode chromatography.[1][4]
Application Note:
Reversed-phase HPLC using C18 columns is a common starting point.[5] However, the polar nature of aminopyridines can lead to poor retention.[2][3] To overcome this, ion-pairing reagents can be used, but these are often not compatible with mass spectrometry (MS) detection.[3] An alternative is the use of mixed-mode columns (e.g., Obelisc R, Amaze HD) which offer multiple retention mechanisms, such as reversed-phase and ion-exchange, providing excellent separation of isomers and related compounds without the need for ion-pairing reagents.[1][6] Hydrogen-bonding-based separations on columns like SHARC 1 also offer unique selectivity for aminopyridine isomers.[1][4]
Experimental Protocol: HPLC Analysis of this compound Derivatives
This protocol provides a general method for the separation of aminopyridine isomers.
-
Instrumentation: HPLC system equipped with a UV detector and a suitable column (e.g., Shim-pack Scepter C18, Amaze HD, or SHARC 1).[4][5][6]
-
Sample Preparation: Dissolve the this compound derivative sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.3 g/L.[5]
-
Chromatographic Conditions (Isocratic):
-
Data Analysis: Identify and quantify the this compound derivative based on the retention time and peak area relative to a standard.
Quantitative Data Summary: HPLC
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection (nm) | Reference |
| This compound | Shim-pack Scepter C18 | Phosphate buffer (pH 7.0)/Methanol (90:10) | 0.5 | Not specified | 280 | [5] |
| 2, 3, 4-Aminopyridine Isomers | Amaze HD | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm | 1.0 | Not specified | Not specified | [6] |
| 2, 3, 4-Aminopyridine Isomers | SHARC 1 | MeCN/MeOH with Formic Acid and Ammonium Formate | 1.0 | Not specified | 270 | [4] |
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable this compound derivatives.[1] It is often coupled with a mass spectrometer (GC-MS) for definitive identification.
Application Note:
GC analysis of this compound derivatives typically utilizes a non-polar or medium-polarity capillary column. The retention index can be a useful parameter for identification.[7] Derivatization may be necessary for less volatile derivatives to improve their chromatographic properties.
Experimental Protocol: GC Analysis of this compound
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
GC Conditions:
-
Data Analysis: Identify compounds based on retention time and, if using MS, by their mass spectra.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, and ¹⁵N) provides detailed information about the molecular structure.[8][9][10]
Application Note:
¹H NMR spectra of this compound derivatives show characteristic signals for the aromatic protons, with chemical shifts and coupling constants being highly dependent on the substitution pattern.[9][10] The amino group protons typically appear as a broad singlet. ¹³C NMR provides information on the carbon skeleton.[8] For complex structures with overlapping signals in 1D spectra, 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended for unambiguous assignment.[6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to elucidate the structure.
Quantitative Data Summary: ¹H NMR of this compound
| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| CDCl₃ (89.56 MHz) | 8.08 | m | H-2 or H-6 | [10] |
| 7.99 | m | H-2 or H-6 | [10] | |
| 7.03 | m | H-4 or H-5 | [10] | |
| 6.97 | m | H-4 or H-5 | [10] | |
| 3.89 | br s | NH₂ | [10] | |
| DMSO-d₆ (300 MHz) | 8.53 | d | H-2 | [10] |
| 8.23 | d | H-6 | [10] | |
| 7.40 | dd | H-4 | [10] | |
| 7.26 | dd | H-5 | [10] | |
| 5.80 | br s | NH₂ | [10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][11][12]
Application Note:
The IR spectrum of a this compound derivative will show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (around 1585 cm⁻¹), and C-N stretching (around 1303 cm⁻¹).[11][13] The exact positions of these bands can be influenced by substituents.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[8]
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.[8][14]
Application Note:
Electron Ionization (EI) is often used with GC-MS and results in characteristic fragmentation of the pyridine ring.[14] Electrospray Ionization (ESI) is a softer ionization technique, commonly used with LC-MS, and typically produces a prominent protonated molecule [M+H]⁺.[8] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.[8]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., ESI-QTOF).[8]
-
Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via an LC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular weight from the [M+H]⁺ ion and analyze the fragmentation pattern to confirm the structure.
Quantitative Data Summary: Mass Spectrometry of this compound
| Technique | m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Reference |
| GC-MS (EI) | 94 | 67 | 41 | [8] |
| ESI-QTOF | 95.060375 ([M+H]⁺) | 68.049476 | 78.033826 | [8] |
X-ray Crystallography
For crystalline this compound derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure.[13][15]
Application Note:
This technique is invaluable for determining the precise bond lengths, bond angles, and stereochemistry of a molecule. It can also reveal information about intermolecular interactions in the solid state.[13]
Visualizations
Caption: General experimental workflow for the characterization of this compound derivatives.
Caption: Step-by-step protocol for HPLC analysis.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound(462-08-8) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application of 3-Aminopyridine in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridine is a versatile and highly valuable building block in synthetic organic and medicinal chemistry. Its unique electronic properties and the presence of two reactive nitrogen atoms—one exocyclic and one within the pyridine ring—make it an ideal precursor for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These resulting scaffolds are of significant interest in drug discovery and materials science due to their wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound.
Key Applications and Synthetic Routes
This compound serves as a linchpin in various cyclization and condensation reactions, leading to the formation of fused heterocyclic systems. Notable applications include the synthesis of naphthyridines, pyrido[2,3-d]pyrimidines, and tetrahydro-β-carbolines.
Synthesis of Naphthyridines
Naphthyridines, isomers of phenanthroline, are important pharmacophores found in numerous bioactive compounds. This compound is a common starting material for the synthesis of 1,5-naphthyridines through reactions such as the Skraup-Doebner-von Miller reaction and the Gould-Jacobs reaction.
This reaction involves the cyclization of an aminopyridine with an α,β-unsaturated carbonyl compound, often generated in situ from glycerol or aldehydes/ketones.
Experimental Protocol: Synthesis of 1,5-Naphthyridine [1][2]
-
Materials: this compound, glycerol, sulfuric acid, iodine (catalyst), dioxane, water.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add glycerol (3 equivalents) and a catalytic amount of iodine.
-
Slowly add concentrated sulfuric acid (2 equivalents) while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux (approximately 130-140 °C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain 1,5-naphthyridine.
-
The Gould-Jacobs reaction provides a route to 4-hydroxy-1,5-naphthyridines, which are versatile intermediates for further functionalization.
Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine [2][3]
-
Materials: this compound, diethyl 2-(ethoxymethylene)malonate, diphenyl ether.
-
Procedure:
-
A mixture of this compound (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 100-110 °C for 1 hour.
-
The resulting intermediate, diethyl 2-(((pyridin-3-yl)amino)methylene)malonate, is added to refluxing diphenyl ether (250-260 °C) and heated for an additional 30 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and dry.
-
The crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is then saponified using aqueous sodium hydroxide.
-
The resulting solution is heated to reflux, then cooled and acidified with acetic acid to precipitate 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.
-
The carboxylic acid is then decarboxylated by heating in quinoline with a copper catalyst to yield 4-hydroxy-1,5-naphthyridine.
-
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Skraup Reaction | This compound, Glycerol, Iodine | 1,5-Naphthyridine | Good | [1] |
| Gould-Jacobs Reaction | This compound, Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine | Varies with steps | [2] |
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including potent kinase inhibition.[4][5] They are often synthesized by reacting this compound derivatives with various carbonyl compounds.
Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine [6][7]
-
Materials: A substituted 2-amino-5-cyanopyridine (derived from a this compound precursor), an aromatic aldehyde, and an acylating or thioacylating agent.
-
Procedure:
-
A mixture of the o-aminonicotinonitrile derivative (1 equivalent) and an appropriate acylating agent (e.g., chloroacetyl chloride, 1.1 equivalents) in a suitable solvent like acetonitrile with a base such as pyridine is refluxed for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the desired pyrido[2,3-d]pyrimidine.
-
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Chloroacetyl chloride, Pyridine, Acetonitrile | 2-(Chloromethyl)-5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 65 | [6] |
| N-cyclohexyl pyridone derivative | Diethyl oxalate, DMF | Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate | 56 | [6] |
Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs
While the classical Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can be envisioned with this compound derivatives to form azatetrahydro-β-carboline structures, which are of interest in medicinal chemistry. The reaction condenses an amine with an aldehyde or ketone followed by an acid-catalyzed ring closure.
Experimental Protocol: General Pictet-Spengler Reaction [8][9]
-
Materials: Tryptamine hydrochloride (as a model β-arylethylamine), an aldehyde (e.g., benzaldehyde), L-tartaric acid (catalyst), water.
-
Procedure:
-
To a mixture of tryptamine hydrochloride (1.0 equivalent) and the aldehyde (1.0 equivalent) in a reaction tube, add L-tartaric acid (0.5 equivalents).
-
Add water to adjust the reaction volume and seal the tube.
-
Heat the mixture in a water bath at approximately 60 °C for 1-2 days until crystal formation is observed.
-
Filter the crystals and wash with cold water and then ether to obtain the pure tetrahydro-β-carboline product.
-
| Amine | Aldehyde | Catalyst | Solvent | Product | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | L-Tartaric Acid | Water | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | High | [8] |
| L-tryptophan methyl ester | p-Nitrobenzaldehyde | HFIP | HFIP | Diastereomers of the corresponding tetrahydro-β-carboline | 98 | [9] |
Biological Activity and Signaling Pathways
Many heterocyclic compounds synthesized from this compound exhibit potent biological activity, particularly as kinase inhibitors relevant to cancer therapy.
Kinase Inhibition
Derivatives of this compound have been identified as inhibitors of several important kinases, including Aurora kinases and Monopolar Spindle 1 (MPS1), which are critical for cell cycle regulation and are often dysregulated in cancer.[10][11]
Aurora kinases (A, B, and C) are key regulators of mitosis.[1][11] Their overexpression is linked to tumorigenesis. Inhibitors of Aurora kinases can disrupt mitotic progression, leading to apoptosis in cancer cells.
Caption: Aurora Kinase signaling pathway and points of inhibition.
MPS1 is a crucial component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[12][13] Inhibition of MPS1 can lead to mitotic catastrophe and cell death in cancer cells.
Caption: MPS1 signaling pathway in cancer progression.
Conclusion
This compound is an indispensable reagent for the synthesis of a multitude of heterocyclic compounds with significant biological potential. The methodologies outlined in this document provide a foundation for the development of novel therapeutics, particularly in the area of oncology. The ability to systematically modify the core heterocyclic structures derived from this compound allows for the fine-tuning of their pharmacological properties, making it a continued area of focus for drug discovery and development professionals.
Synthetic Workflow Overview
Caption: Synthetic pathways from this compound to bioactive heterocycles.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. apexbt.com [apexbt.com]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Base Ligands from 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 3-aminopyridine are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. These compounds are synthesized through the condensation of this compound with various aldehydes or ketones. The resulting imine or azomethine group (-C=N-) is a key structural feature that imparts a range of biological activities to these molecules.[1] Schiff base ligands and their metal complexes have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[2][3]
The therapeutic potential of these compounds often stems from their ability to chelate metal ions, which can enhance their biological activity.[2] In the context of drug development, Schiff bases of this compound serve as valuable scaffolds for the design of novel therapeutic agents. This document provides detailed protocols for the synthesis and characterization of a representative Schiff base ligand derived from this compound and salicylaldehyde, along with an overview of its potential applications in cancer therapy, including the underlying signaling pathways.
Synthesis of (E)-2-(((pyridin-3-yl)imino)methyl)phenol
The synthesis of the Schiff base (E)-2-(((pyridin-3-yl)imino)methyl)phenol is achieved through a condensation reaction between this compound and salicylaldehyde. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent.
Experimental Protocol
Materials:
-
This compound (C₅H₆N₂)
-
Salicylaldehyde (C₇H₆O₂)
-
Ethanol (C₂H₅OH)
-
Toluene (C₇H₈) (Optional, for azeotropic removal of water)
-
p-Toluenesulfonic acid (PTSA) (Optional, as a catalyst)[4]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 0.941 g) in 50 mL of ethanol.
-
Add an equimolar amount of salicylaldehyde (e.g., 10 mmol, 1.221 g, 1.05 mL) to the solution.
-
The reaction mixture is then refluxed with constant stirring for a period of 3 to 6 hours.[1][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The resulting precipitate, the Schiff base ligand, is collected by filtration using a Büchner funnel.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
For further purification, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-hexane mixture.[1]
-
The purified crystals are dried in a desiccator over anhydrous calcium chloride.
Alternative Procedure using a Catalyst:
For reactions that may be sluggish, a catalytic amount of an acid such as p-toluenesulfonic acid can be added to the reaction mixture in a solvent like toluene, and the water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus.[4]
Characterization Data
The synthesized Schiff base ligand, (E)-2-(((pyridin-3-yl)imino)methyl)phenol, can be characterized using various spectroscopic and analytical techniques.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O | [6] |
| Molecular Weight | 198.22 g/mol | [6] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | Varies, typically in the range of 60-70°C | [1] |
| Yield | 80-90% | [7] |
| FT-IR (KBr, cm⁻¹) | ||
| ν(O-H) | ~3400-3300 (broad) | [1] |
| ν(C=N) azomethine | ~1615-1600 | [1] |
| ν(C-O) phenolic | ~1280 | [1] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| δ 13.4 (s, 1H) | -OH proton | [1] |
| δ 9.4 (s, 1H) | -CH=N- proton | [1] |
| δ 8.5-6.9 (m, 8H) | Aromatic protons | [1] |
Experimental Workflow
The overall workflow for the synthesis and characterization of the this compound Schiff base ligand is depicted below.
Caption: Experimental workflow for the synthesis and characterization of a this compound Schiff base ligand.
Application in Cancer Therapy: Apoptosis Induction
Schiff base metal complexes, including those derived from pyridine-containing ligands, have shown significant potential as anticancer agents.[2][8] One of the primary mechanisms by which these complexes exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death, in cancer cells.[4][9]
Apoptosis is a tightly regulated process involving a cascade of molecular events. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.
Several studies have shown that Schiff base metal complexes can modulate the expression of Bcl-2 family proteins, leading to an increase in the Bax/Bcl-2 ratio.[8] This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, which are a family of proteases that execute the apoptotic program.
The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, including caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a variety of cellular substrates, ultimately leading to the characteristic morphological and biochemical changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound Schiff base metal complexes.
Caption: Proposed signaling pathway of apoptosis induced by this compound Schiff base metal complexes.
Conclusion
The synthesis of Schiff base ligands from this compound offers a straightforward and efficient route to a class of compounds with significant therapeutic potential. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The ability of these compounds, particularly their metal complexes, to induce apoptosis in cancer cells highlights their promise as a foundation for the development of novel anticancer agents. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds will be crucial in optimizing their efficacy and advancing them towards clinical applications.
References
- 1. isca.me [isca.me]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recentscientific.com [recentscientific.com]
- 6. 3-[(E)-(Pyridin-3-ylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. simposioiiqf.com.br [simposioiiqf.com.br]
- 8. Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Schiff base hydrazine copper(II) complexes induce apoptosis by P53 overexpression and prevent cell migration through protease-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing 3-Aminopyridine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-aminopyridine in multi-component reactions (MCRs), a class of chemical reactions that are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to rapidly generate molecular complexity. The protocols detailed herein offer practical guidance for the synthesis of diverse heterocyclic scaffolds, with a particular focus on the medicinally privileged imidazo[1,2-a]pyridine core.
Introduction to this compound in MCRs
This compound is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a basic pyridine ring, makes it an ideal candidate for participation in a variety of MCRs. These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are instrumental in the construction of large and diverse compound libraries for high-throughput screening. The resulting heterocyclic structures, particularly fused imidazoles, are prevalent in numerous marketed drugs and clinical candidates, exhibiting a wide range of biological activities.
The most prominent MCR employing aminopyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction , which provides a straightforward route to 3-aminoimidazo[1,2-a]pyridines. This scaffold is a key component in drugs like Zolpidem and Alpidem.[1] While 2-aminopyridine is more commonly cited in the literature for this specific reaction, the principles and procedures are readily adaptable for this compound, leading to isomeric products with unique pharmacological profiles. Other notable MCRs where this compound can be a valuable synthon include the Ugi, Biginelli, Hantzsch, and Passerini reactions, each offering access to distinct classes of complex molecules.
The use of microwave irradiation has been shown to significantly accelerate many of these reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[2][3][4]
Key Multi-Component Reaction: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of an aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines. This reaction is typically catalyzed by a Lewis or Brønsted acid.[5]
Signaling Pathway and Mechanism
The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which is then activated by the acid catalyst. The isocyanide undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.
Data Presentation: GBB Reaction Conditions and Yields
The following table summarizes representative quantitative data for the GBB reaction under various conditions.
| Entry | Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | NH4Cl (20) | EtOH | 60 | 30 min (MW) | 89 | |
| 2 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Yb(OTf)3 (8) | CH2Cl2/MeOH (3:1) | 100 (MW) | 1 h | 95 | [6] |
| 3 | 2-Aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)3 (20) | MeCN | 120 (MW) | 1 h | High | |
| 4 | 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | None | Water | 70 | 7 h | 91 | [7] |
| 5 | 2-Aminopyrazine | 4-Fluorobenzaldehyde | tert-Butyl isocyanide | BF3·MeCN (110) | MeCN/TMOF | 45 | 16 h | 85 | [8] |
(MW = Microwave Irradiation, TMOF = Trimethyl orthoformate)
Experimental Protocols: GBB Reaction
This protocol describes a rapid and efficient synthesis of 3-aminoimidazo[1,2-a]pyridines using microwave irradiation.
Materials:
-
2-Aminopyridine (or this compound derivative) (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Ammonium chloride (NH4Cl) (0.2 equiv)
-
Ethanol (to make a 1M solution)
-
10 mL microwave-sealed tube with a magnetic stirring bar
Procedure:
-
To the microwave-sealed tube, add the aminopyridine, aldehyde, isocyanide, and ammonium chloride.
-
Add ethanol to dissolve the reactants (to a concentration of 1M).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 °C (150 W) for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.
This protocol offers an environmentally friendly approach by using water as the solvent and avoiding a catalyst.
Materials:
-
2-Aminopyridine (or this compound derivative) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Water (5 mL)
-
Round-bottom flask with a magnetic stirrer and condenser
Procedure:
-
In the round-bottom flask, suspend the aminopyridine and aldehyde in water.
-
Add the isocyanide to the mixture.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Maintain the temperature and stirring for 7 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The product often precipitates from the aqueous solution. Collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Other Relevant Multi-Component Reactions
While the GBB reaction is the most direct MCR for synthesizing imidazo[1,2-a]pyridine scaffolds from aminopyridines, other MCRs can also incorporate this compound to generate diverse molecular architectures.
Experimental Workflow for MCR Library Synthesis
The general workflow for employing this compound in MCRs for library synthesis is depicted below.
Ugi Reaction
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[9] this compound can serve as the amine component in this reaction.
General Protocol:
-
Dissolve the aldehyde (1.0 equiv) and this compound (1.0 equiv) in methanol.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo and purify the residue by column chromatography.
Biginelli Reaction
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[10] While this compound is not a classical component, its derivatives or related guanidine structures can participate in variations of this reaction. For instance, guanidine itself can be used in place of urea to yield 2-aminodihydropyrimidines.[11]
General Protocol (using Guanidine): [11]
-
Combine an aldehyde (1.0 equiv), a β-dicarbonyl compound (1.0 equiv), and guanidine hydrochloride (2.0 equiv) in an alcohol solvent (e.g., ethanol) in a microwave-safe vial.
-
Seal the vial and heat in a microwave reactor at 120 °C for 10-30 minutes.
-
Cool the reaction to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield the 2-aminodihydropyrimidine.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines, which can be subsequently oxidized to pyridines.[12] While this compound is a product of pyridine chemistry rather than a typical starting material for this specific MCR, this reaction is fundamental to the synthesis of many pyridine-containing pharmacophores.
General Protocol: [13]
-
Combine the aldehyde (1 equiv), β-ketoester (2 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature, which usually results in the precipitation of the dihydropyridine product.
-
Filter the solid, wash with cold ethanol, and dry.
-
The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate.
Passerini Reaction
The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[14][15] this compound is not a direct component in the classical Passerini reaction. However, its structural motifs can be incorporated into the reactants, for example, by using pyridine-containing aldehydes or carboxylic acids.
General Protocol: [14]
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.0 equiv) in an aprotic solvent like dichloromethane or THF.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds through multi-component reactions. The Groebke-Blackburn-Bienaymé reaction, in particular, offers an efficient and modular route to medicinally relevant 3-aminoimidazo[1,2-a]pyridines. The application of modern techniques such as microwave-assisted synthesis further enhances the utility of these reactions, allowing for rapid library generation in drug discovery programs. The protocols and data presented here serve as a practical guide for researchers and scientists to explore the rich chemistry of this compound in the realm of MCRs.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.msu.ru [chem.msu.ru]
- 4. mdpi.com [mdpi.com]
- 5. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arts.units.it [arts.units.it]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Passerini Reaction [organic-chemistry.org]
- 15. Passerini reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity of 3-Aminopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low reactivity encountered when working with 3-aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative unreactive in my coupling reaction?
The low reactivity of this compound derivatives is a well-documented issue stemming from a combination of electronic and coordination effects. The primary reasons are:
-
Electronic Effects: The pyridine ring is inherently electron-withdrawing. The nitrogen atom in the ring exerts a strong negative inductive effect (-I effect), which reduces the electron density of the entire ring system. This, in turn, decreases the nucleophilicity of the amino group at the 3-position, making it a weaker nucleophile in many reactions.[1]
-
Catalyst Inhibition: In metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., Palladium). This coordination can inhibit the catalyst's activity by preventing it from participating effectively in the catalytic cycle.[1]
Q2: My acylation reaction with a this compound derivative is sluggish and gives low yields. What can I do?
The reduced nucleophilicity of the 3-amino group is the primary reason for difficult acylations. To overcome this, you can:
-
Activate the Carboxylic Acid: Instead of using a standard coupling agent with the carboxylic acid, convert the acid to a more reactive electrophile like an acyl chloride or an acid anhydride. This provides a much more "activated" partner for the weakly nucleophilic amine.[1]
-
Use a Catalyst: A catalytic amount of a strong base or a nucleophilic catalyst can help to activate the amine or the acylating agent.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. Microwave irradiation is a particularly effective method for rapidly heating the reaction and often leads to significantly improved yields and shorter reaction times.
Q3: I am having trouble with a Buchwald-Hartwig amination. What are the key parameters to optimize for a this compound derivative?
For challenging substrates like this compound derivatives in Buchwald-Hartwig aminations, careful optimization of the catalyst system and reaction conditions is crucial. Key parameters to consider are:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often essential. Ligands like XPhos and RuPhos have shown success in coupling with challenging substrates, including aminopyridines.[2][3]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For some substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be optimal.[3][4]
-
Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are common choices. The use of pre-catalysts, where the ligand is already coordinated to the palladium, can also be advantageous.[2][4]
-
Solvent: Anhydrous toluene and dioxane are the most common solvents for these reactions.[3][5]
-
Temperature: Elevated temperatures (typically 80-110 °C) are usually necessary.
Q4: My product containing a this compound moiety is water-soluble, making extraction difficult. How can I improve my workup?
The basic nitrogen of the pyridine ring can become protonated in acidic aqueous solutions, increasing the water solubility of your compound. Here are some tips for an effective workup:
-
Avoid Acidic Washes (if possible): If your product is stable to base, use a basic aqueous wash (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Back-Extraction: If an acidic wash is necessary, you can neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your product and then re-extract it with an organic solvent.
-
Brine Wash: Always wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying Agent: Use a sufficient amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to thoroughly dry the organic layer before concentrating.
-
Solvent Choice: Use a more polar organic solvent for extraction if your product has low solubility in common solvents like ethyl acetate.
Q5: How can I effectively purify my this compound derivative using column chromatography?
The basicity of the aminopyridine can cause streaking on silica gel columns. Here are some strategies to improve purification:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and prevent your basic compound from sticking, resulting in better peak shapes.
-
Use an Appropriate Eluent System: Start with a less polar eluent and gradually increase the polarity. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki Coupling
This guide provides a systematic approach to troubleshooting a low-yielding Suzuki coupling reaction involving a this compound derivative.
Caption: A troubleshooting decision tree for a failing Suzuki coupling reaction.
Guide 2: Understanding Reactivity Issues
This diagram illustrates the key factors that contribute to the low reactivity of this compound derivatives.
Caption: Factors contributing to the low reactivity of this compound derivatives.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Acylation
| Entry | Amine Substrate | Method | Temperature (°C) | Time | Yield (%) |
| 1 | This compound | Conventional Heating | 70 | 3h | 60 |
| 2 | This compound | Microwave Irradiation | 70 | 5 min | 78 |
Data adapted from a study on the synthesis of N-(Pyridin-3-yl)-2-tosylacetamide, demonstrating the significant rate enhancement and yield improvement with microwave assistance.[4]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Estimated Yield (%)* |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | >85 |
| 3 | 2-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | >80 |
*Estimated yields based on similar reactions reported in the literature for bromopyridine derivatives.[3]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 3-Amino-5-bromopyridine
This protocol provides a starting point for the rapid Suzuki coupling of 3-amino-5-bromopyridine with various arylboronic acids.
Materials:
-
3-Amino-5-bromopyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water 4:1, DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 3-amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., 5 mol%).
-
Add the chosen solvent to the vial (to a concentration of ~0.1 M of the limiting reagent).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine Derivative with an Arylamine
This protocol is a general method for the coupling of a bromopyridine derivative with an arylamine.
Materials:
-
Bromopyridine derivative (e.g., 6-Bromopyridin-3-amine) (1.0 eq)
-
Arylamine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine derivative, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M of the limiting reagent.
-
Add the arylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 3: Synthesis of N-(pyridin-3-yl)acetamide
This protocol describes a straightforward acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-(pyridin-3-yl)acetamide.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
optimizing 3-aminopyridine reaction conditions for higher yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 3-aminopyridine to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are commonly employed for the synthesis of this compound. The most frequently cited method is the Hofmann rearrangement of nicotinamide using sodium hypobromite.[1][2] Other methods include the reduction of 3-nitropyridine, the reaction of 3-bromopyridine with ammonia, and the hydrolysis of β-pyridylurethane.[1][3]
Q2: What is a typical yield for the Hofmann rearrangement of nicotinamide to this compound?
A2: The reported yields for the Hofmann rearrangement can vary. Crude yields can be as high as 85-89%, while purified yields are typically in the range of 61-71%.[4] Optimization of reaction and purification conditions is crucial for maximizing the final yield.
Q3: My this compound product is a dark red or yellow color after synthesis. How can I decolorize it?
A3: Discoloration is a common issue. The crude product can be purified by dissolving it in a hot mixture of benzene and ligroin, followed by treatment with activated carbon (Norit) and sodium hydrosulfite.[4] After filtration and cooling, white crystals of this compound should be obtained.
Q4: I am experiencing low yields in my this compound synthesis. What are the potential causes?
A4: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, reaction time), impure starting materials, or inefficient purification.[5] For pyridine functionalizations, the electron-deficient nature of the pyridine ring can also pose challenges.[6] A systematic evaluation of each step in your protocol is recommended.
Q5: How does the purity of the starting nicotinamide affect the reaction?
A5: The purity of the nicotinamide is important for a successful reaction. It is recommended to use finely powdered nicotinamide to ensure it dissolves quickly in the reaction mixture.[4] Impurities in the starting material can lead to side reactions and a lower yield of the desired product.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of Crude this compound
If you are experiencing a lower than expected yield of the crude product before purification, consider the following:
-
Reaction Temperature: The Hofmann rearrangement is temperature-sensitive. Ensure the initial reaction with bromine and sodium hydroxide is carried out at 0°C, and the subsequent heating step is maintained at 70-75°C.[4]
-
Reaction Time: The reaction time at 70-75°C is typically around 45 minutes.[4] Inadequate or excessive heating time can impact the yield.
-
Reagent Stoichiometry: Verify the molar ratios of your reactants. An excess or deficit of bromine or sodium hydroxide can lead to incomplete reaction or the formation of byproducts.
Troubleshooting Workflow for Low Crude Yield
Caption: Troubleshooting workflow for addressing low crude product yield.
Issue 2: Product Loss During Extraction and Purification
Significant loss of product can occur during the workup and purification stages.
-
Extraction Solvent and Procedure: Ether is commonly used for extraction.[4] Due to the solubility of this compound in water, multiple extractions are necessary. Continuous extraction is recommended for optimal recovery.[4] If using a separatory funnel, a large number of extractions may be required.[4]
-
Drying Agent: Use sodium hydroxide pellets to dry the ether extract.[4]
-
Purification Method: The choice of purification method can impact the final yield. Column chromatography is a common technique.[7] For crystallization, slow cooling of the hot solution is recommended to obtain pure crystals.[4]
Logical Relationship for Optimizing Purification
Caption: Key factors influencing the yield during product purification.
Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound via the Hofmann rearrangement of nicotinamide, based on the procedure from Organic Syntheses.
| Parameter | Value | Reference |
| Starting Material | Nicotinamide | [4] |
| Reagents | Sodium Hydroxide, Bromine | [4] |
| Initial Reaction Temp. | 0°C | [4] |
| Hofmann Rearrangement Temp. | 70-75°C | [4] |
| Reaction Time | 45 minutes | [4] |
| Extraction Solvent | Ether | [4] |
| Crude Yield | 85-89% | [4] |
| Purified Yield | 61-71% | [4] |
| Melting Point (Purified) | 63-64°C | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hofmann Rearrangement
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.45 (1963); Vol. 30, p.3 (1950).
Materials:
-
Nicotinamide (finely powdered): 60 g (0.49 mole)
-
Sodium hydroxide: 75 g (1.87 moles)
-
Bromine: 95.8 g (0.6 mole)
-
Water: 800 ml
-
Sodium chloride
-
Ether
-
Benzene
-
Ligroin (b.p. 60-90°)
-
Activated carbon (Norit)
-
Sodium hydrosulfite
-
Sodium hydroxide pellets
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of sodium hydroxide in 800 ml of water. With stirring, add 95.8 g of bromine.
-
Reaction Initiation: Once the temperature of the sodium hypobromite solution reaches 0°C, add 60 g of finely powdered nicotinamide all at once with vigorous stirring. Continue stirring for 15 minutes until the solution is clear.
-
Hofmann Rearrangement: Replace the ice-salt bath with a water bath at 75°C. Heat the reaction mixture to 70-75°C and stir for 45 minutes.
-
Workup and Extraction: Cool the solution to room temperature and saturate it with sodium chloride. Extract the product with ether. For optimal yield, a continuous extractor should be used for 15-20 hours. If using a separatory funnel, multiple extractions with large volumes of ether are required.
-
Drying and Concentration: Dry the combined ether extracts over sodium hydroxide pellets. Filter and remove the ether by distillation. The crude this compound will crystallize upon cooling. The yield of the dark red crude product is typically 39-41 g (85-89%).
-
Purification: Dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin. Heat the solution on a steam bath with 5 g of Norit and 2 g of sodium hydrosulfite for 20 minutes. Filter the hot solution by gravity. Allow the filtrate to cool slowly to room temperature and then chill overnight in a refrigerator.
-
Isolation of Pure Product: Collect the white crystals by gravity filtration, wash with ligroin, and dry in a vacuum desiccator. The yield of pure this compound is typically 28-30 g (61-65%), with a melting point of 63-64°C. An additional 2-3 g can be obtained by concentrating the mother liquor.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Polyaminopyridines in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of polyaminopyridines in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why are some polyaminopyridines poorly soluble in common organic solvents?
Polyaminopyridines, particularly those with multiple amino groups and unsubstituted ring systems, can exhibit strong intermolecular hydrogen bonding. This creates a stable crystal lattice that requires a significant amount of energy to disrupt, leading to low solubility in many organic solvents. The polarity of the aminopyridine and the solvent also plays a crucial role; a mismatch in polarity between the solute and solvent will result in poor solubility. For instance, highly polar aminopyridines will have limited solubility in non-polar solvents.
Q2: What are the key factors influencing the solubility of polyaminopyridines?
Several factors can influence the solubility of polyaminopyridines:
-
Intermolecular Forces: Strong hydrogen bonding between the amino groups and the pyridine nitrogen is a primary contributor to poor solubility.
-
Crystal Lattice Energy: A high crystal lattice energy, resulting from efficient packing of the molecules in the solid state, makes it more difficult for the solvent to break the lattice and dissolve the compound.
-
Polarity: The principle of "like dissolves like" is fundamental. The polarity of the polyaminopyridine must be well-matched with the polarity of the organic solvent for good solubility.
-
Temperature: For most solids, solubility increases with temperature.
-
pH (for protic solvents): In protic solvents, the pH can affect the ionization state of the amino groups and the pyridine nitrogen, which can significantly alter solubility.
-
Presence of Substituents: The nature and position of substituents on the pyridine ring can dramatically impact solubility by altering the molecule's polarity, crystal packing, and hydrogen bonding capabilities.
Q3: How can I quickly estimate the potential solubility of a new polyaminopyridine derivative?
While experimental determination is the most accurate method, you can make an initial estimation by considering the structural features of your compound. Analyze the number and location of polar functional groups (amino, hydroxyl, etc.) versus non-polar moieties (alkyl chains, aromatic rings). A higher proportion of polar groups suggests better solubility in polar solvents like ethanol or DMSO. Conversely, a larger non-polar surface area indicates a preference for less polar solvents like toluene or dichloromethane. Comparing your molecule to structurally similar compounds with known solubility data can also provide valuable insights.
Troubleshooting Guides
Issue 1: The polyaminopyridine compound is not dissolving at the desired concentration in a non-polar solvent (e.g., Toluene, Hexane).
Possible Causes and Solutions:
-
Polarity Mismatch: The compound is too polar for the chosen solvent.
-
Solution: Switch to a more polar solvent. See the solubility data table below for guidance. Consider solvents like dichloromethane (DCM), ethyl acetate, or a mixture of solvents to fine-tune the polarity.
-
-
Insufficient Temperature: The dissolution process may be endothermic.
-
Solution: Gently heat the mixture while stirring. Be cautious and ensure the compound is stable at elevated temperatures.
-
-
Sonication: Mechanical energy can help break the crystal lattice.
-
Solution: Place the sample in an ultrasonic bath to aid dissolution.
-
Issue 2: The compound dissolves in a polar aprotic solvent (e.g., DMSO, DMF) but precipitates upon addition of an aqueous co-solvent or during a reaction workup.
Possible Causes and Solutions:
-
Supersaturation and Precipitation: The addition of a less effective solvent (anti-solvent) causes the compound to crash out of the solution.
-
Solution 1 (Reaction): If the precipitation occurs during a reaction, consider running the reaction in a solvent system that maintains the solubility of all components. Alternatively, add the anti-solvent slowly to a well-stirred solution to promote the formation of a manageable precipitate or to allow for controlled crystallization.
-
Solution 2 (Workup): During extraction, if the compound precipitates at the interface, you may need to use a larger volume of the organic solvent or switch to a more suitable solvent for the extraction. Adding a small amount of a co-solvent like isopropanol to the organic phase can sometimes improve the solubility of the precipitated material.
-
-
"Oiling Out": The compound separates as a liquid phase instead of a solid.[1]
Issue 3: The polyaminopyridine is intended for use in a biological assay and the required organic solvent (e.g., DMSO) is toxic to the cells at the final concentration.
Possible Causes and Solutions:
-
High Stock Concentration Required: The poor solubility necessitates a high concentration of the organic co-solvent in the final assay medium.
-
Solution 1 (Formulation): Explore formulation strategies such as using co-solvents (e.g., a mixture of DMSO and ethanol), or complexation agents like cyclodextrins to enhance aqueous solubility.
-
Solution 2 (pH Adjustment): If the compound has basic amino groups, adjusting the pH of the aqueous medium to be more acidic can protonate these groups and increase aqueous solubility.[2] However, ensure the pH change is compatible with your assay.
-
Solution 3 (Salt Formation): Synthesize a salt form of the polyaminopyridine (e.g., hydrochloride salt) which often exhibits significantly higher aqueous solubility.
-
Data Presentation
Table 1: Comparative Solubility of Simple Aminopyridines in Organic Solvents
The following table summarizes the solubility of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine in various organic solvents. This data can serve as a baseline for selecting appropriate solvents for related polyaminopyridine structures.
| Solvent | 2-Aminopyridine (mole fraction at 298.15 K)[3] | This compound | 4-Aminopyridine (mg/mL)[4] |
| Polar Aprotic | |||
| N,N-Dimethylformamide (DMF) | 0.4497 | Soluble | ~30 |
| Dimethyl Sulfoxide (DMSO) | - | Soluble | ~30 |
| Acetone | - | Soluble in acetone + n-butyl acetate mixtures[2] | Soluble[5] |
| Acetonitrile | 0.0811 | - | Soluble[5] |
| Polar Protic | |||
| Methanol | 0.3533 | Soluble | Soluble[5] |
| Ethanol | 0.2858 | Soluble[6] | ~30 |
| n-Propanol | 0.2222 | - | - |
| Isopropanol | 0.1118 | - | Soluble[5] |
| n-Butanol | 0.1873 | - | - |
| Non-Polar | |||
| Chloroform | - | Soluble[6] | - |
| Toluene | - | - | - |
| n-Hexane | 0.0076 | - | - |
| Cyclohexane | 0.0058 | - | - |
Experimental Protocols
Protocol 1: Determination of Polyaminopyridine Solubility using the Isothermal Shake-Flask Method
This protocol describes a standard method for accurately determining the solubility of a polyaminopyridine compound in a specific organic solvent at a given temperature.
Materials:
-
Polyaminopyridine compound of interest
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Methodology:
-
Sample Preparation: Add an excess amount of the solid polyaminopyridine to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Determine the concentration of the dissolved polyaminopyridine in the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
Mandatory Visualizations
Signaling Pathway Diagram
Many polyaminopyridine derivatives are being investigated as kinase inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer cell growth and survival, and it is a common target for such inhibitors.[7][8][9][10][11]
Caption: PI3K/AKT/mTOR signaling pathway with a polyaminopyridine kinase inhibitor.
Experimental Workflow Diagram
The following workflow illustrates the key steps in the development and initial evaluation of a novel polyaminopyridine-based kinase inhibitor, where solubility is a critical consideration at multiple stages.
Caption: Workflow for synthesis and evaluation of polyaminopyridine kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 6. nbinno.com [nbinno.com]
- 7. preprints.org [preprints.org]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
preventing byproduct formation in 3-aminopyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopyridine. The following sections address common issues related to byproduct formation in key reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in many coupling reactions?
The reduced reactivity of this compound is primarily due to two factors:
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the amino group at the C3 position.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the metal center of catalysts (e.g., palladium), which can inhibit or slow down the catalytic cycle in cross-coupling reactions.
Q2: What are the most common byproducts observed in reactions with this compound?
Common byproducts vary depending on the reaction type:
-
N-Alkylation: Over-alkylation leading to di- or tri-alkylated products is a frequent issue. Alkylation at the pyridine nitrogen can also occur.
-
Acylation: Acylation at the pyridine nitrogen can compete with the desired acylation of the exocyclic amino group.
-
Suzuki Coupling: Homocoupling of the boronic acid reagent is a common byproduct, particularly in the presence of oxygen.
-
Buchwald-Hartwig Amination: Hydrodehalogenation of the aryl halide starting material is a significant side reaction. Dimerization of the starting materials can also be observed.
Q3: When should I consider using a protecting group for the amino function?
Using a protecting group for the amino group is a robust strategy when:
-
Optimization of reaction conditions fails to provide the desired selectivity.
-
Harsh reaction conditions are required that might be incompatible with the free amino group.
-
Other functional groups in the molecule are sensitive to the reaction conditions.
A common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group.
Troubleshooting Guides
N-Alkylation: Controlling Selectivity
Issue: Formation of di-alkylated byproducts and/or alkylation at the pyridine nitrogen.
dot
Solutions:
-
Control Stoichiometry: Limit the amount of the alkylating agent to 1.0-1.2 equivalents to favor mono-alkylation.
-
Reductive Amination: A two-step approach involving the formation of an imine with an aldehyde or ketone, followed by reduction (e.g., with sodium borohydride), can provide better control.[1]
-
"Self-Limiting" Alkylation: The use of N-aminopyridinium salts can achieve selective mono-alkylation as the initially formed product is less nucleophilic than the starting material.[2]
-
Protecting Group Strategy: Protecting the amino group with a Boc group allows for selective deprotonation and subsequent alkylation.[1]
-
Heterogeneous Catalysis: Utilizing heterogeneous catalysts can offer high activity and selectivity for N-monoalkylation.[3]
Data Presentation: N-Alkylation of Aminopyridines
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Yield of Mono-alkylated Product (%) | Byproducts Noted | Reference |
| This compound | Carboxylic Acid / NaBH₄ | - | THF | 40-50 | 80-85 | N,N-dialkylaminopyridines | [4] |
| N-Boc-4-Aminopyridine | Alkyl Halide | Electrogenerated Acetonitrile Anion | Acetonitrile | Room Temp | 80-85 (after deprotection) | None reported | [5] |
| 4-Aminopyridine | Alkyl Halide | t-BuOK | DMSO | Room Temp | Moderate | Dialkylated products | [5] |
| N-Aryl-N-pyridinium amine | 1-iodohexane | Cs₂CO₃ | Acetonitrile | 70 | High | No overalkylation | [2] |
Acylation: Achieving Chemoselectivity
Issue: Undesired acylation at the pyridine nitrogen.
dot
Solutions:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive acyl chloride or anhydride to increase its electrophilicity and favor reaction with the less nucleophilic amino group.
-
Use a Catalyst: For direct amide couplings, a catalytic amount of 4-dimethylaminopyridine (DMAP) with a carbodiimide like EDC can accelerate the desired reaction.
-
Employ Potent Coupling Agents: Reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA can drive the reaction towards the desired product.
-
Solvent and Temperature: The choice of solvent can influence selectivity. Aprotic solvents like DMF or dichloromethane are commonly used. In some cases, heating the reaction can improve the rate and yield.
Data Presentation: Acylation of Aminopyridines
| Amine | Acylating Agent | Conditions | Product | Reference |
| 2-, 3-, and 4-Aminopyridines | Endic Anhydride | - | Chemoselective transformation of the exocyclic amino group | [6] |
| Primary aromatic amines | Acetyl chloride | Sodium acetate in brine | N-acetylated product | [7] |
Suzuki Coupling: Minimizing Homocoupling
Issue: Formation of homocoupling product from the boronic acid reagent.
dot
Solutions:
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling.
-
Ligand Selection: Use bulky, electron-rich phosphine ligands to accelerate the cross-coupling catalytic cycle and minimize side reactions.
-
Base and Solvent Choice: The choice of base and solvent is critical and interdependent. Common systems include potassium phosphate or cesium carbonate in solvents like 1,4-dioxane/water or toluene.
Data Presentation: Suzuki Coupling of Bromopyridine Amines
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to good | [8] |
| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 86 | [2] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 86 | [9] |
Buchwald-Hartwig Amination: Suppressing Hydrodehalogenation
Issue: Formation of the hydrodehalogenated byproduct from the aryl halide.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Aminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: My crude this compound is a dark red or brown solid. Is this normal, and how can I decolorize it?
A2: It is common for crude this compound to be colored due to impurities. During recrystallization, you can add activated charcoal (Norit) to the hot solution to adsorb colored impurities.[1] A reducing agent, such as sodium hydrosulfite, can also be used to remove colored oxidation byproducts.[1]
Q3: What are some common impurities I might encounter in my crude this compound?
A3: Common impurities can include unreacted starting materials (e.g., nicotinamide), byproducts from the synthesis (depending on the route), and oxidation or degradation products.[1][2] The purification method should be chosen to effectively remove these specific impurities.
Q4: How can I monitor the purity of my this compound during and after purification?
A4: The purity of this compound can be monitored using techniques such as Thin Layer Chromatography (TLC) for a quick assessment during column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[3][4] The melting point of the purified solid is also a good indicator of purity; pure this compound has a melting point of 63-64°C.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, and the solute is dissolving in the solvent at a temperature above its melting point. The presence of impurities can also lower the melting point of the crude product. | - Lower the temperature at which the solution becomes saturated by adding slightly more solvent.- Use a solvent system with a lower boiling point.- Try a two-solvent system where the crude product is dissolved in a "good" solvent and a "poor" solvent is added dropwise until the solution becomes turbid, then clarify by gentle heating before cooling. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The crude product contained a high percentage of impurities. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to maximize crystal formation.- Concentrate the mother liquor to recover a second crop of crystals.[1] |
| The purified product is still colored. | Insufficient decolorizing agent was used. The colored impurity may not be effectively removed by charcoal. | - Ensure sufficient activated charcoal is used during recrystallization.- Consider a preliminary purification step like a silica gel plug to remove highly polar colored impurities before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Product elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, start with a lower percentage of methanol in a dichloromethane/methanol system. |
| Streaking or tailing of the product band on the column and TLC plate. | This compound is a basic compound and can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[5] |
| Poor separation of the product from impurities. | The chosen solvent system does not provide adequate resolution. | - Experiment with different solvent systems.- Use a shallower gradient during elution to improve separation. |
Quantitative Data Summary
| Purification Technique | Typical Solvents/Mobile Phase | Typical Yield | Achievable Purity | Melting Point (°C) |
| Recrystallization | Benzene/Ligroin[1] | 61-65% (first crop)[1] | >99%[2] | 63-64[1] |
| Vacuum Distillation | N/A | Variable | High | N/A |
| Column Chromatography | Dichloromethane/Methanol with Triethylamine[5] | Variable | High | N/A |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from Organic Syntheses.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound (e.g., 40 g) in a mixture of 320 ml of benzene and 80 ml of ligroin (b.p. 60-90°C) by heating on a steam bath.
-
Decolorization: To the hot solution, add 5 g of activated charcoal (Norit) and 2 g of sodium hydrosulfite. Continue heating for 20 minutes.
-
Hot Filtration: Filter the hot solution by gravity through a fluted filter paper to remove the charcoal and other insoluble materials.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in a refrigerator to complete the crystallization process.
-
Isolation: Collect the white crystals by gravity filtration. Suction filtration is not recommended as this compound is somewhat hygroscopic and may liquefy.[1]
-
Washing: Wash the crystals on the filter with a small amount of cold ligroin (e.g., 25 ml).
-
Drying: Dry the purified crystals in a vacuum desiccator to a constant weight. The expected yield of white crystals is 61-65%, with a melting point of 63-64°C.[1]
-
Second Crop: The filtrate can be concentrated to obtain a second crop of crystals.[1]
Protocol 2: Vacuum Distillation of this compound
This is a general procedure for the vacuum distillation of a liquid or low-melting solid.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or oil bath.
-
Distillation: The this compound will begin to boil and distill at a reduced temperature. Collect the fraction that distills at a constant temperature. The boiling point of this compound is 252°C at atmospheric pressure, so a vacuum will be necessary to distill it at a lower, safer temperature.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Protocol 3: Flash Column Chromatography of this compound
This is a general procedure for the purification of a basic compound by flash column chromatography.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 100% dichloromethane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol containing 0.5% triethylamine. A common gradient might be from 100% dichloromethane to 95:5 dichloromethane/methanol.[5]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflows for the purification of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. CN111170937A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. ruifuchem.com [ruifuchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Amination of 3-Aminopyridine Derivatives
Welcome to the technical support center for the amination of 3-aminopyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions related to this important synthetic transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the amination of this compound derivatives.
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on a 3-halopyridine substrate, but I am observing low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion in the Buchwald-Hartwig amination of 3-halopyridines is a common challenge. The primary reasons often involve catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen, particularly when unsubstituted, can coordinate with the palladium catalyst, leading to inhibition.[1] Here are some troubleshooting steps:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination and prevent catalyst deactivation.[1] Consider switching to more robust ligands like XPhos, SPhos, or RuPhos. Bidentate ligands can also be less prone to displacement by the pyridine substrate.[1][2] Using a pre-catalyst can often lead to cleaner formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[3]
-
Base Selection: The base is crucial for the catalytic cycle. While sodium tert-butoxide (NaOtBu) is a common strong base, it can be incompatible with some functional groups.[4] If you observe decomposition or side reactions, consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
Solvent Choice: Toluene and dioxane are common solvents, but for polar pyridine substrates, other solvents like tert-butanol (t-BuOH) or N,N-dimethylformamide (DMF) might improve solubility and, consequently, reaction rates.[1] Be cautious with coordinating solvents like acetonitrile, which can inhibit the catalyst.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[1][5]
-
Temperature: The optimal reaction temperature can vary. While 80-110 °C is a typical range, some systems may require adjustments.[1][6]
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Question: My Buchwald-Hartwig reaction is producing the desired product, but I am also seeing a significant amount of the hydrodehalogenated starting material. How can I minimize this side reaction?
Answer:
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent side reaction in Buchwald-Hartwig aminations.[1] It often becomes competitive when the desired C-N reductive elimination is slow. Here are strategies to minimize it:
-
Ligand Modification: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[1]
-
Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.[1]
-
Choice of Base: The base can influence the extent of hydrodehalogenation. Experimenting with different bases may help identify one that minimizes this side product.[1]
Issue 3: Difficulty in Purifying the this compound Product
Question: After my reaction, the crude product is a dark, oily residue, and I am having trouble purifying it. What are the recommended purification methods?
Answer:
Purification of this compound and its derivatives can be challenging due to their physical properties and the presence of colored impurities. Here is a general purification protocol adapted from established procedures for this compound synthesis:[7]
-
Initial Work-up: After the reaction, quench the mixture and perform an extractive work-up. Be aware that this compound has some water solubility, so salting out with NaCl during extraction can improve recovery.[7]
-
Decolorization: The crude product is often dark.[7] Dissolve the crude material in a suitable solvent mixture (e.g., benzene and ligroin) and treat it with activated carbon (Norit) and sodium hydrosulfite.[7] Heating this mixture briefly, followed by hot filtration, can effectively remove colored impurities.[7]
-
Crystallization: Allow the decolorized solution to cool slowly to induce crystallization. Chilling in a refrigerator can improve the yield.[7]
-
Isolation: Collect the crystals by gravity filtration. Suction filtration can be problematic as this compound is somewhat hygroscopic and may liquefy.[7] Wash the crystals with a non-polar solvent like ligroin and dry them in a vacuum desiccator.[7]
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound using the Chichibabin reaction?
A1: The Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, predominantly yields the 2-aminopyridine isomer.[8][9] Attempts to use the Chichibabin reaction to synthesize this compound or to further aminate this compound have generally not resulted in significant yields.[10] Therefore, the Chichibabin reaction is not a recommended method for the synthesis of this compound.
Q2: Is Nucleophilic Aromatic Substitution (SNAr) a viable method for the amination of 3-halopyridines?
A2: Standard Nucleophilic Aromatic Substitution (SNAr) reactions on pyridine rings are most favorable when the leaving group is at the C-2 or C-4 position.[11][12] This is because the pyridine nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[11][12] SNAr reactions at the C-3 position are generally much slower or unsuccessful because this resonance stabilization is not possible.[11][13] Therefore, while SNAr is a powerful tool for pyridine functionalization, it is generally not a viable method for the amination of 3-halopyridines without specialized catalytic systems.
Q3: What are the key safety precautions to take during the synthesis of this compound via Hofmann degradation?
A3: The Hofmann degradation of nicotinamide involves the use of bromine and concentrated sodium hydroxide, which are corrosive and hazardous.[7] It is essential to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so careful temperature control, especially during the addition of reagents, is crucial.[7]
Data Presentation
Table 1: Comparison of Bases for Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups.[4] |
| LiHMDS | Allows for the use of substrates with protic functional groups. | The solid base is air-sensitive.[4] |
| Cs₂CO₃ | Provides excellent functional group tolerance. | Expensive; can be difficult to stir on a large scale.[4] |
| K₃PO₄ | Excellent functional group tolerance and economically attractive. | Can require higher catalyst loadings and longer reaction times.[4] |
Table 2: Typical Yields for this compound Synthesis via Hofmann Degradation
| Step | Product | Yield (%) | Melting Point (°C) | Reference |
| Crude | Dark red crystalline this compound | 85-89 | 61-63 | [7] |
| Purified | White crystalline this compound | 61-65 | 63-64 | [7] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of a 3-Bromopyridine Derivative (General Procedure)
This is a general protocol that should be optimized for specific substrates.
Materials:
-
3-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-bromopyridine derivative, Pd₂(dba)₃, XPhos, and NaOtBu.[14]
-
Evacuate and backfill the flask with the inert gas three times.[1]
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.[14]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.[1]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[14]
Protocol 2: Synthesis of this compound via Hofmann Degradation of Nicotinamide
Adapted from Organic Syntheses, Coll. Vol. 4, p.45 (1963); Vol. 34, p.7 (1954).
Materials:
-
Sodium hydroxide (75 g, 1.87 moles)
-
Water (800 mL)
-
Bromine (95.8 g, 0.6 mole)
-
Nicotinamide (60 g, 0.49 mole)
Procedure:
-
In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide in water.
-
With stirring, add bromine to the solution.
-
When the temperature reaches 0 °C, add all the nicotinamide at once with vigorous stirring.[7]
-
After stirring for 15 minutes, the solution should become clear. Replace the ice-salt bath with a water bath at 75 °C.
-
Heat the solution at 70-75 °C for 45 minutes.[7]
-
Cool the solution to room temperature and saturate it with sodium chloride.
-
Extract the product with ether. A continuous extractor is recommended for optimal yield.[7]
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
The crude product will crystallize upon cooling.
-
For purification, dissolve the crude product in a mixture of benzene and ligroin, and heat with activated carbon and sodium hydrosulfite for 20 minutes.[7]
-
Filter the hot solution and allow it to cool slowly to crystallize the purified this compound.[7]
Visualizations
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Caption: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 3-Aminopyridine Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 3-aminopyridine metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound metal complexes?
A1: The stability of this compound metal complexes is a multifactorial issue influenced by the metal ion, the ligand, and the experimental conditions. Key factors include:
-
Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion play a crucial role. Generally, for divalent transition metals, the stability follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] Higher charge density on the metal ion typically leads to more stable complexes.
-
Ligand Properties: The basicity of the this compound ligand is a significant factor. Substituents on the pyridine ring that increase electron density on the coordinating nitrogen atom can enhance the stability of the metal-ligand bond.
-
Chelate Effect: While this compound is a monodentate ligand, the presence of other chelating ligands in the coordination sphere can significantly increase the overall stability of the complex.
-
Environmental Factors: pH, solvent, temperature, and light can all impact the stability of the complex.
Q2: How does pH affect the stability of my this compound complex?
A2: The pH of the solution is critical for the stability of this compound complexes. The this compound ligand has two potential sites for protonation: the pyridine ring nitrogen and the amino group. The pyridine nitrogen is more basic and will be protonated first in acidic conditions.[2] Protonation of the coordinating nitrogen atom will prevent it from binding to the metal ion, leading to complex dissociation. Therefore, these complexes are generally more stable in neutral to slightly basic conditions. Drastic changes in pH can lead to hydrolysis of the metal ion or protonation/deprotonation of the ligand, both of which can destabilize the complex.[3]
Q3: My complex appears to be degrading in solution over time. What could be the cause?
A3: Degradation in solution can be attributed to several factors:
-
Ligand Dissociation: The this compound ligand can dissociate from the metal center, especially in the presence of competing ligands (including solvent molecules). This is a common issue for kinetically labile complexes.
-
Solvent Effects: The solvent can play a significant role in the stability of the complex.[4] Coordinating solvents can displace the this compound ligand. The polarity of the solvent can also influence the stability. It is crucial to use non-coordinating, dry solvents whenever possible.
-
Oxidation/Reduction: The metal center can be susceptible to oxidation or reduction, leading to a change in its coordination properties and potentially causing the complex to decompose.
-
Photodegradation: Some complexes are sensitive to light and can undergo photochemical reactions that lead to decomposition.[5]
Q4: Are there any general strategies to improve the stability of this compound metal complexes?
A4: Yes, several strategies can be employed to enhance stability:
-
Ligand Modification: Introducing bulky substituents on the this compound ligand can sterically hinder the approach of displacing ligands, thereby increasing kinetic stability.
-
Use of Chelating Co-ligands: Incorporating multidentate ligands into the complex can significantly enhance its thermodynamic stability due to the chelate effect.
-
Control of Environment: Maintaining a constant and optimal pH, using dry and non-coordinating solvents, and protecting the complex from light can prevent degradation.
-
Appropriate Counter-ion Selection: The choice of counter-ion can influence the crystal packing and solid-state stability of the complex.
Troubleshooting Guides
Issue 1: Precipitation or Color Change in Solution
| Possible Cause | Troubleshooting Steps |
| Ligand Dissociation/Decomposition | Monitor the solution over time using UV-Vis or NMR spectroscopy to check for the appearance of free ligand signals. Consider using a less coordinating solvent. |
| Hydrolysis of Metal Ion | Ensure the pH of the solution is controlled and buffered in a range where the metal ion is stable and the ligand is not protonated. |
| Low Solubility | Verify the solubility of the complex in the chosen solvent. If solubility is an issue, consider using a different solvent or modifying the ligands to improve solubility. |
| Reaction with Solvent | Investigate potential reactivity between the complex and the solvent. Use of inert, anhydrous solvents is recommended. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Complex Instability under Reaction Conditions | Analyze the stability of the complex under the specific experimental conditions (temperature, pH, presence of other reagents) before conducting the main experiment. |
| Photodegradation | Protect the experimental setup from light by using amber glassware or covering it with aluminum foil. |
| Air/Moisture Sensitivity | Perform experiments under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques if the complex is suspected to be air or moisture sensitive. |
| Batch-to-Batch Variation | Ensure consistent synthesis and purification procedures for the complex to minimize variations between batches. |
Quantitative Data on Complex Stability
Obtaining comprehensive and directly comparable stability constant data for a wide range of this compound metal complexes is challenging as it is often highly dependent on the specific experimental conditions (e.g., ionic strength, temperature, solvent). However, the general order of stability for divalent transition metal complexes often follows the Irving-Williams series.
Table 1: Irving-Williams Series for Divalent Metal Ions
| Metal Ion | Relative Stability |
| Mn(II) | Least Stable |
| Fe(II) | |
| Co(II) | |
| Ni(II) | |
| Cu(II) | Most Stable |
| Zn(II) |
Note: This table provides a qualitative trend. The actual stability constants will vary depending on the specific complex and experimental conditions.
For researchers needing precise stability data, it is recommended to determine the stability constants experimentally for their specific system using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of Stability Constants by Potentiometric pH Titration
This method is based on the competition between the metal ion and a proton for the this compound ligand. By monitoring the pH of a solution containing the metal and ligand upon addition of a strong base, the formation constants can be calculated.
Materials:
-
pH meter with a glass electrode
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Standardized acid solution (e.g., 0.1 M HClO₄)
-
This compound
-
Metal salt (e.g., perchlorate or nitrate salts are often used as they are non-coordinating)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Thermostated reaction vessel
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration of Free Acid: Titrate a solution of the strong acid with the standardized strong base to determine the exact concentration of the base and to calibrate the electrode response.
-
Titration of Ligand: Titrate a solution of the strong acid and the this compound ligand with the strong base to determine the protonation constant(s) of the ligand.
-
Titration of Metal-Ligand System: Titrate a solution containing the strong acid, the this compound ligand, and the metal salt with the strong base. The metal-to-ligand ratio should be varied to investigate the formation of different species (e.g., 1:1, 1:2).
-
Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stepwise stability constants (K₁, K₂, etc.) can then be determined from a plot of n̄ versus p[L] (-log[L]).[6]
Protocol 2: Determination of Stability Constants by UV-Vis Spectrophotometry
This method is suitable when the formation of the metal complex results in a significant change in the UV-Vis absorption spectrum.
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Stock solution of the metal ion
-
Stock solution of the this compound ligand
-
Buffered solutions to maintain constant pH
Procedure:
-
Spectral Scans: Record the UV-Vis spectra of the free ligand and the metal ion separately. Then, record the spectra of a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the this compound ligand (or vice versa).
-
Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. Measure the absorbance at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand. Plot the absorbance at the wavelength of maximum absorption of the complex against the molar ratio of ligand to metal. The plot will consist of two straight lines, and their intersection will give the stoichiometry of the complex.
-
Data Analysis: The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes.[7][8]
Visualizations
Factors Affecting Complex Stability
Caption: Key factors influencing the stability of this compound metal complexes.
Experimental Workflow for Stability Constant Determination
Caption: Workflow for determining stability constants via potentiometric titration.
Troubleshooting Logic for Complex Instability
Caption: A decision-making workflow for troubleshooting instability issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. This compound | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Modeling and Antimicrobial Screening Studies on Some this compound Transition Metal Complexes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. istorijskicasopis.eu [istorijskicasopis.eu]
- 8. curresweb.com [curresweb.com]
dealing with hygroscopic nature of 3-aminopyridine in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the hygroscopic nature of 3-aminopyridine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: this compound is a hygroscopic substance, which means it has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to the solid material becoming clumpy, liquefying, or appearing as a wet solid, which can significantly impact its purity and reactivity in experiments.[1]
Q2: How should I store this compound to minimize water absorption?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[3] It is best practice to store the container in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[4] For highly sensitive applications, storing the compound under an inert atmosphere, such as in a glove box, is recommended.[4]
Q3: What are the potential consequences of using "wet" this compound in my reaction?
A3: Using this compound that has absorbed water can lead to several experimental issues:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be the true weight of the this compound, leading to incorrect molar ratios in your reaction.
-
Reduced Reaction Yield: Water can act as a competing nucleophile or a base, leading to unwanted side reactions and a lower yield of the desired product.[5] In amide coupling reactions, for instance, water can hydrolyze the activated carboxylic acid intermediate, returning it to the starting material.[5]
-
Deactivation of Reagents: In reactions requiring anhydrous conditions, the water from the this compound can deactivate moisture-sensitive reagents, such as certain coupling agents or organometallics.
-
Formation of Byproducts: The presence of water can lead to the formation of impurities that may be difficult to remove during purification.
Q4: How can I determine the water content of my this compound sample?
A4: The most accurate and widely used method for determining the water content in a substance like this compound is the Karl Fischer titration.[3][6] This technique is highly specific to water and can provide precise measurements. Both volumetric and coulometric Karl Fischer titration methods are available, with the coulometric method being particularly suitable for samples with very low water content.[3][6]
Q5: Can I dry this compound if I suspect it has absorbed water?
A5: Yes, you can dry this compound. A common laboratory method is to dry it in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀).[1] For more rigorous drying, azeotropic distillation with a solvent like toluene can be effective.[7] It is crucial to ensure that the drying method does not cause the this compound to decompose.
Troubleshooting Guides
Issue 1: Low or No Product Yield in an Amide Coupling Reaction
-
Symptom: You are performing an amide coupling reaction using this compound with a carboxylic acid and a coupling agent (e.g., HATU, EDC), and you observe a low yield or no formation of the desired amide product.
-
Possible Cause: Water contamination from hygroscopic this compound may be interfering with the reaction.
-
Troubleshooting Steps:
-
Verify Water Content: Determine the water content of your this compound sample using Karl Fischer titration.
-
Dry the Reagent: If the water content is significant, dry the this compound using a suitable method (see Experimental Protocols).
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are anhydrous.
-
Handle Reagents under Inert Atmosphere: Weigh and dispense this compound and other moisture-sensitive reagents in a glove box or under a stream of inert gas (e.g., argon or nitrogen).
-
Pre-activation of Carboxylic Acid: In some cases, pre-activating the carboxylic acid with the coupling agent before adding the this compound can improve yields. However, be mindful that the activated intermediate can also be sensitive to moisture.
-
Issue 2: Inconsistent Reaction Results
-
Symptom: You are getting variable yields or different impurity profiles in repeated experiments using the same batch of this compound.
-
Possible Cause: The this compound is absorbing varying amounts of atmospheric moisture between experiments.
-
Troubleshooting Steps:
-
Standardize Handling Procedure: Implement a strict and consistent protocol for handling this compound. This includes minimizing the time the container is open to the atmosphere.
-
Aliquot the Reagent: Upon receiving a new bottle of this compound, consider aliquoting it into smaller, tightly sealed vials under an inert atmosphere. This minimizes the exposure of the entire batch to moisture during repeated use.
-
Regularly Check Water Content: If the reagent is used over a long period, periodically check the water content of a sample from the stock bottle.
-
Data Presentation
For context, a hypothetical moisture sorption isotherm for a hygroscopic organic solid is presented below. This table illustrates the type of data that would be obtained from a DVS experiment.
| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |
| 0 | 0.0 | 0.1 |
| 10 | 0.2 | 0.3 |
| 20 | 0.4 | 0.5 |
| 30 | 0.6 | 0.7 |
| 40 | 0.9 | 1.0 |
| 50 | 1.3 | 1.4 |
| 60 | 1.8 | 1.9 |
| 70 | 2.5 | 2.6 |
| 80 | 3.8 | 3.9 |
| 90 | 6.2 | 6.2 |
Note: This data is illustrative for a generic hygroscopic compound and does not represent experimentally determined values for this compound.
Experimental Protocols
Protocol 1: Drying of this compound by Azeotropic Distillation
Objective: To remove absorbed water from a sample of this compound using azeotropic distillation with toluene.
Materials:
-
This compound (hygroscopic)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Rotary evaporator
-
Schlenk line or inert gas source
Procedure:
-
Place the this compound sample in a round-bottom flask.
-
Add a sufficient amount of anhydrous toluene to dissolve the this compound.
-
Connect the flask to a rotary evaporator.
-
Remove the toluene under reduced pressure. The water will be removed as a toluene-water azeotrope.[7]
-
Repeat the process of adding anhydrous toluene and removing it by rotary evaporation two more times to ensure complete removal of water.[7]
-
After the final evaporation, place the flask on a Schlenk line and dry under high vacuum to remove any residual toluene.
-
Store the dried this compound under an inert atmosphere.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Coulometric Method)
Objective: To accurately quantify the water content in a this compound sample.
Materials:
-
Karl Fischer coulometric titrator
-
Anode and cathode solutions (or a fritless cell setup)
-
Gastight syringe
-
This compound sample
-
Neutralizing agent (e.g., benzoic acid or salicylic acid) for basic samples[3][6]
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the anode solution to the anode compartment. If a cell with a diaphragm is used, add the cathode solution to the cathode compartment.[3]
-
For strongly basic amines, it is recommended to add a neutralizing agent like benzoic or salicylic acid to the anode solution to prevent a shift in pH that can lead to side reactions and inaccurate results.[6]
-
Start the titration to precondition the cell and remove any residual moisture until a stable, low drift is achieved.
-
Accurately weigh a gastight syringe.
-
Draw a suitable amount of the this compound sample (if liquid) or dissolve a known weight of solid this compound in an anhydrous solvent and draw the solution into the syringe.
-
Reweigh the syringe to determine the exact mass of the sample.
-
Inject the sample into the Karl Fischer titration cell.
-
Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm or as a percentage.
-
After the measurement is complete, reweigh the empty syringe to confirm the injected amount.
Mandatory Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Impact of water on an amide coupling reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 462-08-8 [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | Occupational Safety and Health Administration [osha.gov]
- 6. This compound | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
Technical Support Center: Strategies to Improve Yield in 3-Nitropyridine Reduction
Welcome to the Technical Support Center for the reduction of 3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of 3-nitropyridine using Palladium on carbon (Pd/C) is sluggish or incomplete. What are the potential causes and how can I improve the yield?
A1: Sluggish or incomplete reduction of 3-nitropyridine with Pd/C is a common issue. Several factors can contribute to this problem. Here is a troubleshooting guide:
-
Catalyst Activity: The quality and activity of the Pd/C catalyst are crucial. Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity. Palladium on carbon is a flammable solid, especially when dry or containing adsorbed hydrogen, and should be handled with care in an inert atmosphere.[1][2][3]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol, methanol, or acetic acid generally accelerate the hydrogenation rate.[4] If your compound has low solubility, consider using a co-solvent system or a different solvent like THF with a protic additive.[4]
-
Hydrogen Pressure: While many reductions can be performed at atmospheric pressure using a hydrogen balloon, some substrates may require higher pressures to proceed to completion.[4] If the reaction is slow, consider using a Parr shaker or an autoclave to increase the hydrogen pressure.
-
Reaction Temperature: Increasing the reaction temperature can sometimes improve the rate of a sluggish reaction. However, be cautious as higher temperatures can also lead to side reactions.
-
Catalyst Poisoning: The product, 3-aminopyridine, can sometimes poison the catalyst by strongly adsorbing to its surface, thereby inhibiting further reaction.[5]
Here is a general troubleshooting workflow for this issue:
Caption: Troubleshooting workflow for low-yield Pd/C reduction of 3-nitropyridine.
Q2: I am observing side products in my 3-nitropyridine reduction. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common cause of low yields. The nature of the side products depends on the reduction method used.
-
Incomplete Reduction: With milder reducing agents or insufficient reaction times, you may isolate intermediates like 3-nitrosopyridine or 3-hydroxylaminopyridine.
-
Over-reduction/Ring Saturation: In catalytic hydrogenation, prolonged reaction times or harsh conditions (high pressure/temperature) can lead to the reduction of the pyridine ring itself, forming 3-aminopiperidine.[6]
-
Dehalogenation: If your 3-nitropyridine substrate contains halogen substituents, these can be removed during catalytic hydrogenation, especially with Pd/C.[7] Using Raney Nickel can sometimes be a better alternative in such cases.[7]
To minimize side reactions, carefully control the reaction conditions—temperature, pressure, and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction once the starting material is consumed.
Q3: I need to reduce 3-nitropyridine in the presence of other sensitive functional groups. Which reduction method offers the best chemoselectivity?
A3: The choice of reducing agent is critical for chemoselectivity.
-
Iron in Acetic Acid (Fe/AcOH): This is a mild and often preferred method for reducing nitro groups in the presence of other reducible functionalities like halogens, carbonyls, and esters.[7][8][9]
-
Tin(II) Chloride (SnCl₂): This is another mild reagent that can selectively reduce nitro groups.[10][11][12] However, the workup can be challenging due to the formation of tin salts.[13][14]
-
Zinc in Acidic Conditions (Zn/AcOH or Zn/HCl): Zinc is also a viable option for selective nitro group reduction.[7][15]
Catalytic hydrogenation with Pd/C is generally less chemoselective and can reduce other functional groups.[7]
Caption: Decision matrix for chemoselective reduction of 3-nitropyridine.
Troubleshooting Guides & Experimental Protocols
Guide 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst | 5-10 mol% Pd/C (10% wt) | If reaction is slow, try a fresh batch of catalyst. |
| Solvent | Methanol or Ethanol | For poor solubility, try a mixture of THF and a protic solvent.[4] |
| Hydrogen Source | H₂ balloon (1 atm) or Parr apparatus (50 psi) | If reaction stalls at 1 atm, increase pressure.[4] |
| Temperature | Room Temperature | Gentle heating (40-50 °C) may be required for difficult substrates. |
| Reaction Time | 2-16 hours | Monitor by TLC to avoid over-reduction. |
Experimental Protocol: General Procedure for Pd/C Reduction [3]
-
In a flask equipped with a magnetic stir bar, suspend 3-nitropyridine (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol (0.1-0.2 M).
-
Seal the flask with a septum and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric.[1]
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by column chromatography or recrystallization as needed.
Guide 2: Reduction with Iron Powder and Acetic Acid
| Parameter | Recommended Condition | Troubleshooting Tip |
| Reagents | Iron powder (3-5 eq), Acetic Acid | Ensure the iron powder is finely divided for better reactivity. |
| Solvent | Ethanol/Water or Acetic Acid | The presence of water is often beneficial. |
| Temperature | Reflux (60-100 °C) | If the reaction is slow, ensure vigorous reflux. |
| Reaction Time | 1-3 hours | Monitor by TLC. |
Experimental Protocol: General Procedure for Fe/AcOH Reduction [8][16]
-
To a solution of 3-nitropyridine (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (3-5 eq).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the excess iron.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a solution of sodium hydroxide or sodium carbonate to precipitate iron salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Guide 3: Reduction with Tin(II) Chloride (SnCl₂)
| Parameter | Recommended Condition | Troubleshooting Tip |
| Reagents | SnCl₂·2H₂O (4-5 eq) | Use of the dihydrate is common and effective. |
| Solvent | Ethanol or Ethyl Acetate | Ethanol is often necessary for the reaction to proceed.[11] |
| Temperature | Room temperature to gentle heating | Ultrasound irradiation can accelerate the reaction.[10] |
| Reaction Time | 1-4 hours | Monitor by TLC. |
Experimental Protocol: General Procedure for SnCl₂ Reduction [10]
-
To a solution of 3-nitropyridine (1.0 eq) in ethanol, add SnCl₂·2H₂O (4-5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 2M KOH or saturated NaHCO₃) to dissolve the tin salts.[10][11] This step can be challenging due to the formation of emulsions or precipitates.[13]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give this compound.
Yield Comparison for Different Reduction Methods
| Reduction Method | Reagents | Typical Yield | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | 85-95% | [7] |
| Metal/Acid Reduction | Fe, AcOH | 64-92% | [8][16] |
| Metal/Acid Reduction | SnCl₂, HCl/EtOH | ~94% | [11] |
| Metal/Acid Reduction | Zn, NH₄Cl/EtOH (ultrasound) | High yields | [17] |
| Hofmann Degradation | Nicotinamide, NaOCl, NaOH | >90% | [18] |
Note: Yields are highly substrate and condition-dependent.
References
- 1. sarponggroup.com [sarponggroup.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. cssp.chemspider.com [cssp.chemspider.com]
- 17. researchgate.net [researchgate.net]
- 18. CN111170937A - Preparation method of this compound - Google Patents [patents.google.com]
minimizing side reactions during the synthesis of 3-aminopyridine
Technical Support Center: Synthesis of 3-Aminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for producing high-purity this compound?
The Hofmann rearrangement of nicotinamide is a widely used and reliable method for synthesizing this compound.[1] This method involves the reaction of nicotinamide with a hypohalite solution (e.g., sodium hypobromite or sodium hypochlorite) in a basic medium.[1][2] With proper control of reaction conditions, this method can yield a high-purity product.[1] Other reported methods include the reduction of 3-nitropyridine and the reaction of 3-bromopyridine with ammonia, though the Hofmann rearrangement is often preferred for its accessibility of starting materials.[2]
Q2: My crude this compound product is a dark red or brown color. What causes this discoloration and how can I remove it?
Discoloration in the crude product of the Hofmann rearrangement is common and suggests the presence of colored impurities.[2] These impurities can arise from side reactions or the degradation of reagents under the reaction conditions. To decolorize the product, a purification step involving treatment with activated carbon (Norit) and a reducing agent like sodium hydrosulfite during recrystallization is effective.[2] The crude product can be dissolved in a hot mixture of benzene and ligroin, treated with these reagents, and then filtered and cooled to obtain white crystals of pure this compound.[2]
Q3: The yield of my this compound synthesis via Hofmann rearrangement is lower than expected. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, primarily suboptimal reaction conditions. Key parameters to control are:
-
Temperature: The initial reaction of nicotinamide with the hypohalite solution should be conducted at a low temperature, typically between 0-20°C.[1] Following this, the reaction mixture is heated to 70-75°C to complete the rearrangement.[1][2] Deviations from this temperature profile can lead to the formation of side products and a reduction in yield.
-
Reagent Stoichiometry: The molar ratios of nicotinamide, base (e.g., sodium hydroxide), and the halogenating agent (e.g., bromine or sodium hypochlorite) are crucial. Using incorrect ratios can lead to incomplete reaction or the formation of byproducts.
-
Extraction Procedure: this compound is water-soluble, so efficient extraction from the aqueous reaction mixture is critical. Continuous extraction with a suitable solvent like ether for 15-20 hours is recommended to maximize recovery.[2] If using a separatory funnel, multiple extractions are necessary to achieve a good yield.[2]
A patent for an optimized Hofmann degradation process claims a total yield of over 90% by carefully controlling these parameters.[1]
Q4: I am observing the formation of diaminopyridines as a side product. How can I prevent this?
While more common in direct amination methods like the Chichibabin reaction for 2- or 4-aminopyridines, the formation of diaminopyridines can occur if harsh conditions are used.[3] In the context of aminopyridine synthesis generally, over-amination is typically caused by an excess of the aminating agent or high reaction temperatures.[3] To avoid this, ensure precise control over the stoichiometry of your reagents and adhere to the recommended temperature profile for the specific synthesis route.
Q5: My subsequent reaction with this compound is sluggish or fails. Is there an issue with the starting material?
If the purity of your this compound has been confirmed, the issue may be its inherent reactivity. The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the amino group at the C3 position.[4] This can make subsequent reactions, such as acylations, proceed slowly. To overcome this, you may need to use more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or activate the other reactant, for example, by converting a carboxylic acid to a more reactive acyl chloride before attempting to couple it with this compound.[4]
Troubleshooting Guide: Hofmann Rearrangement of Nicotinamide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Hofmann rearrangement.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dark Red/Brown Crude Product | Formation of colored impurities during the reaction. | During recrystallization from a benzene/ligroin mixture, add activated carbon (Norit) and sodium hydrosulfite to the hot solution, then filter and cool.[2] |
| Low Yield | 1. Inefficient extraction from the aqueous reaction mixture. 2. Suboptimal reaction temperatures. | 1. Use a continuous extractor with ether for 15-20 hours for maximum recovery.[2] 2. Maintain a temperature of 0-20°C during the initial addition of nicotinamide, and then heat to 70-75°C for the rearrangement step.[1] |
| Product is Oily or Liquefies | This compound is somewhat hygroscopic. | Collect the product by gravity filtration instead of suction filtration to minimize exposure to atmospheric moisture. Dry thoroughly in a vacuum desiccator.[2] |
| Incomplete Reaction | Insufficient reaction time or incorrect stoichiometry. | Ensure the reaction is stirred for the recommended duration at each temperature stage. Verify the molar equivalents of nicotinamide, sodium hydroxide, and bromine/sodium hypochlorite. |
Quantitative Data Summary
The following table summarizes yield and purity data from different protocols for the synthesis of this compound via Hofmann rearrangement.
| Method/Reference | Starting Material | Reported Yield | Reported Purity | Key Conditions |
| Organic Syntheses[2] | Nicotinamide | 61-65% (purified) | m.p. 63-64°C | Reaction at 0°C then 70-75°C; Purification with Norit and sodium hydrosulfite. |
| Patent CN111170937A[1] | Nicotinamide | > 90% | > 99% | Low-temperature reaction (0-20°C) followed by heating (70-75°C); Secondary recrystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hofmann Rearrangement
This protocol is adapted from Organic Syntheses.[2]
1. Preparation of Sodium Hypobromite Solution:
-
In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water.
-
With stirring, add 95.8 g (0.6 mole) of bromine to the solution. Maintain the temperature at or below 0°C.
2. Hofmann Rearrangement:
-
To the cold sodium hypobromite solution, add 60 g (0.49 mole) of nicotinamide all at once with vigorous stirring.
-
Continue stirring for 15 minutes, by which time the solution should be clear.
-
Replace the ice-salt bath with a water bath at 75°C. Heat the reaction mixture to 70-75°C and stir for 45 minutes.
3. Work-up and Isolation:
-
Cool the solution to room temperature.
-
Saturate the solution with approximately 170 g of sodium chloride.
-
Extract the product with ether using a continuous extractor for 15-20 hours.
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product will crystallize upon cooling.
4. Purification:
-
Dissolve the crude product (yield: 39-41 g) in a mixture of 320 ml of benzene and 80 ml of ligroin.
-
Add 5 g of Norit (activated carbon) and 2 g of sodium hydrosulfite.
-
Heat the mixture on a steam bath for 20 minutes.
-
Filter the hot solution by gravity.
-
Allow the filtrate to cool slowly to room temperature, then chill in a refrigerator overnight.
-
Collect the white crystals by gravity filtration, wash with ligroin, and dry in a vacuum desiccator. (Yield of pure product: 28-30 g).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Relationship between reaction conditions and product outcome.
References
Technical Support Center: Optimizing Recrystallization of 3-Aminopyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the recrystallization of 3-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its recrystallization?
Understanding the fundamental properties of this compound is crucial for developing an effective recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [1][2] |
| Molecular Weight | 94.11 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 60-63 °C | [1][3] |
| Boiling Point | 248 °C | [3] |
| Water Solubility | >1000 g/L (highly soluble) | [1][4] |
| General Organic Solvent Solubility | Soluble in alcohol and benzene. | [1][3] |
Q2: How do I select a suitable solvent system for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature but only sparingly at low temperatures. For this compound, a polar compound, polar solvents are a good starting point. However, due to its high solubility in many common polar solvents, a mixed-solvent system is often necessary.
Solvent Selection Strategy:
-
Single Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points.
-
Mixed Solvent System Design: If no single solvent is ideal, select a "good" solvent (in which this compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble). These two solvents must be miscible.
Below is a qualitative guide for solvent screening.
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature | Potential Use |
| Water | Very High | Very High | Generally unsuitable as a single solvent due to high solubility at low temperatures, but could be a "good" solvent in a mixed system. |
| Methanol | High | Very High | Likely a "good" solvent. |
| Ethanol | High | Very High | Likely a "good" solvent.[2] |
| Isopropanol | Moderate | High | Potentially a good single solvent or a "good" solvent in a mixed system. |
| Ethyl Acetate | Low to Moderate | High | Potentially a good single solvent. |
| Acetone | High | Very High | Likely a "good" solvent. |
| Toluene | Low | Moderate to High | Potentially a good single solvent or a "poor" solvent (anti-solvent). |
| Heptane/Hexane | Very Low | Low | Likely a "poor" solvent (anti-solvent). |
| Benzene | Soluble | Highly Soluble | Has been used successfully in a mixed system with ligroin.[5] |
| Ligroin/Petroleum Ether | Very Low | Low | Has been used successfully as a "poor" solvent with benzene.[5] |
Q3: My this compound is "oiling out" during recrystallization. What causes this and how can I fix it?
"Oiling out" is the separation of the solute as a liquid rather than a solid. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute. Given the relatively low melting point of this compound (60-63 °C), this is a common issue.
Causes:
-
The boiling point of the solvent is significantly higher than the melting point of this compound.
-
The presence of impurities can lower the melting point of the mixture.
-
The solution is cooled too rapidly.
Solutions:
-
Add more of the "good" solvent: This will decrease the saturation temperature.
-
Lower the starting temperature: If using a mixed solvent system, add the anti-solvent at a lower temperature.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching the inner wall of the flask: This can induce nucleation and crystal growth.
-
Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
Troubleshooting Guides
Problem 1: No crystals form after cooling.
| Possible Cause | Troubleshooting Step |
| Solution is not saturated (too much solvent used). | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of this compound. 3. If crystals still do not form, evaporate some of the solvent to increase the concentration and allow it to cool again. |
| The cooling process is too slow, and the solution has become supersaturated. | 1. Vigorously scratch the inner surface of the flask with a glass rod. 2. Cool the solution in an ice bath for a longer duration. |
Problem 2: The yield of recrystallized this compound is low.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used, and a significant amount of product remains in the mother liquor. | Before filtration, concentrate the solution by boiling off some of the solvent. Be careful not to evaporate too much, which could cause the product to precipitate out of the hot solution. |
| The solution was not cooled sufficiently to maximize crystal formation. | Ensure the flask is kept in an ice bath for an adequate amount of time (e.g., 15-30 minutes) before filtration. |
| Premature crystallization occurred during hot filtration. | 1. Use a pre-heated funnel and filter paper. 2. Add a small amount of extra hot solvent before filtration to ensure the product remains dissolved. This excess can be evaporated after filtration. |
| Crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent or the "poor" solvent from a mixed-solvent system. |
Experimental Protocols
Protocol 1: Determining an Optimal Single Solvent System
This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of this compound.
Caption: Workflow for single solvent screening.
Methodology:
-
Place approximately 20 mg of crude this compound into several small test tubes.
-
To each test tube, add 0.5 mL of a different potential solvent (e.g., isopropanol, ethyl acetate, toluene).
-
Agitate the tubes at room temperature and observe if the solid dissolves.
-
For the solvents in which the solid did not dissolve, gently heat the test tubes in a water bath and observe for dissolution.
-
Allow the test tubes that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe the amount of crystal formation.
-
The ideal solvent will dissolve the this compound when hot but will result in significant crystal formation upon cooling.
Protocol 2: Recrystallization using a Mixed-Solvent System (Example: Benzene-Ligroin)
This protocol is adapted from a literature procedure for the purification of this compound.[5]
Caption: Workflow for mixed-solvent recrystallization.
Methodology:
-
In a fume hood, dissolve the crude this compound in a minimal amount of hot benzene (the "good" solvent).
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Reheat the filtrate to boiling.
-
Slowly add hot ligroin (the "poor" solvent) dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot benzene to redissolve the precipitate and make the solution clear.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ligroin.
-
Dry the purified this compound crystals.
Logical Relationship Diagram
References
Validation & Comparative
A Comparative Analysis of 3-Aminopyridine and 4-Aminopyridine as Potassium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Aminopyridine (3-AP) and 4-Aminopyridine (4-AP), two isomeric compounds known for their ability to block voltage-gated potassium (Kv) channels. While both molecules share a common pyridine core, the position of the amino group significantly influences their pharmacological properties, including potency and selectivity. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of their mechanism of action and experimental workflows to aid in research and drug development.
Mechanism of Action
Both 3-AP and 4-AP exert their primary effect by physically occluding the pore of voltage-gated potassium channels. This blockade inhibits the outward flow of potassium ions (K+) that is crucial for the repolarization phase of an action potential. By slowing repolarization, these aminopyridines prolong the duration of the action potential. This extended depolarization has significant downstream effects, most notably an increase in the influx of calcium ions (Ca2+) through voltage-gated calcium channels, which in turn enhances neurotransmitter release at synaptic terminals.[1] The protonated form of the aminopyridine is understood to be the active species that interacts with the channel pore.[1]
dot
Quantitative Comparison of Potassium Channel Blocking Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and 4-Aminopyridine on various voltage-gated potassium channel subtypes. The data clearly indicates that 4-Aminopyridine is a significantly more potent blocker of Kv channels than this compound.
| Compound | Channel Subtype | Cell Line | IC50 | Reference |
| This compound | Kv1.1 | Sol-8 cells | 2.2 mM | [1] |
| Other Kv Subtypes | Data not readily available | N/A | ||
| 4-Aminopyridine | Kv1.1 | Sol-8 cells | 89 µM | [1] |
| Kv1.1 | CHO cells | 170 µM | ||
| Kv1.2 | CHO cells | 230 µM | ||
| Kv1.3 | - | 195 µM | ||
| Kv1.4 | - | 13 µM | ||
| Kv3.1 | - | 29 µM | ||
| Kv3.2 | - | 100 µM |
Experimental Protocols
The evaluation of 3-AP and 4-AP as potassium channel blockers typically involves electrophysiological techniques such as whole-cell patch-clamp and two-electrode voltage-clamp recordings. These methods allow for the direct measurement of ion channel activity in response to the application of the compounds.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents across the entire cell membrane of a single cell.
1. Cell Preparation:
-
Cells (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) stably or transiently expressing the potassium channel subtype of interest are cultured on glass coverslips.
-
Immediately before recording, the coverslip is transferred to a recording chamber mounted on an inverted microscope and continuously perfused with an extracellular solution.
2. Pipette and Solutions:
-
Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Voltage-gated potassium currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200-500 ms).
-
After obtaining a stable baseline recording, the aminopyridine compound is applied to the bath via the perfusion system at various concentrations.
-
The effect of the compound on the peak current amplitude is measured to determine the degree of block.
4. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
dot
Summary and Conclusion
The available experimental data demonstrates that 4-Aminopyridine is a substantially more potent blocker of voltage-gated potassium channels, particularly the Kv1.1 subtype, when compared to this compound. The difference in potency, with 4-AP having an IC50 in the micromolar range while 3-AP is in the millimolar range for Kv1.1, is a critical consideration for researchers selecting a pharmacological tool for studying potassium channel function.
While 4-AP is a non-selective Kv channel blocker, its higher potency makes it a more effective agent for eliciting physiological responses related to potassium channel inhibition. The choice between 3-AP and 4-AP will ultimately depend on the specific research question, the desired potency, and the potential for off-target effects. For studies requiring a potent and well-characterized broad-spectrum Kv channel blocker, 4-AP is the superior choice based on current evidence. Further research is needed to fully characterize the activity of 3-AP across a wider range of Kv channel subtypes.
References
A Comparative Analysis of 2-Aminopyridine, 3-Aminopyridine, and 4-Aminopyridine for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and toxicity of three key aminopyridine isomers, supported by experimental data and protocols.
The three isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] While structurally similar, the position of the amino group on the pyridine ring significantly influences their chemical reactivity, biological function, and toxicological profiles. This guide provides a comparative analysis of these isomers to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties
The location of the amino group has a marked effect on the physicochemical properties of the aminopyridine isomers, influencing their solubility, boiling and melting points, and basicity (pKa). These properties are fundamental to their behavior in both chemical reactions and biological systems.
| Property | 2-Aminopyridine | This compound | 4-Aminopyridine |
| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight | 94.12 g/mol [3] | 94.11 g/mol [4] | 94.12 g/mol |
| Melting Point | 59-60 °C[3] | ~64.5 °C[4] | 155-158 °C |
| Boiling Point | 204-210 °C[3][5] | 252 °C[4] | 273 °C |
| Water Solubility | Soluble (10-50 mg/mL at 20°C)[6] | Soluble[4] | Soluble |
| pKa | 6.86 | 6.07 | 9.17 |
Biological Activity and Applications
While all three isomers are pivotal intermediates in organic synthesis, their direct biological activities differ significantly, largely dictated by the accessibility and electronic environment of the amino and pyridine nitrogen atoms.[1][2]
2-Aminopyridine is a versatile precursor in the synthesis of a variety of pharmaceuticals, including antihistamines and piroxicam.[7][8] Its derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9][10]
This compound also serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[11] Some of its derivatives have shown potential as antibacterial agents and in anticancer research, with some studies suggesting they may inhibit ribonucleotide reductase.[4]
4-Aminopyridine (also known as fampridine) is the most biologically active of the three isomers as a standalone agent.[12] It functions as a potassium channel blocker, which enhances neurotransmitter release and has been developed as a therapeutic for improving walking in patients with multiple sclerosis.[12][13][14] Its ability to block potassium channels has also led to its investigation in treating other neurological conditions like spinal cord injuries and certain types of poisoning.[12][15]
Toxicity Profile
The aminopyridines are all considered toxic compounds, and appropriate safety precautions are necessary when handling them. Their toxicity varies depending on the isomer and the route of exposure.
| LD50 Value | 2-Aminopyridine | This compound | 4-Aminopyridine |
| Oral (rat) | 200 mg/kg[3][6][16] | 50-200 mg/kg[17] | 21 mg/kg[18][19] |
| Oral (mouse) | 50 mg/kg[6] | - | 19 mg/kg[19] |
| Dermal (rabbit) | >1000 mg/kg[16] | - | 327 mg/kg[18] |
| Dermal (guinea pig) | 500 mg/kg[20] | - | - |
| Intravenous (mouse) | 23 mg/kg[7] | 24 mg/kg[17] | - |
Symptoms of Toxicity: Exposure to aminopyridines can lead to a range of adverse effects. For 2-aminopyridine, symptoms can include headache, dizziness, and weakness, with severe exposure potentially leading to convulsions.[21] this compound is also toxic by ingestion, inhalation, and skin contact, causing skin and eye irritation.[22][23] 4-Aminopyridine is highly toxic and can cause overstimulation of the central nervous system, leading to symptoms such as nausea, dizziness, tremors, and seizures.[12][19][24]
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The acute oral toxicity of the aminopyridine isomers is determined following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The OECD Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.
Principle: This method involves a stepwise procedure with the use of a minimum number of animals. The outcome of dosing at a particular level determines the subsequent dose.
Procedure:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.[11]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water) overnight before dosing.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in an appropriate vehicle (e.g., water) and administered by oral gavage.
-
Dosing Procedure: The test is initiated with a starting dose selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A small group of animals (typically 3) is dosed.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
Stepwise Dosing: Depending on the outcome (number of mortalities) in the initial group, the dose for the next group of animals is either increased or decreased according to the guideline's stepwise procedure.
-
Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortalities at different dose levels.
In Vitro Antibacterial Activity Assay (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Procedure:
-
Preparation of Test Compound: A stock solution of the aminopyridine isomer is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive controls (bacteria in broth without the test compound) and negative controls (broth only) are included.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the aminopyridine isomer at which no visible bacterial growth is observed.
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Culture: Cancer cell lines (e.g., HCT116, HT29) are cultured in appropriate media and seeded into 96-well plates.[25][26]
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of the aminopyridine derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for 4-aminopyridine is the blockade of voltage-gated potassium channels.[12][14] In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-aminopyridine prolongs the action potential, leading to an increased influx of calcium at the nerve terminal and subsequently enhancing the release of neurotransmitters.[12][13] This restoration of signal conduction is the basis for its therapeutic effect in multiple sclerosis.
For 2- and this compound , their biological significance is primarily realized through their incorporation into more complex molecules. They act as versatile scaffolds in medicinal chemistry, allowing for the synthesis of a diverse range of compounds with various pharmacological activities. The final biological activity of these derivatives is determined by the overall structure of the molecule rather than a direct, potent action of the parent aminopyridine isomer itself.
Conclusion
The choice between 2-, 3-, and 4-aminopyridine is highly dependent on the specific application. For synthetic chemists, all three isomers are valuable starting materials, with the position of the amino group dictating the regioselectivity of subsequent reactions. For pharmacologists and drug development professionals, 4-aminopyridine stands out for its direct and potent biological activity as a potassium channel blocker. In contrast, 2- and this compound are more relevant as foundational structures for the development of new chemical entities with a broad spectrum of potential therapeutic applications. A thorough understanding of their comparative properties, activities, and toxicity is essential for their safe and effective use in research and development.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. umwelt-online.de [umwelt-online.de]
- 7. 4-Aminopyridine (4-AP) Detailed Guide: Uses, Benefits, Side Effects & Safety | Expert Insights from China Manufacturers [pipzine-chem.com]
- 8. enamine.net [enamine.net]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. mdpi.com [mdpi.com]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 13. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 14. CN111170937A - Preparation method of this compound - Google Patents [patents.google.com]
- 15. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. benchchem.com [benchchem.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 3-Aminopyridine Impurity Testing
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. 3-Aminopyridine, a potential impurity in various synthetic processes, requires robust and validated analytical methods for its detection and quantification. This guide provides a comparative overview of suitable analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC) as a primary method, with Gas Chromatography (GC) as a potential alternative.
Experimental Workflow for Analytical Method Validation
The validation of an analytical method for impurity testing follows a structured workflow to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in this process.
Comparison of Analytical Methods
The following table summarizes the performance of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound and its isomers, and provides a theoretical consideration for a Gas Chromatography (GC) method.
| Parameter | HPLC Method[1] | Gas Chromatography (GC) Method (Adaptable) |
| Principle | Reversed-phase chromatography with UV detection. | Gas-solid chromatography with Flame Ionization Detection (FID). |
| Instrumentation | HPLC system with UV detector | GC system with FID |
| Column | Shim-pack Scepter C18 | 60-m x 0.32-mm i.d. (with 1.0 µm df Stabilwax-DB) fused silica capillary[2] |
| Mobile Phase/Carrier Gas | Mixture of phosphate buffer solution (pH 7.0) and methanol (90+10) | Helium or Nitrogen |
| Detection Wavelength/Detector | 280 nm | Flame Ionization Detector (FID) |
| Linearity | Not explicitly stated, but method validated. | Not determined for this compound. |
| Accuracy (Recovery) | 98.4% | Not determined for this compound. |
| Precision (RSD) | Repeatability: 0.90%, Reproducibility: 3.0% | Not determined for this compound. |
| Limit of Detection (LOD) | 0.0711 mg·L-1 | Not determined for this compound. |
| Resolution | Good separation from 2- and 4-aminopyridine (Resolution > 8).[1] | Dependent on column and temperature program. |
| Primary Application | Quantitative determination of this compound as a potential genotoxic impurity in pharmaceutical synthesis intermediates.[1] | Analysis of volatile and semi-volatile organic compounds. May be suitable for this compound with appropriate method development. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is for the simultaneous determination of 2-aminopyridine, this compound, and 4-aminopyridine impurities.[1]
1. Sample Preparation:
-
Accurately weigh 0.3 g of the sample.
-
Dissolve the sample in a mixture of phosphate buffer solution (pH 7.0) and methanol (90:10 v/v).
-
Dilute the solution to a final volume of 10.0 mL with the same buffer-methanol mixture.
2. Chromatographic Conditions:
-
Column: Shim-pack Scepter C18
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer solution (pH 7.0) and methanol (90:10 v/v).
-
Flow Rate: 0.5 mL·min-1
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Validation Parameters:
-
The method demonstrated good separation with resolution values of 30.0 between 4-aminopyridine and this compound, and 8.4 between this compound and 2-aminopyridine.[1]
-
The detection limit (S/N = 3) for this compound was found to be 0.0711 mg·L-1.[1]
-
Recovery studies at three concentration levels showed an average recovery of 98.4% for this compound.[1]
-
The relative standard deviation (RSD) for repeatability (n=6) was 0.90%, and for reproducibility was 3.0%.[1]
-
The sample and standard solutions were stable for at least 24 hours at room temperature.[1]
Gas Chromatography (GC) Method (Adaptable from Pyridine Analysis)
The following protocol is based on a method for pyridine and would require optimization and validation for this compound.[2]
1. Sample Preparation:
-
Samples are collected by drawing a known volume of air through XAD-7 sorbent tubes.
-
Samples are desorbed with methanol. An internal standard can be added to the desorption solvent.
2. Chromatographic Conditions:
-
Column: 60-m x 0.32-mm i.d. (with 1.0 µm df Stabilwax-DB) fused silica capillary column.[2]
-
Injector: Splitless mode.
-
Oven Temperature Program: Requires optimization. A starting point could be an initial temperature of 60°C, held for a few minutes, followed by a ramp to a final temperature of around 200-250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID).
3. Method Development and Validation Considerations:
-
Specificity: The method's ability to separate this compound from other potential impurities and matrix components needs to be established.
-
Linearity: A calibration curve should be generated by analyzing a series of standards of known concentrations.
-
Accuracy and Precision: These parameters should be determined by analyzing spiked samples at different concentration levels.
-
LOD and LOQ: The limit of detection and limit of quantitation need to be experimentally determined.
Alternative Analytical Approaches
While HPLC and GC are the most common techniques, other methods can be employed for the analysis of aminopyridines:
-
Mixed-Mode Chromatography: This technique utilizes columns with both reversed-phase and ion-exchange characteristics, which can provide unique selectivity for separating isomers of aminopyridine.[3]
-
Hydrogen-Bonding Mode Chromatography: This approach uses specific stationary phases that interact with analytes through hydrogen bonding, offering an alternative separation mechanism for aminopyridine isomers.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For highly sensitive and selective analysis, especially for genotoxic impurities at trace levels, LC-MS is a powerful tool.[4] It can provide structural information for impurity identification.
Conclusion
The choice of the analytical method for this compound impurity testing depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided validated HPLC method offers a robust and reliable approach for the quantitative determination of this compound. While a GC method is feasible, it would require significant development and validation. For challenging separations or very low-level detection, exploring alternative chromatographic modes or LC-MS is recommended.
References
A Comparative Guide to the Biological Activities of Aminopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. These compounds, while structurally similar, exhibit distinct pharmacological profiles, making them valuable molecules in drug discovery and neuroscience research. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in research and development.
Executive Summary
Aminopyridine isomers are versatile heterocyclic compounds with a wide range of biological activities.[1][2] Their primary and most studied mechanism of action is the blockade of voltage-gated potassium (Kv) channels, an effect most pronounced in 4-aminopyridine.[3] This activity underpins the clinical use of dalfampridine (a sustained-release formulation of 4-aminopyridine) for improving walking in patients with multiple sclerosis.[4] Beyond their effects on Kv channels, aminopyridine isomers and their derivatives have demonstrated potential as anticancer and antimicrobial agents.[5][6] The position of the amino group on the pyridine ring significantly influences the molecule's basicity, electronic properties, and ultimately, its biological activity.[1]
Data Presentation
Physicochemical Properties
The position of the amino group on the pyridine ring significantly influences the basicity of the isomers, which is a critical factor in their biological activity.
| Isomer | Structure | pKa of Conjugate Acid |
| 2-Aminopyridine | 6.86 | |
| This compound | 6.0 | |
| 4-Aminopyridine | 9.17 |
Data sourced from Albert A et al; J Chem Soc 1948: 2240-9 (1948).
Potassium Channel Blockade
The primary neurological effect of aminopyridines is the blockade of voltage-gated potassium channels. 4-aminopyridine is the most potent of the isomers in this regard.
| Isomer | Target | IC50 | Experimental System |
| 4-Aminopyridine | Kv1.1 channels | 89 µM | Sol-8 cells at +40 mV, pH 7.2[7] |
| This compound | Kv1.1 channels | 2.2 mM | Sol-8 cells at +40 mV, pH 7.2[7] |
| 2-Aminopyridine | - | Data not available | - |
Anticancer Activity
Derivatives of all three aminopyridine isomers have been investigated for their anticancer properties. Direct comparative data for the parent isomers is limited, but the following table summarizes available IC50 values for the parent compounds and their derivatives against various cancer cell lines.
| Isomer/Derivative | Cancer Cell Line | IC50 |
| 4-Aminopyridine | MCF-7 (Breast Cancer) | 4 mM[2] |
| 2-Aminopyridine Derivative (Compound 29) | HCT-116 (Colon Cancer) - CDK8 inhibition | 46 nM[4] |
| 3-Aminoimidazo[1,2-α]pyridine Derivative (Compound 12) | HT-29 (Colon Cancer) | 4.15 ± 2.93 µM[3] |
Antimicrobial Activity
Aminopyridine derivatives have shown promise as antimicrobial agents. The data below represents the minimum inhibitory concentration (MIC) for some derivatives.
| Isomer/Derivative | Microorganism | MIC (µg/mL) |
| 2-Aminopyridine Derivative (Compound 2c) | Staphylococcus aureus | 0.039 ± 0.000[1] |
| 2-Aminopyridine Derivative (Compound 2c) | Bacillus subtilis | 0.039 ± 0.000[1] |
| 3-Aminoimidazo[1,2-α]pyridine Derivatives | Various bacteria | 15.625 - 62.5[8] |
Experimental Protocols
Determination of IC50 for Anticancer Activity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of aminopyridine isomers on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminopyridine isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity (Broth Microdilution)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of aminopyridine isomers against bacterial strains using the broth microdilution method.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the aminopyridine isomers in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of aminopyridine isomers for a specific receptor (e.g., nicotinic acetylcholine receptors).
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]epibatidine for nicotinic receptors), and varying concentrations of the unlabeled aminopyridine isomer.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the aminopyridine isomer that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
Mandatory Visualization
Signaling Pathway for 4-Aminopyridine-Induced Apoptosis in Cancer Cells
Caption: Proposed signaling pathways for 4-aminopyridine-induced apoptosis in cancer cells.
Experimental Workflow for Determining IC50 using MTT Assay
Caption: Workflow for determining the IC50 of aminopyridines using the MTT assay.
Conclusion
The aminopyridine isomers exhibit a diverse and clinically relevant range of biological activities. 4-Aminopyridine is a well-established potassium channel blocker with therapeutic applications in multiple sclerosis. 2-Aminopyridine and this compound, along with their derivatives, show considerable potential as anticancer and antimicrobial agents, although further research is needed to fully elucidate their mechanisms of action and comparative efficacy. The distinct pharmacological profiles of these isomers underscore the critical role of substituent positioning in drug design and development. This guide provides a foundational overview to aid researchers in the continued exploration of these promising compounds.
References
- 1. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyridine Derivatives
For researchers, scientists, and drug development professionals, the 3-aminopyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives against several key protein classes, supported by quantitative data and detailed experimental protocols.
The inherent chemical properties of the this compound core, including its basicity and ability to participate in hydrogen bonding, make it an attractive starting point for the design of enzyme inhibitors and receptor ligands.[1] Modifications at various positions of the pyridine ring and the amino group have profound effects on the biological activity and selectivity of these compounds. This guide will delve into the SAR of this compound derivatives as kinase inhibitors, potassium channel modulators, and nicotinic acetylcholine receptor ligands.
Kinase Inhibitors: A Tale of Selectivity and Potency
The this compound moiety has proven to be a particularly fruitful scaffold for the development of inhibitors targeting a wide range of protein kinases, which are crucial regulators of cellular processes and established targets in oncology and inflammation.
Tropomyosin Receptor Kinase (TRK) Inhibitors
A recent study detailed the design and synthesis of this compound derivatives as inhibitors of Tropomyosin receptor kinase A (TRKA), a driver in various cancers. The study revealed that specific substitutions on the pyrimidine ring, coupled to the this compound core, are critical for potent inhibition.[2][3]
Table 1: SAR of this compound Derivatives as TRKA Inhibitors [2][3]
| Compound | R Group | TRKA IC50 (nM) | Proliferation Inhibition (KM-12 cells) IC50 (µM) |
| C3 | 2,4-difluoro-phenyl | 6.5 | 0.15 |
| C4 | 2-fluoro-4-chloro-phenyl | 5.0 | Not Reported |
| C6 | 2-fluoro-4-bromo-phenyl | 7.0 | Not Reported |
The data indicates that small, electron-withdrawing groups at the ortho and para positions of the phenyl ring attached to the pyrimidine core are favorable for potent TRKA inhibition. Compound C3, with 2,4-difluoro substitution, demonstrated significant anti-proliferative activity against the KM-12 cancer cell line.[2][3]
Monopolar Spindle 1 (MPS1) and Aurora Kinase Inhibitors
The 3-aminopyridin-2-one scaffold has been identified as a promising starting point for the development of inhibitors against the mitotic kinases MPS1 and Aurora kinases, which are key targets in cancer therapy.[4][5] Screening of a fragment library identified compounds with good ligand efficiency against these kinases.
Table 2: SAR of 3-Aminopyridin-2-one Derivatives against MPS1 and Aurora Kinases [4]
| Compound | R Group | MPS1 Ki (µM) | Aurora A Ki (µM) | Aurora B Ki (µM) |
| 2 | 1-methyl-1H-pyrazol-4-yl | 0.83 | 0.15 | 0.12 |
| 3 | pyridin-4-yl | 0.45 | >10 | 1.1 |
| 15 | phenyl | >10 | >10 | 1.9 |
These results highlight that a heteroaromatic substitution at the 5-position of the 3-aminopyridin-2-one core is beneficial for potent inhibition of both MPS1 and Aurora kinases. The methylpyrazole derivative 2 showed high ligand efficiency against Aurora A and B, while the pyridin-4-yl derivative 3 displayed better activity against MPS1.[4]
Bcr-Abl Inhibitors
Derivatives of this compound have also been investigated as inhibitors of the Bcr-Abl fusion protein, a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). A series of pyridin-3-yl pyrimidines were synthesized and evaluated for their Bcr-Abl inhibitory activity.
Table 3: SAR of Pyridin-3-yl Pyrimidine Derivatives as Bcr-Abl Inhibitors
| Compound | R Group (Aniline Substituent) | Bcr-Abl IC50 (µM) | K562 Cell Proliferation IC50 (µM) |
| A2 | 3-chloro-4-fluoro | 0.028 | 0.045 |
| A8 | 3-bromo | 0.035 | 0.062 |
| A9 | 3-chloro | 0.041 | 0.078 |
The data suggests that halogen substitutions on the aniline ring are crucial for potent Bcr-Abl inhibition and anti-proliferative activity in the K562 CML cell line. Specifically, a combination of chloro and fluoro groups at the meta and para positions resulted in the most potent compound, A2 .
Potassium Channel Modulators
The this compound scaffold is also a key feature in modulators of ion channels, particularly potassium channels. While 4-aminopyridine is a known potassium channel blocker, derivatives of this compound have also been explored. Theoretical studies suggest that the protonated form of aminopyridines is responsible for their channel-blocking activity, with the pyridine nitrogen being the preferred site of protonation.[6] The interaction with the channel is thought to be mediated by electrostatic interactions and hydrogen bonding.[6]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The central nervous system is another area where this compound derivatives have shown promise, specifically as ligands for nicotinic acetylcholine receptors (nAChRs). A study exploring secondary and tertiary pyridyl amides and their corresponding reduced amines revealed critical SAR insights.[7]
Table 4: Binding Affinity of this compound Derivatives at Central nAChRs [7]
| Compound | Structure | nAChR Binding Ki (nM) |
| Amide 1 | Secondary Amide | >10,000 |
| Amine 1 | Reduced Secondary Amide | 85 |
| Amide 2 | Tertiary Amide | >10,000 |
| Amine 2 | Reduced Tertiary Amide | 25 |
The results clearly indicate that the amine functionality is essential for high-affinity binding to nAChRs, while the corresponding amides show negligible affinity. This suggests that the basicity and hydrogen bonding capability of the amino group are critical for receptor interaction.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. Below are standardized methodologies for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Reagent Preparation :
-
Kinase Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA. The exact composition may vary depending on the kinase.[8]
-
ATP Solution: Prepared in kinase buffer at a concentration close to the Km value for the specific kinase.[1]
-
Substrate Solution: A peptide or protein substrate for the kinase, dissolved in kinase buffer.
-
Test Compound: Serially diluted in DMSO and then in kinase buffer.
-
-
Assay Procedure :
-
Add the test compound dilutions to the wells of a microplate.
-
Add the kinase enzyme to the wells and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.[9]
-
Stop the reaction using a suitable stop reagent.
-
-
Detection :
-
The amount of phosphorylated substrate is quantified. Common methods include:
-
Radiometric assays : Using [γ-³²P]ATP and measuring the incorporation of radiolabel into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™) : Measuring the amount of ADP produced, which correlates with kinase activity.[8]
-
Fluorescence-based assays : Using phosphorylation-specific antibodies.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Membrane Preparation : Prepare cell membranes from a cell line expressing the nAChR subtype of interest or from brain tissue.[10]
-
Binding Assay :
-
In a microplate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]epibatidine), and various concentrations of the unlabeled test compound.[11]
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand, e.g., nicotine).[10][11]
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Washing : Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Scintillation Counting : Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis :
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing the Concepts
To further elucidate the relationships and processes described, the following diagrams are provided.
Caption: A generalized kinase signaling pathway and the inhibitory action of a this compound derivative.
Caption: A typical experimental workflow for the discovery of this compound-based kinase inhibitors.
Caption: A logical diagram illustrating the structure-activity relationship principles for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Synthesis and binding of this compound derivatives at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
comparative study of 3-aminopyridine coordination with different metals
A Comparative Study of 3-Aminopyridine Coordination with Different Metals
This guide provides a comparative analysis of the coordination behavior of this compound with various transition metals. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of metal complexes involving this versatile ligand.
Introduction to this compound Coordination
This compound (3-APy) is a versatile heterocyclic ligand that can coordinate to metal ions in a monodentate or bidentate fashion, primarily through the pyridine ring nitrogen and, under certain conditions, the amino group. The coordination of 3-APy with different metals results in complexes with diverse geometries, electronic properties, and potential applications, including biological activities.[1][2][3] This guide summarizes key experimental data and methodologies to facilitate a comparative understanding of these coordination compounds.
Data Presentation
Spectroscopic and Magnetic Properties
The coordination of this compound to a metal center induces changes in its vibrational and electronic spectra. The magnetic properties of the resulting complexes provide insights into their electronic structure and geometry.
| Metal Ion | Complex Stoichiometry | Key IR Bands (cm⁻¹) ν(M-N) | Electronic Transitions (cm⁻¹) | Magnetic Moment (μB) | Proposed Geometry |
| Mn(II) | [Mn(3-APy)₂(H₂O)₄]SO₄·H₂O | 483-527 | - | 5.85 | Octahedral |
| Co(II) | [Co(3-APy)₂(H₂O)₄]SO₄·H₂O | 483-527 | - | 5.17 | Octahedral |
| Co(II) | [Co(3-ampy)₄(NCS)₂] | - | - | - | Octahedral |
| Co(III) | mer-[Co(3-ampy)₃(N₃)₃] | - | - | - | Octahedral |
| Ni(II) | [Ni(3-APy)₆]Cl₂ | 483-527 | - | 3.20 | Octahedral |
| Ni(II) | [Ni(3-ampy)(H₂O)₄]SO₄·H₂O | - | - | - | Polymeric Chain |
| Cu(II) | [Cu(3-APy)₂(CH₃COO)₂] | 483-527 | - | 1.77 | Octahedral |
| Cu(II) | [Cu(3-APy)₂(NCS)₂] | - | - | - | - |
| Zn(II) | [Zn(3-APy)₂Cl₂] | 483-527 | - | Diamagnetic | Tetrahedral |
| Cd(II) | [Cd(3AP)₂Zn(μ₄-CN)₄]n | - | - | - | 3D Network |
| Cd(II) | [Cd(3AP)₂Cd(μ₄-CN)₄]n | - | - | - | 3D Network |
Data compiled from multiple sources.[1][4][5][6]
Structural Data from Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides precise information about bond lengths and angles, confirming the coordination mode of this compound and the geometry of the complex. In many complexes, this compound acts as a monodentate ligand, coordinating through the pyridine nitrogen.[2][4][5][6] However, it can also act as a bridging ligand (μ₂-3-ampy), linking two metal centers.[4]
| Complex | M-N(pyridine) Bond Length (Å) | M-X Bond Length (Å) | Coordination Geometry |
| [Ni(3-ampy)(H₂O)₄]SO₄·H₂O | 2.1729(18) | - | Polymeric chains with μ₂-3-ampy bridges |
| [Co(3-ampy)(H₂O)₄]SO₄·H₂O | 2.2253(15) | - | Polymeric chains with μ₂-3-ampy bridges |
| [Co(3-ampy)₄(NCS)₂] | 2.107(3) - 2.238(3) | - | trans-Octahedral |
| mer-[Co(3-ampy)₃(N₃)₃] | 1.945(2) - 1.961(2) | - | mer-Octahedral |
| [Cu(this compound)₂(NCS)₂] | - | - | Werner-type complex |
| [Cd(3AP)₂Zn(μ₄-CN)₄]n | Cd1-N(3AP) = 2.323(7) | Zn1-C(CN) = 2.037(3), 2.038(3) | 3D Hofmann-Td-type network |
| [Cd(3AP)₂Cd(μ₄-CN)₄]n | Cd1-N(3AP) = 2.319(3) | Cd2-C(CN) = 2.211(3), 2.218(3) | 3D Hofmann-Td-type network |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
General Synthesis of this compound Metal Complexes
A general method for the synthesis of this compound metal complexes involves the reaction of a metal salt with the ligand in a suitable solvent.[1][3]
Materials:
-
Metal salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂)
-
This compound
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve a specific molar ratio of the metal salt in distilled water.
-
Dissolve the desired molar ratio of this compound in ethanol.
-
Add the aqueous solution of the metal salt to the ethanolic solution of this compound with constant stirring.
-
Reflux the reaction mixture for approximately 6 hours.
-
Cool the mixture to room temperature to allow for the precipitation of the solid complex.
-
Filter the solid product, wash it with distilled water followed by ethanol, and dry it under a vacuum.[1][3]
Note: The specific molar ratios and reaction conditions may vary depending on the desired complex.[1]
Characterization Methods
-
Infrared (IR) Spectroscopy: To identify the coordination of this compound to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the appearance of new bands corresponding to metal-nitrogen bonds.[1][2]
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.[1]
-
Magnetic Susceptibility: To determine the magnetic moment of the complex, which helps in elucidating the oxidation state and spin state of the central metal ion.[1]
-
Single Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.[4][5][6]
-
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.[1][3]
-
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the decomposition pathways.[4][6]
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound metal complexes.
Caption: A generalized workflow for the synthesis and characterization of this compound metal complexes.
Coordination Modes of this compound
This diagram illustrates the common coordination modes of the this compound ligand.
Caption: Common coordination modes of the this compound ligand with metal centers.
References
- 1. Molecular Modeling and Antimicrobial Screening Studies on Some this compound Transition Metal Complexes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of 3-Aminopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 3-aminopyridine compounds and their derivatives against various microbial strains. The information is supported by experimental data from several studies, offering insights into their potential as antimicrobial agents.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives and their metal complexes against a range of bacteria and fungi. These values are compared with those of standard antimicrobial agents.
Note: The data presented is compiled from multiple studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.
Table 1: Antibacterial Activity of this compound Metal Complexes
| Compound/Complex | Stoichiometric Ratio | Staphylococcus aureus (Inhibition Zone in mm) | Escherichia coli (Inhibition Zone in mm) | Reference |
| MnBr₂(3-APy) | 1:6 | 20 | 12 | [1] |
| CuCl₂(3-APy) | 1:6 | 18 | 14 | [1] |
| CuSO₄(3-APy) | 1:2 | 16 | 8 | [1] |
| CuCl₂(3-APy) | 1:2 | 15 | 15 | [1] |
| ZnCl₂(3-APy) | 1:2 | 14 | 13 | [1] |
| NiCl₂(3-APy) | 1:6 | 12 | 10 | [1] |
| CoCl₂(3-APy) | 1:6 | 0 | 11 | [1] |
| Ampicillin (Standard) | - | - | - | [1] |
(3-APy = this compound)
Table 2: Antifungal Activity of this compound Metal Complexes
| Compound/Complex | Stoichiometric Ratio | Aspergillus ochraceus (% Activity Index) | Aspergillus niger (% Activity Index) | Reference |
| CoCl₂(3-APy) | 1:6 | 110 | 0 | [1] |
| Cu(Ac)₂(3-APy) | 1:2 | 110 | 0 | [1] |
| MnBr₂(3-APy) | 1:6 | 100 | 0 | [1] |
| NiCl₂(3-APy) | 1:6 | 100 | 0 | [1] |
| CuSO₄(3-APy) | 1:2 | 100 | 0 | [1] |
| ZnCl₂(3-APy) | 1:2 | 100 | 0 | [1] |
| CuCl₂(3-APy) | 1:2 | 90 | 0 | [1] |
| CuCl₂(3-APy) | 1:6 | 80 | 0 | [1] |
| Ampicillin (Standard) | - | 100 | 100 | [1] |
(3-APy = this compound)
Table 3: Minimum Inhibitory Concentration (MIC) of Novel Pyridone Derivatives against E. coli
| Compound | MIC (µg/mL) | Reference |
| Compound 3d | 3.91 | [2] |
| Compound 3e | 3.91 | [2] |
| Ciprofloxacin (Standard) | 0.45 (IC₅₀) | [2] |
Table 4: Minimum Inhibitory Concentration (MIC) of 2-Amino-3-Cyanopyridine Derivatives
| Compound | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | Reference |
| Compound 22c | 39 | 39 | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of this compound compounds.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used for the initial screening of the antimicrobial activity of the synthesized compounds.[1]
a. Preparation of Media and Inoculum:
-
Nutrient agar plates are prepared for bacterial strains and potato dextrose agar plates for fungal strains.
-
The microbial inoculum is prepared by growing the culture in a suitable broth medium to a specified turbidity, often corresponding to a 0.5 McFarland standard.
b. Procedure:
-
The prepared agar plates are uniformly swabbed with the microbial inoculum.
-
Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
A defined volume of the test compound solution (at a specific concentration, e.g., 1 mg/mL in a suitable solvent like DMF) is added to each well.
-
A standard antibiotic (e.g., Ampicillin) and the solvent alone serve as positive and negative controls, respectively.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
c. Data Analysis:
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well.
-
The activity index can be calculated as a percentage relative to the standard antibiotic.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
a. Preparation of Reagents:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
A suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) is used for dilutions and as a growth medium.
-
The microbial inoculum is prepared and adjusted to a standardized concentration.
b. Procedure:
-
Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate using the broth medium.
-
Each well is then inoculated with a standardized microbial suspension.
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate.
-
The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
c. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a potential mechanism of action for certain this compound derivatives and a general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Discussion on Mechanism of Action
The precise antimicrobial mechanism of action for all this compound compounds is not fully elucidated and may vary depending on the specific derivative and the microbial species. However, several potential mechanisms have been proposed based on existing research:
-
Enzyme Inhibition: Certain derivatives, particularly 3-cyanopyridones, have been shown to inhibit bacterial DNA gyrase A.[2] This enzyme is crucial for DNA replication and transcription, and its inhibition leads to bacterial cell death. This represents a specific and promising target for the development of novel antibiotics.
-
Interaction with Cell Membranes: It is suggested that this compound and its metal complexes may interact with the bacterial cell membrane.[4] This interaction could disrupt the membrane's integrity and function, leading to leakage of cellular contents and ultimately, cell death.
-
General Interaction with Biomolecules: Pyridine derivatives have been noted for their ability to interact with a variety of biological targets, including other enzymes, proteins, and DNA.[1] This broad reactivity suggests that different this compound compounds could have multiple mechanisms of action.
Further research is required to fully understand the specific signaling pathways and molecular targets of various this compound compounds in different microbial species. This knowledge will be crucial for the rational design and development of more potent and selective antimicrobial agents based on this chemical scaffold.
References
- 1. Molecular Modeling and Antimicrobial Screening Studies on Some this compound Transition Metal Complexes [scirp.org]
- 2. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis Efficiency of Aminopyridine Isomers
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision governed by factors such as yield, cost, scalability, and safety. Aminopyridines are fundamental building blocks in medicinal chemistry, appearing in numerous pharmaceutical agents.[1][2] The three isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—each require distinct synthetic strategies due to the influence of the nitrogen atom on the reactivity of the pyridine ring. This guide provides a comparative analysis of common and efficient synthetic routes for each isomer, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The optimal method for synthesizing an aminopyridine isomer depends heavily on the available starting materials, desired scale, and tolerance for specific reaction conditions, such as high temperatures or the use of hazardous reagents. The following table summarizes key quantitative data for the most prevalent synthesis methods for each isomer.
| Isomer | Synthetic Method | Starting Material | Key Reagents/Catalyst | Typical Conditions | Reported Yield |
| 2-Aminopyridine | Chichibabin Reaction | Pyridine | Sodium amide (NaNH₂) | Toluene or Xylene, 110-150°C | Good to High (Often >70%) |
| From Pyridine N-Oxide | Pyridine N-Oxide | Isocyanide, TMSOTf, then HCl | MeCN/DMF, Microwave 150°C, then 50°C | Up to 84%[3] | |
| This compound | Hofmann Rearrangement | Nicotinamide | Bromine, Sodium hydroxide | 0°C then 70-75°C | 85-89% (crude), 61-71% (recrystallized)[4] |
| 4-Aminopyridine | Reduction of Nitro-N-Oxide | 4-Nitropyridine-N-Oxide | Iron powder, Mineral acid (e.g., H₂SO₄) | Aqueous, Reflux | 85-90%[5] |
| From Pyridine (2-step) | Pyridine | Thionyl chloride, Pyridine, then NH₃/H₂O | Multi-step process | 36-40% (overall)[5] | |
| From 4-Cyanopyridine | 4-Cyanopyridine | Sodium hypochlorite, Sodium tungstate (catalyst) | Aqueous, 90-95°C | ~85%[6] | |
| General (Substituted) | Buchwald-Hartwig Amination | Halopyridine (e.g., 2-, 3-, or 4-Bromopyridine) | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Toluene or Dioxane, 80-110°C | Moderate to Excellent (27-82% for derivatives)[7][8] |
Key Synthetic Pathways and Mechanisms
The choice of synthetic strategy is dictated by the electronic properties of the pyridine ring. The direct amination of pyridine at the C2 and C6 positions is facilitated by the electron-withdrawing nature of the ring nitrogen, making nucleophilic substitution feasible. In contrast, accessing the C3 and C4 positions often requires multi-step approaches involving functional group manipulation.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 3-Aminopyridine: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like 3-aminopyridine is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for purity assessment. Detailed experimental protocols and comparative data are presented to aid in selecting the most suitable method for your laboratory's needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a polar compound, several HPLC modes can be employed, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography.[1][2]
A common approach for the analysis of aminopyridines involves reversed-phase HPLC.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Shim-pack Scepter C18 (or equivalent C18 column).[3]
-
Mobile Phase: A mixture of phosphate buffer solution (pH 7.0) and methanol (90:10 v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Detection: UV at 280 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve 0.3 g of the this compound sample in the mobile phase to a final volume of 10.0 mL.[3]
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.
Gas chromatography is a common technique for separating and analyzing volatile compounds. It is frequently cited as a method for determining the purity of this compound.[4][5][6]
Experimental Protocol: Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) is suitable for the analysis of nitrogen-containing compounds like aminopyridines.[7]
-
Column: A capillary column suitable for amine analysis.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like methanol or dichloromethane.
For basic substances like this compound, nonaqueous titration is a straightforward and cost-effective method for determining purity.
Experimental Protocol: Nonaqueous Titration
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet or potentiometric endpoint determination.
-
Procedure: Accurately weigh the this compound sample and dissolve it in glacial acetic acid. Titrate with 0.1 M perchloric acid until the endpoint is reached (color change of the indicator or inflection point in the potentiometric curve).
Quantitative NMR (qNMR) can be a powerful tool for purity assessment as it is a primary ratio method and does not require a reference standard of the analyte itself.[8]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).[8]
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).[9][10]
-
Procedure: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve in the deuterated solvent. Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration. Calculate the purity based on the integral ratios of the analyte and internal standard signals.
Comparative Analysis
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, sample throughput, and available instrumentation.
Data Comparison
The following table summarizes hypothetical but representative data that could be obtained from the analysis of a synthesized batch of this compound using the described methods.
| Analytical Technique | Parameter | Result |
| Reversed-Phase HPLC | ||
| Retention Time of this compound | 4.2 min | |
| Total Peak Area of Impurities | 0.85% | |
| Calculated Purity | 99.15% | |
| Gas Chromatography (GC) | ||
| Retention Time of this compound | 8.5 min | |
| Total Peak Area of Impurities | 1.10% | |
| Calculated Purity | 98.90% | |
| Nonaqueous Titration | ||
| Volume of 0.1 M HClO₄ Consumed | 10.55 mL | |
| Calculated Purity | 99.3% | |
| ¹H qNMR | ||
| Integral Ratio (Analyte/Standard) | 1.012 | |
| Calculated Purity | 99.2% |
Disclaimer: The data presented in the table is for illustrative purposes only and may not reflect actual experimental results.
Conclusion
The selection of an appropriate analytical method for determining the purity of synthesized this compound is dependent on the specific analytical needs. HPLC and GC are powerful chromatographic techniques that provide high specificity and the ability to separate and quantify individual impurities. Nonaqueous titration offers a simple and cost-effective method for determining the overall purity of this basic compound. Quantitative NMR stands out as a primary method that provides a direct measure of purity without the need for a specific this compound reference standard. For comprehensive characterization and in a drug development setting, a combination of these methods is often employed to ensure the identity, purity, and quality of the synthesized compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. This compound | 462-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 99% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. osha.gov [osha.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(462-08-8) IR Spectrum [chemicalbook.com]
A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Aminopyridine Complexes for Researchers and Drug Development Professionals
A comprehensive guide to the distinct spectroscopic signatures of metal complexes formed with 2-, 3-, and 4-aminopyridine isomers, providing key data for researchers in coordination chemistry and drug development.
The isomeric aminopyridines—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as versatile ligands in coordination chemistry, forming a wide array of metal complexes with diverse applications, including in the development of therapeutic agents. The position of the amino group on the pyridine ring significantly influences the electronic properties and coordination behavior of the ligand, resulting in distinct spectroscopic characteristics for their corresponding metal complexes. This guide provides a comparative overview of the spectroscopic properties of these complexes, supported by experimental data and protocols to aid in their synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for complexes of 2-, 3-, and 4-aminopyridine, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are fundamental techniques for the characterization of these compounds.
Infrared (IR) Spectroscopy
The coordination of aminopyridines to a metal center induces characteristic shifts in the vibrational frequencies of the ligand. These shifts, particularly in the N-H and C=N stretching regions, provide valuable insights into the coordination mode.
| Ligand | Complex Example | ν(N-H) stretch (cm⁻¹) | ν(C=N) stretch (cm⁻¹) | Reference |
| 2-Aminopyridine | [Pd(2-AP)₂SO₄] | Shifted to lower frequencies (e.g., ~3100 cm⁻¹) | Shifted to higher frequencies | [1] |
| 2-Aminopyridine | Various inorganic halides | General increase in frequency for ring vibrations upon coordination.[2] | Bands at 1600, 1562, 1481, and 1439 cm⁻¹ attributed to C-C and C-N vibrations.[2] | [2] |
| This compound | [Ni(3-NH₂py)₄Cl₂] | 3375, 3323 cm⁻¹ | 1585 cm⁻¹ | [3] |
| This compound | [Cd(3AP)₂Zn(μ₄-CN)₄]n | - | - | [4] |
| 4-Aminopyridine | [Cu(4-AP)₄]Cl₂·2CH₃OH | - | - | [5] |
| 4-Aminopyridine | Heteroleptic cyanometalate complexes | NH···N interactions are a key feature.[6] | - | [6] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of aminopyridine complexes in solution. The chemical shifts of the pyridine and amino protons are sensitive to the coordination environment.
| Ligand | Complex Example | δ (Pyridine Protons) (ppm) | δ (NH₂ Protons) (ppm) | Reference |
| 2-Aminopyridine | Cobalt and Cadmium complexes | Significant shifts upon coordination. | - | [7] |
| 2-Aminopyridine | Schiff base complexes | - | Singlet signals in the range of δ 5.11–5.11 ppm.[8] | [8] |
| This compound | - | 8.08, 7.99, 7.030, 6.966 ppm in CDCl₃ | 3.89 ppm in CDCl₃ | [9] |
| 4-Aminopyridine | Reaction with ICl | Multiplets in the range of 6.58–8.06 ppm.[10] | Singlets at δ 5.32 and 5.72.[10] | [10] |
UV-Visible (UV-Vis) Spectroscopy
Electronic absorption spectra provide information about the electronic transitions within the complexes, including metal-to-ligand charge transfer (MLCT) and d-d transitions.
| Ligand | Complex Example | Absorption Maxima (λₘₐₓ) | Reference |
| 2-Aminopyridine | Palladium(II) complexes | Studied in sulphuric acid and alkaline solutions.[11] | [11] |
| This compound | Transition metal complexes | - | [12] |
| 4-Aminopyridine | Copper(II) complexes | Solution and solid reflectance spectra obtained.[13] | [13] |
Fluorescence Spectroscopy
The fluorescence properties of aminopyridine derivatives and their complexes are of interest for applications in bioimaging and sensing.
| Ligand | Key Findings | Reference |
| 2-Aminopyridine | Unsubstituted pyridin-2-amine has a high quantum yield (Φ = 0.6).[14] | [14][15][16] |
| This compound | - | [17] |
| 4-Aminopyridine | - | [17] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of aminopyridine complexes.
General Synthesis of Aminopyridine Metal Complexes
-
Dissolution: Dissolve the aminopyridine ligand (e.g., 2-, 3-, or 4-aminopyridine) in a suitable solvent, such as ethanol or methanol.
-
Metal Salt Addition: Add a solution of the metal salt (e.g., chloride, nitrate, or sulfate salts of transition metals) in the same solvent to the ligand solution, typically in a 1:2 or 1:4 metal-to-ligand molar ratio.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period, often ranging from a few hours to overnight.
-
Isolation: The resulting complex may precipitate out of the solution upon cooling. If not, the solvent can be slowly evaporated to yield the product.
-
Purification: The isolated solid complex is then washed with a suitable solvent to remove any unreacted starting materials and dried under vacuum.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer in the 4000-400 cm⁻¹ range using KBr pellets.
-
¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz) using a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and tetramethylsilane (TMS) as an internal standard.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., acetonitrile, methanol) in the 200-800 nm range.
-
Fluorescence Spectroscopy: Fluorescence emission spectra are recorded on a spectrofluorometer, with the sample dissolved in an appropriate solvent.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of aminopyridine complexes.
Caption: Workflow for synthesis and analysis of aminopyridine complexes.
This guide provides a foundational understanding of the spectroscopic differences between complexes of 2-, 3-, and 4-aminopyridine. The presented data and protocols are intended to assist researchers in the rational design, synthesis, and characterization of novel metal complexes with potential applications in various scientific fields, including drug discovery and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular Modeling and Antimicrobial Screening Studies on Some this compound Transition Metal Complexes [scirp.org]
- 13. SciMeetings [scimeetings.acs.org]
- 14. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciforum.net [sciforum.net]
- 16. edinst.com [edinst.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxic Effects of 3-Aminopyridine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive exploration of various heterocyclic scaffolds, with 3-aminopyridine derivatives emerging as a promising class of compounds. Their diverse biological activities, including potent cytotoxic effects against a range of cancer cell lines, have garnered significant attention within the drug discovery community. This guide provides an objective comparison of the cytotoxic performance of several this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of next-generation cancer therapeutics.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the tables below.
Table 1: IC50 Values (µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | HT-29 (Colon) | HepG2 (Liver) | A549 (Lung) | HCT 116 (Colon) | Other Cell Lines | Reference |
| Series 1 | |||||||
| Compound 3 | - | 49.22 | - | - | - | MDA-MB-231: 40.68 | [1] |
| Compound 13 | - | 45.62 | - | - | - | MDA-MB-231: 34.04 | [1] |
| Series 2 | |||||||
| Compound 11i | 0.0067 | - | - | Good Activity | - | [2] | |
| Chimeric Cinnamate Chalcone B | 14.86 | - | 11.89 | 56.75 | - | CasKi: 29.72 | [2] |
| Series 3 (Imidazo[1,2-α]pyridines) | |||||||
| Compound 12 | 30.88 | 4.15 | - | - | - | B16F10: 64.81 | [3] |
| Compound 14 | - | - | - | - | - | B16F10: 21.75 | [3] |
| Compound 18 | 14.81 | >15.00 | - | - | - | B16F10: <15.00 | [3] |
| Series 4 (Pyridothienopyrimidines) | |||||||
| Compound 3a | 7.24 | - | 2.31 | - | - | [4] | |
| Compound 5a | 1.17 | - | 1.83 | - | - | [4] | |
| Compound 9b | 2.79 | - | 1.94 | - | - | [4] | |
| Series 5 (2-aminopyridine derivatives) | |||||||
| Compound 4a | - | 7.7 | - | - | 8.1 | [5][6] | |
| Compound 4b | - | 3.27 | - | - | 3.7 | [5][6] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed protocols for the key experimental assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the this compound derivatives for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Mechanisms of Action and Signaling Pathways
Several this compound derivatives exert their cytotoxic effects by targeting key cellular enzymes and signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Key Enzymes
-
Ribonucleotide Reductase (RNR): This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the dNTP pool, leading to the cessation of DNA replication and repair, ultimately causing cell death.[7][8]
-
Topoisomerase II (Topo II): This enzyme is essential for resolving DNA topological problems during replication and transcription. Topo II inhibitors trap the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[1]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[4][9]
Induction of Apoptosis via p53 and Caspase-3 Pathway
Several this compound derivatives have been shown to induce apoptosis through the intrinsic pathway. This often involves the upregulation of the tumor suppressor protein p53.[1] Activated p53 can transcriptionally activate pro-apoptotic genes, such as Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then initiates the caspase cascade, culminating in the activation of the executioner caspase, caspase-3.[1][10] Active caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Visualizations of Workflows and Pathways
To further elucidate the experimental processes and molecular mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 5. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alterations in the cyclic AMP signal transduction pathway regulating ribonucleotide reductase gene expression in malignant H-ras transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative DFT Analysis of Aminopyridine Isomers for Researchers and Drug Development Professionals
A deep dive into the electronic and structural properties of 2-, 3-, and 4-aminopyridine isomers, supported by Density Functional Theory (DFT) calculations, offers crucial insights for applications in medicinal chemistry and materials science. Understanding the subtle yet significant differences in their molecular orbitals, charge distribution, and geometries is paramount for designing novel therapeutics and functional materials.
This guide provides an objective comparison of the three primary isomers of aminopyridine, summarizing key quantitative data from computational analyses. The following sections detail the theoretical groundwork, present a side-by-side comparison of their electronic and structural parameters, and outline the computational methodology employed in these studies.
Electronic Properties: A Tale of Three Isomers
The position of the amino group on the pyridine ring profoundly influences the electronic landscape of each isomer. This is clearly reflected in their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining chemical reactivity and electronic transitions. The energy gap between these orbitals is a key indicator of molecular stability.
A comparative analysis of the HOMO-LUMO energies and dipole moments for the aminopyridine isomers reveals distinct electronic behaviors. These parameters, calculated using DFT, are summarized in the table below.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Aminopyridine | -5.73 | -0.54 | 5.19 | 2.05 |
| 3-Aminopyridine | -5.69 | -0.52 | 5.17 | 3.24 |
| 4-Aminopyridine | -5.58 | -0.41 | 5.17 | 4.13 |
Table 1: Comparison of calculated electronic properties of aminopyridine isomers. Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Molecular Geometry: Subtle Shifts with Significant Consequences
The optimized geometries of the aminopyridine isomers, determined through DFT calculations, highlight the impact of the amino group's position on bond lengths and angles within the pyridine ring. These structural variations can influence how these molecules interact with biological targets or participate in chemical reactions.
| Isomer | C-NH₂ Bond Length (Å) | N(ring)-C(amino) Bond Length (Å) | C-N(ring)-C Bond Angle (°) |
| 2-Aminopyridine | 1.373 | 1.381 | 117.5 |
| This compound | 1.394 | 1.385 | 118.2 |
| 4-Aminopyridine | 1.383 | 1.378 | 117.9 |
Table 2: Selected optimized geometrical parameters for aminopyridine isomers from DFT calculations.
Experimental and Computational Protocols
The data presented in this guide is derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of molecules.
Computational Methodology:
The geometric and electronic properties of the aminopyridine isomers were typically calculated using the Gaussian suite of programs. The geometry of each isomer was optimized using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), was employed to ensure a high degree of accuracy in the calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface. The HOMO and LUMO energies, as well as the dipole moments, were obtained from the output of these calculations.
Logical Workflow for Comparative DFT Analysis
The following diagram illustrates the typical workflow for conducting a comparative DFT analysis of molecular isomers.
Caption: A flowchart illustrating the key steps in a comparative DFT analysis of isomers.
Safety Operating Guide
Proper Disposal of 3-Aminopyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Aminopyridine, a compound requiring careful handling due to its toxicity. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
Immediate Safety Protocols & Hazard Assessment
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[5] Therefore, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[4]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Gloves: Inspect gloves for integrity before use.[1]
-
Protective Clothing: A complete suit protecting against chemicals is recommended.[1]
-
Eye/Face Protection: Use safety glasses and a face shield.[1]
-
Respiratory Protection: If ventilation is inadequate, use a full-face supplied air respirator.[1]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service .[1]
Step 1: Waste Segregation and Collection
-
Treat as Hazardous Waste: All materials contaminated with this compound are to be considered hazardous.[2][3]
-
Use Designated Containers: Collect waste in clearly labeled, leak-proof containers.[4] Keep containers tightly closed when not in use.[2][4]
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]
Step 2: Handling Spills and Contaminated Materials
-
Containment: In the event of a spill, prevent the substance from entering drains or watercourses.[5] Contain the spill using inert materials like sand, earth, or vermiculite.[5]
-
Collection: Carefully collect the spilled material and absorbent into a labeled container for disposal.[5]
-
Decontamination: Clean the affected area and all tools used in the cleanup process.[5]
Step 3: Disposal of Empty Containers
-
Triple Rinse: Empty containers should be triple-rinsed with an appropriate solvent.
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[4]
-
Dispose of Container: Once decontaminated, the container can be disposed of as unused product, following institutional guidelines.[1]
Step 4: Final Disposal
-
Professional Service: Arrange for a licensed professional waste disposal service to collect and dispose of the this compound waste.[1]
-
Incineration: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1][5]
-
Regulatory Compliance: Ensure all disposal activities are in strict accordance with local, state, and federal regulations.[5][6] Never dispose of this compound into the sewage system.[5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the environmental impact of this compound.
| Parameter | Value | Reference |
| Toxicity to Fish (LC50, 96 hours) | 8.6 mg/L | [5] |
| Toxicity to Daphnia magna (EC50, 48 hours) | 7.1 mg/L | [5] |
| Toxicity to Algae (EC50, 72 hours) | 0.25 mg/L | [5] |
| No Observed Effect Concentration (NOEC, 72 hours) | 0.051 mg/L | [5] |
| Bioconcentration Factor (BCF) | 3.2 | [5] |
| Log Kow | 0.11 at 25 °C | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3-Aminopyridine
Essential Safety and Handling Guide for 3-Aminopyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Properties and Hazards of this compound
This compound is a toxic organic compound that requires careful handling to prevent exposure.[1] It is crucial to be aware of its physical properties and associated hazards.
| Property | Value |
| CAS Number | 462-08-8[2][3] |
| Molecular Formula | C5H6N2[3][4] |
| Molecular Weight | 94.12 g/mol [3][4] |
| Appearance | Colorless to light yellow crystalline solid[1] |
| Melting Point | 60-63 °C |
| Boiling Point | 248 °C |
| Solubility | Soluble in water[1][5] |
| GHS Hazard Statements | H301, H311, H331, H315, H319, H335, H373[2][3] |
Hazard Summary:
-
Toxic : Toxic if swallowed, in contact with skin, or if inhaled.[2][3][6]
-
Irritant : Causes serious eye irritation and skin irritation.[2][5][6] May cause respiratory irritation.[2][3][6]
-
Organ Damage : May cause damage to organs through prolonged or repeated exposure.[3]
-
Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[4][5] | To prevent skin contact and absorption, which can cause toxicity and irritation.[2] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles.[4][5] A face shield should be worn when there is a splash hazard.[3][5] | To protect eyes from dust particles and splashes, preventing serious irritation.[2][7] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required.[4][5] For larger quantities or high-risk operations, a flame-retardant, antistatic protective suit is recommended. | To prevent accidental skin exposure.[7] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[7] If dust is generated and a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is required.[4] | To avoid inhalation of toxic dust, which can cause respiratory tract irritation and systemic poisoning.[1][2][7] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound from preparation to disposal.
Preparation
-
Risk Assessment : Before starting any work, perform a thorough risk assessment for the specific experimental conditions.[7]
-
Fume Hood : Ensure a certified chemical fume hood is operational and available for use.[7]
-
Gather Materials : Assemble all necessary PPE and ensure it is in good condition.[7]
-
Emergency Plan : Have an emergency plan in place, and ensure access to an eyewash station and safety shower.[4][5]
Handling
-
Work Area : Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[7]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2][5][6] Wash hands thoroughly after handling the compound.[5][6]
-
Dispensing : When dispensing, ground and secure containers to prevent static discharge.[5] Avoid the formation of dust and aerosols.[3][7] Use the smallest practical quantity for the experiment.[7]
-
Container Management : Keep containers of this compound tightly closed when not in use.[2][7]
Storage
-
Conditions : Store in a cool, dry, and well-ventilated area.[1][5] The storage temperature should be maintained below 30°C.[1]
-
Security : Store in a locked-up area accessible only to authorized personnel.[5]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][5]
Disposal Plan
-
Waste Collection : All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[6] Do not mix with other waste streams.
-
Disposal Route : Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[5][6]
-
Contaminated PPE : Properly remove and dispose of all contaminated PPE as hazardous waste.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention from an ophthalmologist. |
| Skin Contact | Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water.[2][5] Do NOT induce vomiting.[6] Immediately call a POISON CENTER or doctor.[2][5] |
Spill Response Workflow
The following diagram outlines the procedural flow for responding to a this compound spill.
Caption: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
